2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(4-phenylmethoxy-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-10-9-14-11-19-15-7-4-8-16(17(14)15)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCROQGOQZBRSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454386 | |
| Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464-11-5 | |
| Record name | [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(benzyloxy)-1H-indol-3-yl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
Abstract
This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds and natural products, including tryptamines and alkaloids. Its structure, featuring a protected hydroxyl group at the 4-position and a reactive nitrile function at the 3-position, makes it a versatile building block for further molecular elaboration. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers and professionals in medicinal chemistry and drug development. We will explore two primary strategies, beginning with the robust synthesis of the core scaffold, 4-benzyloxyindole, followed by a comparative analysis of C3-functionalization via the classical Gramine route and a more modern, efficient conversion from an aldehyde intermediate. The discussion emphasizes the underlying chemical principles, experimental causality, and provides detailed, field-proven protocols.
Strategic Overview: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary pathways originating from the key intermediate, 4-benzyloxyindole. The choice of pathway often depends on the availability of starting materials, scalability, and considerations regarding reagent toxicity and reaction efficiency.
-
Pathway A (The Gramine Route): This classical approach involves the disconnection of the C-CN bond, leading back to a gramine-type intermediate, N,N-dimethyl-1-(4-(benzyloxy)-1H-indol-3-yl)methanamine. This intermediate is readily accessible from 4-benzyloxyindole via a Mannich reaction.
-
Pathway B (The Aldehyde Route): A more contemporary and efficient strategy involves a reductive cyanation pathway. The target molecule is disconnected to its corresponding aldehyde, 4-(benzyloxy)-1H-indole-3-carboxaldehyde, which can also be prepared from the 4-benzyloxyindole scaffold.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Core Scaffold: 4-Benzyloxyindole
The synthesis of 4-benzyloxyindole is a critical prerequisite for either pathway. A reliable and scalable procedure has been well-documented in Organic Syntheses, starting from 2-methyl-3-nitrophenol.[1] This multi-step synthesis is favored for its high overall yield and the purity of the final product.[2]
The benzyl group serves as a robust protecting group for the hydroxyl function at the 4-position. It is stable to a wide range of reaction conditions that will be employed in subsequent steps and can be removed later via hydrogenolysis if the free 4-hydroxyindole derivative is required.
The overall workflow is as follows:
-
O-Benzylation: Protection of the phenolic hydroxyl group of 2-methyl-3-nitrophenol.
-
Enamine Formation: Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form a reactive enamine intermediate.
-
Reductive Cyclization: Hydrogenation using Raney Nickel and hydrazine hydrate to simultaneously reduce the nitro group and cyclize the intermediate to form the indole ring.
Caption: Workflow for the synthesis of 4-Benzyloxyindole.
C3-Functionalization: Pathways to the Acetonitrile Moiety
With 4-benzyloxyindole in hand, the next critical phase is the introduction of the acetonitrile group at the C3 position, the most nucleophilic site of the indole ring.
Method A: The Gramine Pathway
This is the traditional and most widely known method for preparing indole-3-acetonitriles.[3]
-
Synthesis of the Gramine Intermediate : 4-benzyloxyindole undergoes a Mannich reaction with formaldehyde and a secondary amine, typically dimethylamine, in the presence of an acid catalyst like acetic acid.[4] The reaction proceeds via the in-situ formation of the electrophilic Eschenmoser's salt precursor (dimethylaminomethylium ion), which is attacked by the electron-rich indole C3 position.[5]
-
Cyanide Displacement : The resulting gramine intermediate is then treated with a cyanide salt, such as sodium or potassium cyanide. The quaternary ammonium salt formed in situ is an excellent leaving group, facilitating a facile SN2 displacement by the cyanide nucleophile to yield the final product.
While reliable, this pathway involves the use of formaldehyde and dimethylamine, which are toxic and require careful handling.
Method B: The Aldehyde Condensation Pathway
A more recent and highly efficient method avoids the gramine intermediate by proceeding through 4-(benzyloxy)-1H-indole-3-carboxaldehyde.[3] This approach offers a shorter route and often results in higher yields with simpler purification.
-
Formylation of 4-Benzyloxyindole : The indole core can be formylated at the C3 position using various standard methods, most commonly the Vilsmeier-Haack reaction (using POCl₃ and DMF). This installs the aldehyde functionality required for the next step.
-
One-Pot Conversion to Acetonitrile : The key innovation of this pathway is the direct, one-pot conversion of the aldehyde to the nitrile. The reaction is typically carried out using sodium borohydride (NaBH₄) and sodium cyanide (NaCN) in a mixed solvent system of methanol (MeOH) and formamide (NH₂CHO).[3] The mechanism is believed to involve the initial reduction of the aldehyde to the corresponding alcohol, followed by formation of an intermediate that is susceptible to nucleophilic attack by cyanide, ultimately yielding the desired acetonitrile. This method has been shown to provide excellent yields for a range of 4-substituted indole-3-acetonitriles.[3]
Caption: Comparative synthetic pathways from 4-Benzyloxyindole.
Data Presentation: Pathway Comparison
| Feature | Method A: Gramine Pathway | Method B: Aldehyde Condensation Pathway | Rationale & Expertise |
| Key Intermediate | Gramine Derivative | Indole-3-carboxaldehyde | The aldehyde is often more stable and easier to purify than the gramine base. |
| Number of Steps | 2 (from 4-benzyloxyindole) | 2 (from 4-benzyloxyindole) | Both are two-step transformations from the common intermediate. |
| Reagent Profile | Uses formaldehyde, dimethylamine, and cyanide salts. | Uses formylating agents (e.g., POCl₃/DMF) and cyanide salts. | Method B avoids the use of volatile and toxic formaldehyde and dimethylamine.[3][4] |
| Yield | Generally good to high. | Reported as excellent.[3] | The one-pot conversion from the aldehyde is highly efficient, minimizing transfer losses. |
| Scalability | Scalable, but handling of reagents can be challenging. | Highly scalable and amenable to large-scale production. | The stability of the aldehyde intermediate is advantageous for industrial applications. |
Experimental Protocols
The following protocols are based on established and verified literature procedures. Standard laboratory safety precautions should be followed at all times, particularly when handling toxic reagents like benzyl chloride, hydrazine hydrate, and sodium cyanide.
Protocol 1: Synthesis of 4-Benzyloxyindole[1]
-
Step A: 6-Benzyloxy-2-nitrotoluene
-
To a stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), add anhydrous potassium carbonate (112.2 g, 0.81 mol) and dimethylformamide (DMF, 800 mL).
-
Add benzyl chloride (113.2 g, 0.90 mol) to the mixture.
-
Heat the reaction mixture at 90°C for 3 hours.
-
Remove the DMF under reduced pressure. Pour the oily residue into 1 N sodium hydroxide (400 mL) and extract with diethyl ether (3 x 800 mL).
-
Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield a yellowish solid.
-
Recrystallize from methanol to afford 6-benzyloxy-2-nitrotoluene as pale-yellow crystals (Typical Yield: ~90%).
-
-
Step B: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
Dissolve 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in DMF (400 mL).
-
Add N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
Cool to room temperature and remove volatile components on a rotary evaporator.
-
Dissolve the red residue in methylene chloride (200 mL) and methanol (1.6 L), concentrate, and cool to 5°C to crystallize the product.
-
Filter to obtain the product as red crystals (Typical Yield: ~90-95%).
-
-
Step C: 4-Benzyloxyindole
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in THF (1 L) and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL slurry).
-
Add 85% hydrazine hydrate (44 mL, 0.75 mol) portion-wise, maintaining the temperature between 45-50°C. Vigorous gas evolution will be observed.
-
After the initial reaction subsides, add two more portions of hydrazine hydrate (44 mL each) at 30-minute intervals. Maintain the temperature for 2 hours after the final addition.
-
Cool the mixture, filter through Celite to remove the catalyst, and evaporate the filtrate.
-
Purify the residue by column chromatography on silica gel (eluting with toluene-cyclohexane) to afford 4-benzyloxyindole as a white solid (Typical Yield: ~96%).
-
Protocol 2: Synthesis of this compound via Aldehyde Route[3]
-
Step A: 4-(Benzyloxy)-1H-indole-3-carboxaldehyde (This step assumes the use of a standard Vilsmeier-Haack protocol, which is a common method for this transformation.)
-
Cool a solution of DMF (1.2 eq) in an appropriate solvent (e.g., dichloromethane) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq). Stir for 30 minutes.
-
Add a solution of 4-benzyloxyindole (1.0 eq) in the reaction solvent dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with ice water and basify with aqueous NaOH solution.
-
Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.
-
-
Step B: this compound
-
To a solution of 4-(benzyloxy)-1H-indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO), add sodium borohydride (NaBH₄, 1.3 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanide (NaCN, 10 eq) to the reaction mixture.
-
Heat the entire mixture to reflux (approx. 100°C) and stir for 5 hours.
-
After cooling, add brine and extract with a chloroform/methanol mixture (e.g., 95:5 v/v).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product (Typical Yield: 80-90%).
-
Conclusion
The synthesis of this compound can be accomplished through several reliable routes. While the classical pathway via a gramine intermediate is well-established, modern methodologies offer significant advantages in terms of efficiency, safety, and yield. The one-pot conversion of 4-(benzyloxy)-1H-indole-3-carboxaldehyde to the target nitrile stands out as a particularly effective strategy, providing a direct and high-yielding route that is highly suitable for laboratory and potential industrial-scale synthesis.[3] The choice of a robust and scalable synthesis for the 4-benzyloxyindole core remains fundamental to the overall success of either approach.[1] This guide provides the necessary strategic insights and practical protocols to empower researchers in their synthetic endeavors toward valuable indole-based molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cache.kzoo.edu [cache.kzoo.edu]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Give a detailed mechanism for the synthesis of gramine from indole | Filo [askfilo.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxyindole-3-acetonitrile
Foreword: Contextualizing 4-Benzyloxyindole-3-acetonitrile in Modern Drug Discovery
4-Benzyloxyindole-3-acetonitrile stands as a pivotal intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. As a derivative of tryptamine, its structural motif is of significant interest to researchers in neuroscience and oncology. Notably, it serves as a crucial building block for the synthesis of neurotransmitter agonists like 4-Hydroxytryptamine Creatinine, highlighting its importance in the development of therapies for neurological and psychiatric disorders[1]. A comprehensive understanding of its physicochemical properties is, therefore, not merely an academic exercise but a fundamental prerequisite for its effective utilization in synthetic chemistry, process development, and drug design. This guide provides an in-depth exploration of these properties, grounded in established analytical techniques and methodologies, to empower researchers and drug development professionals in their scientific endeavors.
Molecular and Structural Characteristics
4-Benzyloxyindole-3-acetonitrile, with the CAS Number 1464-11-5, is an aromatic heterocyclic compound. The core of the molecule is an indole ring system, which is substituted at the 4-position with a benzyloxy group and at the 3-position with an acetonitrile group[1][2].
Molecular Structure:
The chemical structure of 4-benzyloxyindole-3-acetonitrile is depicted below.
Caption: Chemical structure of 4-benzyloxyindole-3-acetonitrile.
Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of 4-benzyloxyindole-3-acetonitrile based on available data. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |
| Molecular Weight | 262.31 g/mol | [1][2] |
| Appearance | Light brown solid | [1] |
| Melting Point | 97-100 °C | [1] |
| Boiling Point | 502.331 °C at 760 mmHg | [1] |
| Density | 1.233 g/cm³ | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate | [1] |
| pKa (Predicted) | 16.48 ± 0.30 | [1] |
| Refractive Index | 1.667 | [1] |
| Flash Point | 257.601 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-benzyloxyindole-3-acetonitrile. The rationale behind each experimental choice is explained to ensure a robust and self-validating approach.
Workflow for Comprehensive Physicochemical Analysis
The following diagram illustrates a logical workflow for the characterization of a novel or synthesized batch of 4-benzyloxyindole-3-acetonitrile.
Caption: Experimental workflow for physicochemical characterization.
Melting Point Determination
Causality: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline 4-benzyloxyindole-3-acetonitrile is finely powdered. The open end of a capillary tube is tapped into the powder to collect a sample of 2-3 mm in height[3]. The tube is then inverted and tapped gently to pack the sample into the sealed end[3].
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Heating and Observation: The sample is heated at a medium rate to approximately 20°C below the expected melting point (around 97-100°C)[3]. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium[4].
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range[4]. For a pure compound, this range should be narrow (0.5-1.0°C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of 4-benzyloxyindole-3-acetonitrile. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the proton and carbon environments within the molecule.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of 4-benzyloxyindole-3-acetonitrile is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters are used, and the spectrum is referenced to the TMS signal at 0.00 ppm.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. The spectrum is also referenced to the TMS signal.
-
Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integrations of the ¹H NMR signals are analyzed to assign each proton to its position in the molecule. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in 4-benzyloxyindole-3-acetonitrile. The characteristic vibrational frequencies of the N-H bond of the indole, the C≡N of the nitrile, the C-O of the ether, and the aromatic C-H and C=C bonds provide a molecular fingerprint.
Protocol:
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Spectrum Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is taken first and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups. For indole derivatives, the N-H stretch is typically observed around 3400 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region[5]. The nitrile (C≡N) stretch is expected in the 2260-2220 cm⁻¹ region.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-benzyloxyindole-3-acetonitrile, which further confirms its identity and structural integrity.
Protocol:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for such molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 263.31.
-
Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is selected and fragmented, and the m/z values of the resulting fragment ions are analyzed to deduce the fragmentation pathways, which can provide insights into the connectivity of the molecule.
Applications and Significance in Research and Development
4-Benzyloxyindole-3-acetonitrile is a valuable starting material in medicinal chemistry and organic synthesis. Its primary applications include:
-
Intermediate for Pharmaceutical Synthesis: It is a key precursor in the multi-step synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system[1].
-
Building Block for Tryptamine Derivatives: As a tryptamine derivative, it serves as a versatile scaffold for the creation of a library of novel compounds for biological screening[1].
-
Chemical Research: Its unique chemical properties make it a subject of interest in the exploration of new synthetic methodologies and the development of novel functional materials[1].
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 4-benzyloxyindole-3-acetonitrile, a compound of significant interest in the field of drug discovery and development. By presenting a combination of known data and detailed, rationale-driven experimental protocols, this document aims to serve as a valuable resource for researchers and scientists. A thorough understanding and experimental validation of these properties are crucial for ensuring the quality, consistency, and successful application of this important chemical intermediate in advancing scientific research.
References
An In-depth Technical Guide to 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile (CAS: 1464-11-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various biologically active molecules. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, chemical properties, reactivity, and analytical characterization, offering practical insights for its effective utilization in a research and development setting.
Introduction: Strategic Importance in Synthesis
This compound, with the CAS number 1464-11-5, is a significant heterocyclic building block. Its structure, featuring a protected 4-hydroxyindole core and a reactive acetonitrile moiety at the 3-position, makes it a valuable precursor for the synthesis of tryptamine derivatives and other complex indole alkaloids.[1] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is often sensitive to oxidation and other reactions, allowing for selective modifications at other positions of the indole ring. The acetonitrile group is a versatile functional handle, readily convertible to a primary amine, carboxylic acid, or other functionalities, thus providing a gateway to a diverse range of target molecules, including potential therapeutics.[2]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1464-11-5 | [1] |
| Molecular Formula | C₁₇H₁₄N₂O | [3] |
| Molecular Weight | 262.31 g/mol | [3] |
| Appearance | Light brown solid | [1] |
| Melting Point | 97-100 °C | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate | [1] |
Storage and Handling:
This compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[3] The container should be tightly sealed to prevent exposure to moisture and air, which could lead to degradation.[3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through a two-stage process: the preparation of the key intermediate, 4-benzyloxyindole, followed by the introduction of the acetonitrile group at the 3-position.
Stage 1: Synthesis of 4-Benzyloxyindole
A reliable and scalable synthesis of 4-benzyloxyindole has been well-established and proceeds via a multi-step sequence starting from 2-methyl-3-nitrophenol. This method, detailed in Organic Syntheses, provides a high-yield route to this crucial precursor.
Experimental Protocol: Synthesis of 4-Benzyloxyindole
This protocol is adapted from a literature procedure.
Step A: 6-Benzyloxy-2-nitrotoluene
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in dimethylformamide (DMF, 800 mL).
-
Heat the stirred mixture at 90°C for 3 hours.
-
Remove the majority of the DMF using a rotary evaporator.
-
Pour the oily residue into 1 N sodium hydroxide (400 mL) and extract with diethyl ether (3 x 800 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield a yellowish solid.
-
Recrystallize the crude product from methanol to afford pure 6-benzyloxy-2-nitrotoluene.
Step B: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
Dissolve 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL).
-
To this solution, add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the volatile components on a rotary evaporator.
-
Dissolve the resulting red residue in a mixture of methylene chloride (200 mL) and methanol (1.6 L).
-
Concentrate the solution to a volume of approximately 1.4 L and then cool to 5°C.
-
Collect the precipitated red crystals by filtration and wash with cold methanol.
Step C: 4-Benzyloxyindole
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in a 1:1 mixture of tetrahydrofuran (THF) and methanol (2 L total) at 30°C under a nitrogen atmosphere, add Raney nickel (10 mL).
-
Slowly add 85% hydrazine hydrate (0.75 mol). Vigorous gas evolution will be observed.
-
Maintain the reaction temperature between 45 and 50°C. Add two more portions of hydrazine hydrate (0.75 mol each) after 30 minutes and 1 hour.
-
Continue stirring at 45-50°C for 2 hours after the final addition.
-
After cooling, filter the mixture through celite and wash the catalyst with methylene chloride.
-
Evaporate the filtrate and co-evaporate the residue with toluene to remove residual water.
-
Purify the reddish residue by column chromatography on silica gel using a toluene-cyclohexane solvent system to afford 4-benzyloxyindole as a white solid.
Causality Behind Experimental Choices:
-
Choice of Base in Step A: Anhydrous potassium carbonate is a suitable base for the Williamson ether synthesis as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the benzyl chloride or the nitro group.
-
Leimgruber-Batcho Indole Synthesis (Steps B & C): This powerful methodology allows for the construction of the indole ring from an o-nitrotoluene derivative. The condensation with a formamide acetal and an amine forms a reactive enamine intermediate, which upon reductive cyclization with a reducing agent like Raney nickel and hydrazine, yields the indole core.
-
Solvent Choice and Purification: The use of a mixed solvent system in the final reduction step helps to maintain the solubility of both the starting material and the intermediate species. Column chromatography is essential for removing impurities and obtaining high-purity 4-benzyloxyindole.
Diagram 1: Synthesis Workflow for 4-Benzyloxyindole
References
Structural Elucidation of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel indole derivative, 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile. Indole-3-acetonitrile and its analogues are significant scaffolds in medicinal chemistry, necessitating robust and unambiguous characterization.[1] This document outlines a multi-pronged analytical approach leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely available, this guide establishes a predictive and methodological foundation based on established principles and data from closely related structures. Detailed experimental protocols are provided for each technique, underpinned by the scientific rationale for methodological choices, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction and Molecular Overview
This compound is a derivative of indole-3-acetonitrile, a compound known for its role as a plant growth regulator and as a key building block for tryptamines and other natural products. The introduction of a benzyloxy group at the 4-position of the indole ring is anticipated to modulate its biological activity and physicochemical properties. Accurate structural confirmation is the cornerstone of any chemical research and development program, directly impacting the reliability of biological and pharmacological data.
The molecular structure, as sourced from PubChem, is presented below.[2]
Molecular Formula: C₁₇H₁₄N₂O[2] SMILES: C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC#N[2] InChI Key: OCROQGOQZBRSBQ-UHFFFAOYSA-N[2]
This guide will first outline a plausible synthetic route and then delve into the core analytical techniques required for its structural verification.
Synthesis Pathway
A likely synthetic route to this compound involves a two-step process starting from 4-benzyloxyindole. This precursor can be synthesized from 2-methyl-3-nitrophenol.
Synthesis of 4-Benzyloxyindole
The synthesis of 4-benzyloxyindole can be achieved through the Leimgruber-Batcho indole synthesis. A detailed procedure has been described for the synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene.[3]
Synthesis of this compound
The conversion of 4-benzyloxyindole to the target nitrile can be accomplished via a Mannich-type reaction followed by displacement with cyanide. A more direct approach, however, would be the formylation of 4-benzyloxyindole to yield 4-(benzyloxy)-1H-indole-3-carboxaldehyde, followed by conversion to the nitrile.
Experimental Protocol: Synthesis from 4-(benzyloxy)-1H-indole-3-carboxaldehyde
-
Formamide Reduction: To a solution of 4-(benzyloxy)-1H-indole-3-carboxaldehyde in methanol and formamide, add sodium borohydride in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Cyanation: Upon completion of the reduction, add sodium cyanide to the reaction mixture and reflux.
-
Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Synthetic pathway for this compound.
Structural Elucidation by Spectroscopic Methods
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target molecule.
Caption: Workflow for the structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity between protons and carbons.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| NH | ~11.0 | br s | 1H | Indole N-H |
| Ar-H | ~7.2-7.5 | m | 5H | Benzyl aromatic protons |
| Ar-H | ~6.8-7.1 | m | 3H | Indole aromatic protons (H5, H6, H7) |
| H2 | ~7.2 | d | 1H | Indole H2 |
| CH₂ | ~5.1 | s | 2H | Benzylic CH₂ |
| CH₂ | ~3.8 | s | 2H | Acetonitrile CH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C | ~150 | C4 (Indole) |
| C | ~138 | Quaternary C of benzyl group |
| C | ~136 | C7a (Indole) |
| CH | ~127-129 | Benzyl aromatic carbons |
| CH | ~125 | C2 (Indole) |
| C | ~123 | C3a (Indole) |
| CN | ~118 | Nitrile carbon |
| CH | ~110-120 | Indole aromatic carbons (C5, C6, C7) |
| C | ~105 | C3 (Indole) |
| CH₂ | ~70 | Benzylic CH₂ |
| CH₂ | ~15 | Acetonitrile CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to obtain the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Obtain the high-resolution mass spectrum to determine the exact mass and confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the molecular ion to study its fragmentation pattern.
Predicted Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| HRMS (ESI+) | [M+H]⁺: 263.1179 | Confirms the molecular formula C₁₇H₁₄N₂O |
| MS/MS of [M+H]⁺ | 172.0757 | Loss of the benzyl group (C₇H₇) |
| 145.0651 | Subsequent loss of HCN from the 172 ion | |
| 91.0542 | Benzyl cation (tropylium ion) |
The fragmentation of indole derivatives in mass spectrometry is a well-studied process that can provide significant structural information.[4][5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (CH₂) |
| ~2250 | C≡N stretch | Nitrile |
| ~1600, ~1480 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Aryl ether |
The C≡N stretching vibration in nitriles typically appears as a sharp, intense band in the 2260-2200 cm⁻¹ region.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile).[9]
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
Predicted UV-Vis Absorption
Indole and its derivatives typically exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[10] For this compound, characteristic absorptions are expected around 220 nm and 280 nm.
Safety and Handling
Indole derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Work should be conducted in a well-ventilated fume hood.[12] While specific toxicity data for this compound is not available, it is prudent to treat it as potentially harmful if inhaled, ingested, or in contact with skin.
Conclusion
The structural elucidation of this compound can be confidently achieved through a systematic application of modern spectroscopic techniques. This guide provides a robust framework for its synthesis and characterization, combining predictive data with established experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring the scientific integrity of the structural assignment. This comprehensive approach is crucial for advancing the study of this and other novel indole derivatives in the fields of medicinal chemistry and drug discovery.
References
- 1. PubChemLite - this compound (C17H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. minio.scielo.br [minio.scielo.br]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Benzyloxyindole-3-acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-benzyloxyindole-3-acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, including neurotransmitter agonists.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of indole derivatives. By delving into the principles behind peak assignments and experimental best practices, this guide serves as a practical resource for the structural elucidation of this and structurally related molecules. While direct experimental spectra for this specific molecule are not widely published, this guide presents a detailed, predicted analysis based on established NMR principles and data from analogous compounds.
Introduction: The Significance of 4-Benzyloxyindole-3-acetonitrile and the Role of NMR
4-Benzyloxyindole-3-acetonitrile (C₁₇H₁₄N₂O, M.W. 262.31) is a crucial building block in medicinal chemistry.[1][2] Its indole scaffold is a privileged structure in numerous biologically active compounds. The benzyloxy group at the 4-position serves as a protecting group for the hydroxyl functionality, which is often a key pharmacophore. The acetonitrile moiety at the 3-position is a versatile handle for further chemical transformations, enabling the synthesis of a diverse range of tryptamine and β-carboline derivatives.
Given its role as a synthetic intermediate, unambiguous structural verification is paramount to ensure the integrity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 4-benzyloxyindole-3-acetonitrile, offering insights into the chemical environment of each nucleus.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-benzyloxyindole-3-acetonitrile. These predictions are based on the analysis of substituent effects on the indole ring system and comparison with data from structurally similar compounds. The exact chemical shifts can vary depending on the solvent, concentration, and experimental conditions used.
Table 1: Predicted ¹H NMR Data for 4-Benzyloxyindole-3-acetonitrile
Solvent: DMSO-d₆, Frequency: 400 MHz
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (N-H) | ~11.2 | br s | - |
| H-2 | ~7.4 | d | ~2.5 |
| H-5 | ~6.8 | d | ~8.0 |
| H-6 | ~7.1 | t | ~8.0 |
| H-7 | ~7.0 | d | ~8.0 |
| CH₂ (acetonitrile) | ~4.1 | s | - |
| CH₂ (benzyl) | ~5.2 | s | - |
| H-ortho (benzyl) | ~7.5 | d | ~7.5 |
| H-meta (benzyl) | ~7.4 | t | ~7.5 |
| H-para (benzyl) | ~7.3 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Data for 4-Benzyloxyindole-3-acetonitrile
Solvent: DMSO-d₆, Frequency: 100 MHz
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~100 |
| C-3a | ~126 |
| C-4 | ~150 |
| C-5 | ~105 |
| C-6 | ~122 |
| C-7 | ~110 |
| C-7a | ~137 |
| CH₂ (acetonitrile) | ~15 |
| CN (nitrile) | ~118 |
| CH₂ (benzyl) | ~70 |
| C-ipso (benzyl) | ~138 |
| C-ortho (benzyl) | ~128 |
| C-meta (benzyl) | ~129 |
| C-para (benzyl) | ~128 |
In-depth Spectral Interpretation
¹H NMR Spectrum Analysis
The proton NMR spectrum of 4-benzyloxyindole-3-acetonitrile can be divided into three main regions: the indole ring protons, the benzyloxy group protons, and the acetonitrile methylene protons.
-
Indole N-H Proton (H-1): The proton on the indole nitrogen is expected to appear as a broad singlet in the downfield region (around 11.2 ppm in DMSO-d₆). Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.
-
Indole Ring Protons (H-2, H-5, H-6, H-7):
-
H-2: This proton on the pyrrole ring is typically a doublet due to coupling with the N-H proton, although this coupling is sometimes not resolved. It is expected around 7.4 ppm.
-
H-5, H-6, H-7: These protons on the benzene portion of the indole ring form a three-spin system. The benzyloxy group at C-4 is an electron-donating group, which will shield the protons on this ring, shifting them to a slightly higher field compared to unsubstituted indole. H-6 will appear as a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will each appear as a doublet.
-
-
Acetonitrile Methylene Protons (-CH₂CN): These protons are adjacent to the indole ring at the 3-position and are expected to appear as a sharp singlet around 4.1 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Benzyloxy Group Protons (-OCH₂Ph):
-
Methylene Protons (-OCH₂-): The two protons of the methylene bridge will appear as a singlet around 5.2 ppm.
-
Aromatic Protons (Ph): The five protons of the phenyl ring will appear in the aromatic region (7.3-7.5 ppm). The ortho protons will likely be the most downfield, followed by the meta and para protons.
-
¹³C NMR Spectrum Analysis
The carbon-13 NMR spectrum provides complementary information for the complete structural elucidation.
-
Indole Ring Carbons:
-
C-2 and C-3: C-2 is typically found around 125 ppm. The C-3 carbon, being adjacent to the electron-withdrawing nitrile group but also part of the electron-rich pyrrole ring, is expected to be significantly shielded, appearing around 100 ppm.
-
C-4: This carbon, directly attached to the oxygen of the benzyloxy group, will be the most downfield of the indole ring carbons, appearing around 150 ppm.
-
C-3a, C-7a (Bridgehead Carbons): These quaternary carbons will have distinct chemical shifts, with C-7a being more downfield due to its proximity to the indole nitrogen.
-
C-5, C-6, C-7: These carbons of the benzene ring will resonate in the aromatic region, with their specific shifts influenced by the C-4 substituent.
-
-
Acetonitrile Group Carbons:
-
-CH₂-: The methylene carbon will be in the aliphatic region, around 15 ppm.
-
-CN: The nitrile carbon will have a characteristic chemical shift in the range of 118 ppm.
-
-
Benzyloxy Group Carbons:
-
-OCH₂-: The methylene carbon will appear around 70 ppm.
-
Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (128-138 ppm), with the ipso-carbon (the one attached to the oxygen) being the most downfield.
-
Experimental Protocols
To obtain high-quality NMR data for 4-benzyloxyindole-3-acetonitrile, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Compound Purity: Ensure the sample of 4-benzyloxyindole-3-acetonitrile is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's good solubility and the solvent's ability to minimize exchange broadening of the N-H proton. Alternatively, deuterated chloroform (CDCl₃) or acetone-d₆ can be used.[3][4]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Dissolution and Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm high-precision NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3] Modern spectrometers can also lock onto the deuterium signal of the solvent, and the residual solvent peak can be used for referencing.[3]
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration.
-
Number of Scans (NS): 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width (SW): ~240 ppm (centered around 120 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096, as ¹³C is much less sensitive than ¹H.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline for accurate peak picking and integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm for ¹H and DMSO-d₆ at 39.52 ppm for ¹³C).
Visualization of Molecular Structure and Experimental Workflow
Molecular Structure
Caption: Molecular structure of 4-benzyloxyindole-3-acetonitrile.
NMR Experimental Workflow
Caption: Standard workflow for NMR analysis.
Conclusion
This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 4-benzyloxyindole-3-acetonitrile. By combining predicted spectral data with a thorough explanation of the underlying principles and a robust experimental protocol, this document serves as a valuable resource for scientists working with this important synthetic intermediate. The methodologies and analytical reasoning presented herein are broadly applicable to the structural characterization of other complex indole derivatives, reinforcing the indispensable role of NMR spectroscopy in modern chemical research and drug development.
References
mass spectrometry fragmentation of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
Abstract
The structural characterization of novel synthetic compounds is a cornerstone of modern drug discovery and development. Mass spectrometry, particularly when coupled with tandem fragmentation techniques (MS/MS), provides unparalleled sensitivity and structural insight. This guide offers a detailed examination of the gas-phase fragmentation behavior of this compound (Molecular Formula: C₁₇H₁₄N₂O, Molecular Weight: 262.31 g/mol ) under electrospray ionization (ESI) and collision-induced dissociation (CID). By dissecting the molecule's core functional groups—the indole ring, the benzyloxy ether linkage, and the acetonitrile side chain—we can predict and rationalize its fragmentation pathways. This document serves as a practical reference for researchers, enabling them to anticipate, identify, and interpret the mass spectrum of this compound and structurally related analogs, thereby accelerating analytical workflows and enhancing confidence in structural assignments.
Introduction: The Analyte and the Analytical Imperative
Unveiling the Structure: this compound
The target analyte, this compound[1], is a multi-functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[2][3][4] The specific substitution pattern of this molecule presents three key features relevant to mass spectrometric analysis:
-
The Indole Core: A heterocyclic aromatic system whose nitrogen atom is a common site for protonation in positive-mode ESI. Its fragmentation patterns are well-studied, often involving characteristic losses and ring cleavages.[5][6]
-
The Benzyl Ether Linkage: Ethers, particularly benzyl ethers, are prone to specific and predictable cleavages under CID conditions. The stability of the resulting benzyl/tropylium cation makes this a dominant fragmentation channel.[7][8][9]
-
The Acetonitrile Side Chain: The nitrile group and the adjacent methylene bridge offer additional fragmentation possibilities, including the loss of small neutral molecules.[10][11]
Understanding the interplay between these functional groups is critical for a complete interpretation of the molecule's mass spectrum.
The Power of ESI-MS/MS in Structural Elucidation
Electrospray ionization (ESI) is a "soft" ionization technique that gently transfers molecules from solution into the gas phase as ions, typically with minimal initial fragmentation.[12] This is advantageous as it almost always preserves the molecular ion (or, more commonly, a pseudomolecular ion like [M+H]⁺), which provides the primary molecular weight information.
By coupling ESI with tandem mass spectrometry (MS/MS), we can gain deep structural insights. In this process, the [M+H]⁺ ion is selectively isolated, subjected to energetic collisions with an inert gas (Collision-Induced Dissociation, CID), and broken into smaller, characteristic fragment ions. The resulting product ion spectrum is a structural fingerprint of the molecule. This guide focuses on predicting this fingerprint for our target analyte.
Predicted Fragmentation Pathways in Positive-Ion ESI-MS/MS
Upon introduction into the ESI source in a protic solvent, this compound is expected to readily form a protonated molecule, [M+H]⁺, with a calculated monoisotopic mass-to-charge ratio (m/z) of 263.11. The most likely site of protonation is the indole nitrogen, although protonation at the ether oxygen or nitrile nitrogen is also possible. The subsequent fragmentation of this precursor ion is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
Pathway A: The Dominant Benzyl Ether Cleavage
The most labile bond in the protonated molecule is the benzylic C-O bond of the ether. Its cleavage is energetically favorable due to the formation of the highly stable tropylium cation (a resonance-stabilized C₇H₇⁺ ion).
-
Step 1: The precursor ion [M+H]⁺ at m/z 263.11 undergoes heterolytic cleavage of the C-O bond.
-
Step 2: This results in two primary products:
-
The tropylium cation at m/z 91.05 . This is anticipated to be one of the most intense, if not the base peak, in the MS/MS spectrum.
-
A neutral loss of 4-hydroxy-3-indoleacetonitrile.
-
-
Alternative Cleavage: A related fragmentation involves the cleavage of the O-CH₂ bond, leading to the loss of a neutral toluene molecule (92.06 Da) and the formation of a radical cation at m/z 171.05 .
The observation of a strong signal at m/z 91 is a powerful diagnostic indicator of a benzyl group within a structure.
Pathway B: Fragmentation of the Indole Core
Following or competing with the benzyl cleavage, the core indole structure can fragment. Based on known fragmentation of indole alkaloids, a key pathway involves the retro-Diels-Alder (RDA) mechanism or related ring cleavages.[6]
-
From the m/z 171.05 ion (post-benzyl loss): This ion, representing the protonated 4-hydroxy-1H-indole-3-acetonitrile, can undergo further fragmentation. A characteristic cleavage for 3-substituted indoles is the loss of the sidechain.
-
Loss of the acetonitrile group (·CH₂CN) would yield a fragment at m/z 131.05 .
-
-
Directly from the [M+H]⁺ ion: While less probable than the initial benzyl loss, direct fragmentation of the indole ring can occur. A common fragment ion for the indole core itself is observed at m/z 130.07 , corresponding to the quinolinium cation formed after rearrangement and loss of the substituents.[6]
Pathway C: Cleavage Involving the Acetonitrile Side Chain
The acetonitrile functional group can participate in fragmentation, although these pathways are typically less dominant than the benzyl ether cleavage.
-
Loss of Acetonitrile: The precursor ion [M+H]⁺ (m/z 263.11 ) could lose a neutral acetonitrile molecule (CH₃CN, 41.03 Da) via rearrangement, leading to a fragment at m/z 222.08 .
-
Loss of HCN: A common fragmentation for nitriles is the loss of neutral hydrogen cyanide (27.01 Da), which would produce an ion at m/z 236.10 .
The following diagram, generated using Graphviz, illustrates the proposed major fragmentation pathways.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Design & Methodology
To validate the predicted fragmentation pathways, a robust experimental protocol is essential. The following outlines a standard procedure for analysis using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.
Experimental Workflow Visualization
The overall process from sample to data can be visualized as follows:
Caption: Standard workflow for LC-MS/MS analysis of the target analyte.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard of this compound in a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water.
-
Add formic acid to a final concentration of 0.1% to promote protonation ([M+H]⁺ formation).
-
Perform serial dilutions to achieve a final concentration suitable for infusion or LC injection (e.g., 1 µg/mL).
-
-
Instrumentation & Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.
-
Nebulizer Pressure: 30-50 psi.
-
Data Acquisition:
-
MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500 to confirm the presence of the [M+H]⁺ ion at m/z 263.11.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 263.11 (with an isolation window of ~1-2 Da) and fragment it using CID.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions as a function of energy. This helps to confirm fragmentation pathways, as high-energy fragments often appear after lower-energy ones.
-
-
Data Summary and Interpretation
The expected quantitative data from the MS/MS experiment can be summarized for easy comparison against experimental results.
Table 1: Predicted Fragment Ions for [M+H]⁺ of this compound
| Proposed Fragment Ion Description | Proposed Formula | Calculated m/z | Predicted Relative Intensity | Origin Pathway |
| [M+H]⁺ Precursor Ion | C₁₇H₁₅N₂O⁺ | 263.11 | - | - |
| Tropylium Cation | C₇H₇⁺ | 91.05 | High (Base Peak) | A |
| Indole Core after Toluene Loss | C₉H₇N₂O⁺ | 171.05 | Medium | A |
| Indole Core Fragment | C₉H₈N⁺ | 130.07 | Medium to Low | B |
| Indole Core after Sidechain Loss | C₈H₇O⁺ | 131.05 | Medium to Low | B |
| [M+H - HCN]⁺ | C₁₆H₁₄NO⁺ | 236.10 | Low | C |
| [M+H - CH₃CN]⁺ | C₁₅H₁₂NO⁺ | 222.08 | Low | C |
Conclusion
The mass spectrometric fragmentation of this compound is governed by the predictable chemistry of its constituent functional groups. The analysis is dominated by the facile cleavage of the benzyl ether linkage, which is expected to produce a highly abundant tropylium ion at m/z 91.05. Subsequent and competing fragmentations of the indole core and acetonitrile side chain provide a rich tapestry of ions that, when considered together, create a unique structural fingerprint. This guide provides a robust theoretical framework and a practical experimental protocol that will empower researchers to confidently identify this molecule and its analogs, streamlining the process of structural verification in a drug discovery and development setting.
References
- 1. [4-(Benzyloxy)-1H-Indol-3-Yl]Acetonitrile: Properties, Uses, Safety & Supplier in China | High-Purity Chemical Compound for Research & Industrial Applications [nj-finechem.com]
- 2. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography [mdpi.com]
- 3. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the field of tryptamine-based therapeutics. This document, intended for a scientific audience, delves into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on the causal relationships behind experimental methodologies.
Chemical Identity and Physicochemical Properties
This compound, commonly known as 4-benzyloxyindole-3-acetonitrile, is an aromatic heterocyclic compound belonging to the indole derivative family. The presence of the benzyloxy protecting group at the 4-position of the indole ring is crucial for its role in multi-step syntheses, preventing unwanted side reactions of the hydroxyl group. Its nitrile functionality serves as a versatile precursor for the elaboration of the ethylamine side chain characteristic of many tryptamines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Common Name | 4-Benzyloxyindole-3-acetonitrile | [1] |
| CAS Number | 1464-11-5 | [1][2] |
| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |
| Molecular Weight | 262.31 g/mol | [1][2] |
| Appearance | Light brown solid | [1] |
| Melting Point | 97-100 °C | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C3C(=C2)C(=CN3)CC#N | [3] |
| InChIKey | OCROQGOQZBRSBQ-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism
The synthesis of this compound can be approached through various routes. A prevalent and efficient method involves the conversion of the corresponding indole-3-carboxaldehyde. This approach is favored for its high yield and operational simplicity.
Synthesis from 4-Benzyloxyindole-3-carboxaldehyde
A robust, one-step conversion of 4-benzyloxyindole-3-carboxaldehyde to this compound has been developed, offering an efficient route to this key intermediate.[4] This method circumvents the need for the preparation of a gramine intermediate, which can be challenging for 4-substituted indoles.[4]
Reaction Scheme:
Caption: One-step synthesis from the corresponding carboxaldehyde.
Mechanistic Insights:
The reaction proceeds through a two-step, one-pot sequence. First, the aldehyde group of 4-benzyloxyindole-3-carboxaldehyde is reduced to the corresponding alcohol by sodium borohydride (NaBH₄) in a mixed solvent system of methanol (MeOH) and formamide (NH₂CHO). The formamide is crucial for achieving high yields. Following the reduction, the introduction of sodium cyanide (NaCN) facilitates a nucleophilic substitution of the hydroxyl group, forming the nitrile. The in situ formation of the alcohol and its subsequent conversion to the nitrile in a single pot enhances the efficiency of this process.
Detailed Experimental Protocol
The following protocol is a representative procedure based on the one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles.[4]
Materials:
-
4-Benzyloxyindole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Formamide (NH₂CHO), anhydrous
-
Sodium cyanide (NaCN)
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-benzyloxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide, add sodium borohydride (approx. 1.3 molar equivalents) in portions at room temperature with stirring.
-
After the reduction of the aldehyde is complete (monitor by TLC), add sodium cyanide (approx. 10 molar equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Self-Validation: The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) at each stage. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry, and by its melting point.
Synthesis of the Precursor: 4-Benzyloxyindole
Caption: Synthesis workflow for the precursor, 4-Benzyloxyindole.[5]
Applications in Drug Development
This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its primary utility lies in its role as a precursor to 4-substituted tryptamines.
Synthesis of Psilocin and Psilocybin Analogues
A significant application of this compound is in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) and its prodrug, psilocybin.[6] Psilocybin is currently under intense investigation for its therapeutic potential in treating various psychiatric disorders, including depression, anxiety, and addiction.[6] The benzyloxy group serves as a robust protecting group for the 4-hydroxyl functionality of the indole ring, which is sensitive to oxidation.
The synthesis of psilocin from this compound typically involves the reduction of the nitrile group to a primary amine, followed by reductive amination to introduce the two methyl groups on the nitrogen atom. Finally, deprotection of the benzyl group yields psilocin.
Intermediate for Other Pharmaceutical Compounds
Beyond its use in the synthesis of psychedelic compounds, this compound is a valuable building block for other pharmaceutical agents. It is an intermediate in the synthesis of 4-Hydroxytryptamine Creatinine, a neurotransmitter agonist.[1] This highlights its importance in the development of medications targeting neurological and psychiatric conditions.[1]
Spectroscopic Analysis
Note: Experimentally obtained spectroscopic data for this compound is not widely available in public databases. The information below is based on data for structurally related compounds and predicted values. Researchers should obtain their own analytical data for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the benzylic protons of the protecting group, the aromatic protons of the benzyl group, and the methylene protons of the acetonitrile side chain. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the indole ring carbons, the benzylic carbon, the aromatic carbons of the benzyl group, the methylene carbon of the acetonitrile side chain, and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole ring (around 3400-3300 cm⁻¹), the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and C-O stretching vibrations from the benzyloxy group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with a prominent peak corresponding to the loss of the benzyl group being a likely feature.
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Psilocybin & Psilocin - [www.rhodium.ws] [erowid.org]
- 3. PubChemLite - this compound (C17H14N2O) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility and Stability of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
Abstract
This technical guide provides an in-depth analysis of the critical physicochemical properties of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile, a key intermediate and potential active pharmaceutical ingredient (API). Focused on its solubility and stability, this document is intended for researchers, scientists, and drug development professionals. We present a framework for the comprehensive characterization of this indole derivative, detailing robust methodologies for determining its aqueous and organic solubility profiles and for assessing its stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is elucidated, and self-validating protocols are described to ensure scientific integrity. This guide aims to be an essential resource for anticipating and overcoming challenges in the formulation and development of drug candidates based on this molecular scaffold.
Introduction: The Significance of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. The molecule this compound, with its indole core, benzyloxy substituent, and acetonitrile functional group, presents a unique profile of opportunities and challenges. The indole ring is a privileged scaffold in medicinal chemistry, but it is also susceptible to oxidative degradation.[1][2] The benzyloxy group enhances lipophilicity, which can impact aqueous solubility, while the acetonitrile moiety may be prone to hydrolysis.
A thorough understanding of these characteristics at an early stage is not merely a regulatory requirement but a strategic imperative. It allows for the rational design of formulation strategies, the selection of appropriate storage conditions, and the development of robust analytical methods. This guide provides the theoretical basis and practical, step-by-step protocols for a comprehensive assessment of the solubility and stability of this compound.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's intrinsic properties is the first step in its characterization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-Benzyloxy-3-indoleacetonitrile | Supplier Data |
| CAS Number | 1464-11-5 | Supplier Data |
| Molecular Formula | C₁₇H₁₄N₂O | Supplier Data |
| Molecular Weight | 262.31 g/mol | Supplier Data |
| Appearance | Light brown or off-white solid | Supplier Data |
| Melting Point | 97-100 °C | Supplier Data |
Solubility Characterization
The solubility of an API is a critical factor that influences its absorption and bioavailability.[3] For orally administered drugs, insufficient aqueous solubility is a major hurdle to achieving therapeutic efficacy. We will explore methodologies to determine both the kinetic and thermodynamic solubility of this compound.
The Rationale: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights and are relevant at different stages of drug development.
-
Kinetic Solubility is typically measured early in the discovery phase. It assesses the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.[4] This method is high-throughput and provides a rapid assessment of how a compound might behave in biological assays, but it may overestimate the true solubility as it can lead to supersaturated solutions.[5][6]
-
Thermodynamic Solubility , also known as equilibrium solubility, is the true measure of a compound's solubility in a given solvent at equilibrium.[4][7] This is determined by allowing the solid compound to equilibrate with the solvent over an extended period. It is a more time-consuming but accurate measurement, essential for late-stage development and formulation.[7]
Experimental Protocol: Kinetic Solubility Assessment (Nephelometry)
This protocol outlines a high-throughput method for determining the kinetic solubility in aqueous buffer.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The point at which the compound precipitates is detected by light scattering (nephelometry).
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottomed 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Read the plate using a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method to determine equilibrium solubility, a gold standard for regulatory submissions.
Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.
Methodology:
-
Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to several vials.
-
Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired solvent. A range of solvents should be tested, including:
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
Purified water
-
Common organic solvents (e.g., ethanol, acetonitrile, methanol)
-
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24-48 hours. The system should be protected from light.
-
Sampling and Filtration: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (see Section 5.0).
Data Presentation: Solubility Profile
The results should be summarized in a clear and concise table.
| Solvent/Buffer | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| pH 1.2 HCl Buffer | 25 | Hypothetical Value |
| pH 4.5 Acetate Buffer | 25 | Hypothetical Value |
| pH 6.8 Phosphate Buffer | 25 | Hypothetical Value |
| Purified Water | 25 | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value |
Stability Assessment and Forced Degradation Studies
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors.[8] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods employed.[9][10] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[10][11]
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The acetonitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield the corresponding acetamide and subsequently the carboxylic acid (indole-3-acetic acid derivative).
-
Oxidation: The electron-rich indole ring is prone to oxidation.[1] This can lead to the formation of various oxidized species, such as oxindoles.[1] The benzylic ether linkage could also be a site of oxidative cleavage.
-
Photodegradation: Many indole-containing compounds are sensitive to light, which can catalyze oxidative and other degradation reactions.
Caption: Predicted degradation pathways for the target compound.
Experimental Protocol: Forced Degradation Studies
This protocol is designed in accordance with ICH Q1A(R2) guidelines.[8][12] The goal is to achieve 5-20% degradation of the drug substance.[13]
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Stability-Indicating Analytical Method: RP-HPLC
A validated stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[14] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.
Caption: General workflow for HPLC analysis.
Proposed HPLC Method Parameters
The following parameters are a starting point for method development and validation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for non-polar to moderately polar compounds like indole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization for mass spectrometry detection if used. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, increasing to a high percentage over 20-30 minutes. | Necessary to elute the parent compound and separate it from potentially more polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | The indole ring has a strong UV absorbance around 280 nm and is naturally fluorescent, offering high sensitivity.[15] |
| Injection Volume | 10 µL | A typical injection volume. |
Data Presentation: Forced Degradation Results
Results from the forced degradation studies should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 M HCl, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 0.1 M NaOH, RT | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂, RT | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Heat (80°C, solid) | 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Photostability | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. By employing the detailed protocols for kinetic and thermodynamic solubility, as well as ICH-compliant forced degradation studies, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The proposed stability-indicating HPLC method provides a robust framework for the accurate quantification of the parent compound and its potential degradation products.
The insights gained from these studies will be invaluable for making informed decisions regarding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality, safety, and efficacy of any resulting drug product. Future work should focus on the structural elucidation of any major degradation products observed during the stability studies using techniques such as LC-MS and NMR spectroscopy.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. asianpubs.org [asianpubs.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. database.ich.org [database.ich.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Application of the Benzyloxycarbonyl (Cbz) Protecting Group in Indole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the indole nucleus represents a recurring and vital scaffold. However, the inherent reactivity of the indole N-H proton presents a significant synthetic challenge, necessitating a robust protection strategy to ensure selectivity and efficiency. This guide provides an in-depth analysis of the benzyloxycarbonyl (Cbz) group, a classic yet highly relevant tool for indole nitrogen protection. We will move beyond simple procedural descriptions to explore the causal mechanisms, strategic advantages, and field-proven protocols that underscore the Cbz group's enduring utility.
Core Principles: Why Protect the Indole Nitrogen?
The indole N-H bond (pKa ≈ 17 in DMSO) is sufficiently acidic to be deprotonated by common bases and nucleophilic enough to interfere with a wide array of synthetic transformations. Unprotected, it can lead to undesired N-alkylation, N-acylation, or complexation with metal catalysts, complicating reaction outcomes and reducing yields.
The ideal protecting group for an indole nitrogen should exhibit:
-
Facile, high-yielding introduction.
-
Inertness (stability) to a broad range of downstream reaction conditions.
-
Clean and selective removal (deprotection) under conditions that preserve the integrity of the target molecule.
While numerous N-protecting groups exist, such as tert-butyloxycarbonyl (Boc), tosyl (Ts), and benzyl (Bn), the Cbz group offers a unique combination of stability and selective cleavage that renders it indispensable in many synthetic campaigns.[1][2][3]
The Benzyloxycarbonyl (Cbz) Group: A Profile
First introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group's utility is rooted in its distinct chemical properties.[4][5]
Key Characteristics:
-
Robust Stability : As an electron-withdrawing carbamate, the Cbz group significantly decreases the electron density and nucleophilicity of the indole nitrogen.[1] This makes the N-Cbz indole stable to many non-reductive conditions, including bases, nucleophiles, and mildly acidic media.[4][5]
-
Orthogonality : The true power of the Cbz group lies in its orthogonality. Its primary cleavage method, catalytic hydrogenolysis, is mechanistically distinct from the acid-labile removal of Boc groups and the base-labile cleavage of Fmoc groups.[4][5] This allows for precise, sequential deprotection in molecules bearing multiple protected functionalities—a cornerstone of modern complex synthesis.
-
Facile Removal : Deprotection via catalytic hydrogenolysis is exceptionally clean. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying product purification.[5]
Logical Workflow: The Power of Orthogonal Deprotection
The following diagram illustrates a hypothetical workflow where the Cbz group's orthogonality enables selective deprotection in a multi-functionalized indole.
Caption: Orthogonal deprotection strategy enabling sequential removal of Boc, Cbz, and ester groups.
Strategic Deployment in Indole Synthesis Methodologies
The Cbz group is not merely a placeholder; its electronic properties and stability make it an active participant in directing and enabling key synthetic transformations.
Fischer Indole Synthesis: A Modern Application
The Fischer indole synthesis is a classic and powerful method for constructing the indole core from an arylhydrazine and a ketone or aldehyde under acidic conditions.[6][7] A significant advancement involves the use of N-Cbz protected aryl hydrazides directly in the reaction. This innovation provides N-Cbz indoles in a single step, with the Cbz group remaining stable under the strong acidic conditions (e.g., H₂SO₄ in boiling methanol) of the cyclization.[8]
Advantages of this approach include:
-
Enhanced Stability : Aryl hydrazides are often more stable and easier to handle than the corresponding free hydrazines.[8]
-
Direct Protection : It circumvents the need for a separate protection step after the indole core is formed.
-
High Yields : The method has been shown to produce N-Cbz-indoles, N-Cbz-carbazoles, and other fused systems in high efficiency (up to 95%).[8]
Facilitating C-2 Lithiation and Functionalization
Directing functionalization to the C-2 position of indole is a common objective. This is typically achieved via metallation, most often lithiation. N-protection is mandatory for this transformation, as the acidic N-H would otherwise be preferentially deprotonated.[9] The N-Cbz group effectively masks the nitrogen, allowing a strong base like n-butyllithium or t-butyllithium to selectively deprotonate the C-2 position, generating a nucleophile that can be trapped with various electrophiles.
Caption: Workflow for C-2 functionalization of indole via N-Cbz protection and lithiation.
Enabling Complex, Multi-step Syntheses
In the synthesis of highly functionalized indoles, such as those required for drug discovery, the Cbz group serves as a robust protector that withstands numerous reaction steps. For instance, in a 10-step synthesis of a differentially protected 3,4-diaminoindole, the Cbz group was strategically introduced late in the sequence.[10] After a series of transformations involving TIPS and Boc protecting groups, a free amine was reprotected with Cbz-Cl. The resulting N-Cbz intermediate was stable enough to allow for a subsequent Curtius rearrangement to install the second amino group, demonstrating the Cbz group's compatibility with a diverse range of reagents and conditions.[10]
Comparative Analysis of N-Protecting Groups for Indole
The choice of a protecting group is always context-dependent. The following table provides a comparative summary to aid in strategic selection.
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages & Disadvantages |
| Cbz | Cbz-Cl, NaHCO₃ or other base[4] | Strong Acid (limited), Base, Oxidants, most non-Pd organometallics | H₂/Pd-C (Hydrogenolysis) [4][5]; Strong Acids (HBr/AcOH) | Pro: Excellent orthogonality, clean deprotection. Con: Incompatible with groups sensitive to hydrogenolysis (e.g., alkenes, benzyl ethers). |
| Boc | Boc₂O, DMAP, base[3] | Base, Hydrogenolysis, Nucleophiles | Strong Acid (TFA, HCl) [1] | Pro: Very common, easy removal for acid-stable molecules. Con: Labile to even mild acid, limiting its use. |
| Tosyl (Ts) | Ts-Cl, base[3] | Acid, Oxidation | Strong Reducing Agents (Na/NH₃), Strong Bases (LDA), Cs₂CO₃[1][3] | Pro: Very robust, strongly electron-withdrawing. Con: Harsh deprotection conditions limit functional group tolerance. |
| Benzyl (Bn) | Bn-Br, NaH[1] | Acid, Base | Catalytic Hydrogenation | Pro: Stable to many conditions. Con: Deprotection conditions are identical to Cbz, offering no orthogonality. |
| SEM | SEM-Cl, NaH[1][11] | Many nucleophilic and basic conditions | Fluoride ions (TBAF), Strong Acids[1] | Pro: Good stability, removable with fluoride. Con: Can be more difficult to introduce and remove than Boc or Cbz. |
Field-Validated Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies for common transformations involving the Cbz group.
Protocol 1: N-Protection of Indole with Benzyloxycarbonyl Chloride (Cbz-Cl)
This protocol details the protection of an amine nitrogen using Schotten-Baumann conditions.[4]
Materials:
-
Indole derivative (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.2-1.5 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0-3.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 2:1 mixture)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the indole derivative in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected indole.
Protocol 2: Deprotection of N-Cbz Indole via Catalytic Hydrogenolysis
This is the standard, mild method for Cbz group removal.[5]
Materials:
-
N-Cbz protected indole (1.0 equiv)
-
Palladium on carbon (Pd/C, 10% w/w, typically 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Argon). Caution: Pd/C is pyrophoric when dry and can ignite flammable solvents.
-
Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from igniting.
-
Concentrate the filtrate under reduced pressure to yield the deprotected indole. The byproducts, toluene and CO₂, are volatile and removed during concentration.
Caption: Simplified mechanism for the hydrogenolytic cleavage of the Cbz group.
Conclusion and Future Outlook
The benzyloxycarbonyl group, despite its century-old origins, remains a powerful and strategic tool in modern indole synthesis. Its value is not merely in its function as a protecting group, but in its unique combination of stability and selective, clean removal via hydrogenolysis. This feature provides critical orthogonality, enabling the logical and efficient assembly of complex, polyfunctional molecules. For scientists in drug discovery and natural product synthesis, mastering the strategic application of the Cbz group is essential for navigating the intricate challenges of multi-step synthetic campaigns, ultimately accelerating the path to novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of Novel Indoleacetonitrile Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Indoleacetonitrile Scaffold – A Privileged Starting Point
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with profound physiological effects. When functionalized with an acetonitrile group, the resulting indoleacetonitrile scaffold presents a unique combination of lipophilicity, hydrogen bonding capability, and metabolic potential, making it a privileged starting point in the quest for novel therapeutics.[1] Recent research has highlighted the potential of indoleacetonitrile and its derivatives across various therapeutic areas, including oncology and virology.[1][2][3][4]
This guide eschews a generic, one-size-fits-all template. Instead, it provides a strategic framework grounded in field-proven logic, designed to efficiently triage a library of novel indoleacetonitrile compounds. We will proceed from a high-level strategic overview to detailed, validated protocols for primary screening, focusing on three critical areas of bioactivity: anticancer, antimicrobial, and antioxidant. Our objective is not merely to provide recipes but to instill a deep understanding of the causality behind each experimental choice, empowering you to adapt, troubleshoot, and interpret your results with confidence.
Part 1: Designing the Screening Cascade – A Strategy for Efficient Discovery
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic filtration. A well-designed screening cascade is paramount to efficiently identify promising "hits" while conserving resources. The cascade begins with broad, high-throughput primary assays and progresses to more complex, lower-throughput secondary assays for confirmed hits.
The initial screening of novel indoleacetonitriles should be guided by the known biological activities of the broader indole class. Indole derivatives have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[1][5][6][7] Therefore, a logical primary screening cascade would involve parallel testing in these three domains.
Caption: A logical workflow for the preliminary bioactivity screening of novel compounds.
Part 2: Anticancer Activity Screening
The indole scaffold is present in numerous anticancer agents, targeting mechanisms like tubulin polymerization and various protein kinases.[7][8] A primary screen for anticancer activity is therefore a logical starting point. The goal is to identify compounds that exhibit cytotoxicity against cancer cell lines at a defined concentration.
Core Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, forming purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HeLa for cervical cancer[6][10]) in appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. This initial incubation is critical for ensuring cells are in a healthy, logarithmic growth phase before compound exposure.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of each novel indoleacetonitrile compound (e.g., 10 mM in DMSO).
-
Create serial dilutions of the stock solution in a complete growth medium to achieve final desired concentrations. For a primary screen, a single high concentration (e.g., 10-50 µM) is often used.[11]
-
Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the test compounds. Include wells for a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, only viable cells will convert the MTT to purple formazan.
-
-
Formazan Solubilization & Absorbance Reading:
-
After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Data Presentation and Interpretation:
The percentage of cell viability is calculated relative to the vehicle control. A compound is typically considered a "hit" if it reduces cell viability below a predefined threshold (e.g., <50% viability).
Caption: Workflow for the MTT cell viability assay.
| Compound ID | Test Concentration (µM) | Cancer Cell Line | % Cell Viability | Preliminary Hit? |
| IACN-001 | 20 | MCF-7 | 89.5 | No |
| IACN-002 | 20 | MCF-7 | 41.2 | Yes |
| IACN-003 | 20 | MCF-7 | 95.1 | No |
| IACN-004 | 20 | MCF-7 | 15.7 | Yes |
Part 3: Antimicrobial Activity Screening
The development of new antimicrobial agents is a global health priority. Heterocyclic compounds, including indoles, are a rich source for the discovery of new antibacterial and antifungal leads.[5][12][13] The primary goal of this screen is to determine the minimum concentration of a compound required to inhibit the visible growth of a specific microorganism.
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[9][14][15] It involves challenging a standardized bacterial inoculum with a two-fold serial dilution of the test compound in a liquid growth medium within a 96-well microplate.
Step-by-Step Methodology:
-
Microorganism & Media Preparation:
-
Inoculum Standardization:
-
Dilute the overnight bacterial culture in fresh MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility and ensures a consistent starting number of bacteria in each well.
-
Further dilute this standardized suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution in Microplate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a starting solution of the test compound in a tube at 4x the highest desired final concentration.
-
Add 100 µL of this starting compound solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]
-
Optionally, a growth indicator like Resazurin can be added, which changes color in the presence of metabolic activity, providing a clearer endpoint.
-
Data Presentation and Interpretation:
The MIC value is a direct measure of a compound's potency. Lower MIC values indicate higher antimicrobial activity.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| IACN-001 | >128 | >128 |
| IACN-002 | 16 | 64 |
| IACN-003 | >128 | >128 |
| IACN-004 | 32 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Part 4: Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of significant therapeutic interest. Many natural and synthetic indole derivatives exhibit potent antioxidant activity.[17]
Core Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for the antioxidant activity of compounds.[18][19] The principle is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. This reduction causes the deep violet color of the DPPH solution to fade to a pale yellow, a change that can be measured spectrophotometrically.[20][21]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.
-
Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid or Quercetin[18]) in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation prevents photodegradation of the DPPH radical.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % scavenging against the compound concentration.
-
Data Presentation and Interpretation:
A lower IC₅₀ value signifies a higher antioxidant potential of the compound.
| Compound ID | DPPH Scavenging IC₅₀ (µg/mL) |
| IACN-001 | 215.4 |
| IACN-002 | 18.9 |
| IACN-003 | >500 |
| IACN-004 | 75.2 |
| Ascorbic Acid | 5.1 |
Conclusion and Forward Outlook
This guide provides a validated, logical framework for the initial bioactivity screening of novel indoleacetonitrile compounds. By employing these robust primary assays, researchers can efficiently triage a chemical library to identify hits with promising anticancer, antimicrobial, or antioxidant properties. Each "hit" from this preliminary screen is not an endpoint but a starting point. Confirmed hits must be subjected to rigorous secondary assays to determine their dose-response curves, specificity, and potential mechanisms of action, ultimately paving the way for lead optimization and the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dlsu.edu.ph [dlsu.edu.ph]
- 17. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals2.ums.ac.id [journals2.ums.ac.id]
- 21. researchgate.net [researchgate.net]
theoretical calculations of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile properties
An In-depth Technical Guide to the Theoretical Calculation of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile Properties
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds.[1][2] this compound is a significant derivative, serving as a versatile synthetic intermediate for complex natural products and potential therapeutic agents.[3] This technical guide provides a comprehensive framework for the theoretical investigation of its molecular properties using quantum chemical calculations. We detail a robust, self-validating computational workflow rooted in Density Functional Theory (DFT), designed for researchers, computational chemists, and drug development professionals. This document outlines step-by-step protocols for geometry optimization, frequency analysis, and the calculation of electronic, spectroscopic, and reactivity-related properties. By explaining the causality behind methodological choices, this guide empowers researchers to predict and understand the molecule's behavior, thereby accelerating the drug discovery and development process.
Introduction: The Convergence of Indole Chemistry and Computational Science
The indole scaffold, an aromatic heterocycle, is a privileged structure in drug discovery, present in numerous marketed drugs and natural products.[1][4] Its unique electronic characteristics allow it to participate in various biological interactions, making indole derivatives a fertile ground for therapeutic innovation. This compound, in particular, is a valuable building block, combining the indole core with a benzyloxy protecting group and a reactive acetonitrile moiety, facilitating further chemical elaboration.[3]
Predicting the physicochemical properties, reactivity, and spectroscopic signatures of such molecules is paramount for efficient synthesis and development. While experimental characterization is indispensable, theoretical calculations offer a powerful, complementary approach.[5] By simulating molecular behavior at the quantum level, we can gain profound insights into geometric structure, electronic distribution, and potential energy surfaces without synthesizing the compound.[6] This in silico approach saves time, reduces resource expenditure, and provides a theoretical foundation for interpreting experimental data.
This guide focuses on the application of Density Functional Theory (DFT), a highly effective quantum chemical method that balances computational cost with accuracy, making it the workhorse for studying medium-to-large organic molecules.[7] We will delineate a complete workflow, from initial structure generation to the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and simulated spectra.
Core Concepts: The 'Why' and 'How' of DFT Calculations
The fundamental goal of quantum chemical calculations is to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. For multi-electron systems, exact solutions are not feasible, necessitating approximations.
Density Functional Theory (DFT): DFT offers an elegant and efficient solution by recasting the problem to depend on the electron density (a function of three spatial coordinates) rather than the complex many-electron wavefunction.[7] This approach is governed by the choice of a "functional," which approximates the exchange-correlation energy.
-
Causality in Method Selection:
-
Functional: The B3LYP hybrid functional is frequently chosen for organic molecules.[8][9] It incorporates elements from both Hartree-Fock theory and DFT, providing a robust description of molecular geometries and electronic properties for a reasonable computational cost.
-
Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set, such as 6-311+G(d,p) , is a common and reliable choice.[9] The notation indicates a triple-zeta quality for valence electrons, the inclusion of diffuse functions (+) to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for describing bonding accurately.
-
A Validated Computational Workflow
A rigorous and reproducible computational protocol is essential for generating reliable data. The following workflow is designed as a self-validating system, where each step confirms the success of the previous one.
Caption: A validated computational workflow for theoretical property calculation.
Step-by-Step Experimental Protocol
This protocol assumes the use of the Gaussian 16 software package, a standard in the field.[10]
-
Molecular Structure Preparation:
-
Draw the 2D structure of this compound.
-
Use a molecular editor like GaussView to convert the 2D sketch into an initial 3D structure.
-
Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.
-
Gaussian Input:
-
Explanation:
-
#p B3LYP/6-311+G(d,p) Opt: This keyword line specifies the use of the B3LYP functional with the 6-311+G(d,p) basis set for a geometry optimization (Opt) calculation. The p requests additional print output.
-
0 1: This line defines the charge (0, neutral) and spin multiplicity (1, singlet) of the molecule.
-
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized geometry is a true energy minimum and to calculate vibrational frequencies (for IR spectra). A true minimum has zero imaginary frequencies.
-
Gaussian Input (using the optimized geometry from the previous step):
-
Validation: Check the output file for the line "imaginary frequencies". The number should be 0. If it is non-zero, the structure is a transition state or a saddle point, and the initial geometry must be adjusted for re-optimization.[7]
-
-
Calculation of Molecular Properties:
-
Objective: To compute electronic and spectroscopic properties from the validated, optimized geometry. This is often done in the same Freq calculation or a subsequent single-point energy calculation.
-
Gaussian Input (for electronic properties and NMR):
-
[10] * NMR=GIAO: Calculates NMR shielding tensors using the Gauge-Independent Atomic Orbital method, which can be converted to chemical shifts. [8]
Analysis and Interpretation of Calculated Data
The output from these calculations provides a wealth of predictive data.
Structural and Geometric Parameters
The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. This data is invaluable for understanding the molecule's 3D shape and steric profile. While experimental crystal structure data for the exact molecule is not available, we can compare our calculated values to those of similar, crystallographically characterized indole acetonitriles. [11][12][13] Table 1: Exemplary Calculated Geometric Parameters for Key Bonds
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) | Typical Experimental Range [11][13] |
|---|---|---|---|
| Bond Length | Indole C2-C3 | ~1.39 Å | 1.37 - 1.40 Å |
| Bond Length | C3-CH₂CN | ~1.51 Å | 1.50 - 1.52 Å |
| Bond Length | C≡N | ~1.16 Å | 1.14 - 1.16 Å |
| Bond Length | C4-O | ~1.37 Å | 1.36 - 1.38 Å |
| Bond Angle | C2-C3-CH₂ | ~128° | 127 - 129° |
| Dihedral Angle | C4-O-CH₂-Ph | ~175° (near planar) | Varies with crystal packing |
Note: The values presented are illustrative and represent typical outcomes for such calculations.
Electronic Properties and Reactivity Descriptors
Analysis of the molecular orbitals provides deep insight into the molecule's chemical reactivity and electronic behavior.
Caption: Key functional components of this compound.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). [10]The HOMO is typically localized on the electron-rich indole ring, while the LUMO may have significant contributions from the acetonitrile group and the fused benzene ring.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, such as the area around the indole nitrogen and the acetonitrile nitrogen. Regions of positive potential (blue) are prone to nucleophilic attack. This map is crucial for predicting sites of interaction with biological receptors. [14] Table 2: Calculated Electronic and Reactivity Descriptors
Property Definition Exemplary Calculated Value Implication E(HOMO) Energy of the Highest Occupied MO -5.8 eV Related to ionization potential; higher energy indicates greater electron-donating ability. E(LUMO) Energy of the Lowest Unoccupied MO -0.9 eV Related to electron affinity; lower energy indicates greater electron-accepting ability. Energy Gap (ΔE) E(LUMO) - E(HOMO) 4.9 eV Indicates chemical stability and resistance to electronic excitation. A larger gap implies higher stability. [9] | Dipole Moment | Measure of molecular polarity | ~3.5 Debye | Indicates significant charge separation, influencing solubility and intermolecular interactions. |
Simulated Spectroscopic Data
-
Infrared (IR) Spectrum: The frequency calculation provides vibrational modes and their intensities. Key predicted peaks would include the N-H stretch of the indole (~3400-3500 cm⁻¹), the C≡N stretch of the nitrile (~2250 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹). These theoretical spectra are invaluable for interpreting and assigning bands in experimental IR data. [9]* NMR Spectra: The GIAO method calculates isotropic shielding values, which can be converted to chemical shifts by referencing against a standard (e.g., TMS) calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in structure verification and assignment of experimental resonances. [8]
Conclusion
The theoretical calculation of molecular properties for compounds like this compound is an indispensable tool in modern chemical research and drug development. By employing a robust and validated DFT-based workflow, researchers can reliably predict a wide array of characteristics, including stable geometries, electronic distributions, reactivity sites, and spectroscopic signatures. This in silico data provides a powerful predictive foundation that complements experimental work, guides synthetic strategy, and accelerates the rational design of novel therapeutic agents. The protocols and concepts detailed in this guide offer a comprehensive starting point for scientists aiming to leverage the power of computational chemistry in their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. rroij.com [rroij.com]
- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-Chloro-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of tryptamine derivatives from 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
An Application Note for the Synthesis of 4-Hydroxytryptamine and its N-Substituted Derivatives from 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
Abstract: This technical guide provides detailed synthetic strategies and step-by-step protocols for the preparation of tryptamine derivatives, specifically focusing on the conversion of this compound to 4-hydroxytryptamine (norpsilocin), a key intermediate for various psychoactive compounds and pharmaceuticals. We explore multiple synthetic routes, including sequential and concurrent reduction/deprotection pathways, offering researchers the flexibility to choose a method based on available reagents and desired outcomes. The causality behind experimental choices, potential side reactions, and troubleshooting insights are discussed to ensure reliable and reproducible results.
Introduction: The Significance of 4-Hydroxytryptamines
4-Hydroxytryptamine and its N-alkylated derivatives, such as psilocin, are compounds of significant interest in neuroscience and drug development.[1] Psilocin, the active metabolite of psilocybin, is currently under intense investigation for its potential in treating severe depression, anxiety, and addiction.[2] The synthesis of these molecules is a cornerstone of medicinal chemistry research in this area.
The starting material, this compound, is a versatile precursor.[3] It contains the complete carbon skeleton for the target tryptamine, with the functional groups—a nitrile and a benzyl ether—poised for transformation. The benzyl group serves as a robust protecting group for the reactive 4-hydroxy moiety, which would otherwise interfere with many synthetic operations targeting the indole-3-position.[4][5]
This document outlines the critical transformations required: the reduction of the nitrile to a primary amine and the cleavage (deprotection) of the benzyl ether to reveal the phenol.
Overview of Synthetic Strategies
The conversion of this compound to 4-hydroxytryptamine involves two primary transformations. The sequence of these steps defines the overall synthetic route. We will consider three potential pathways, with a focus on the two most experimentally viable options.
Figure 1: Primary synthetic routes from the acetonitrile precursor to 4-hydroxytryptamine.
-
Route A (Sequential): This classic approach first reduces the nitrile to form 4-benzyloxytryptamine, which is then deprotected in a separate step. This route offers clear control over each transformation.
-
Route C (Concurrent): This is the most atom- and step-economical approach. A single catalytic hydrogenation step is designed to perform both the nitrile reduction and benzyl ether cleavage simultaneously. This is often the preferred industrial method if high yields can be achieved.
-
Route B (Deprotect then Reduce): This route, involving initial deprotection to 2-(4-hydroxy-1H-indol-3-yl)acetonitrile followed by nitrile reduction, is generally avoided. The free phenolic proton can interfere with common reducing agents like LiAlH₄, and the increased polarity of the intermediate can complicate handling and purification.
Scientific Deep Dive & Experimental Protocols
This section details the chemical logic and provides actionable protocols for the most effective synthetic routes.
Route A: Sequential Reduction and Deprotection
The reduction of nitriles to primary amines is a fundamental transformation, but it is often plagued by the formation of secondary and tertiary amine byproducts.[6] This occurs when the intermediate imine reacts with the primary amine product. The choice of reducing agent and conditions is critical to maximize the yield of the desired primary amine.
Method 1A.1: Lithium Aluminum Hydride (LAH) Reduction
Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful, nucleophilic reducing agent that readily converts nitriles to primary amines.[7][8] Its high reactivity ensures complete conversion but also demands strict anhydrous conditions and careful handling. The mechanism involves the delivery of hydride ions to the nitrile carbon, eventually leading to the amine upon acidic workup.[9] This method is robust and generally high-yielding, making it a laboratory standard.
Protocol 1: LAH Reduction of this compound
| Materials & Reagents | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Lithium Aluminum Hydride (LiAlH₄) | Sigma-Aldrich | 1.0 M solution in THF |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | DriSolv® |
| Sulfuric Acid (H₂SO₄) | Fisher Scientific | Concentrated |
| Diethyl Ether (Et₂O) | VWR | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | VWR | Anhydrous |
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add LiAlH₄ solution in THF (e.g., 40 mmol for a 10 mmol scale reaction, a 4-fold excess).
-
Substrate Addition: Dissolve this compound (10 mmol, 2.62 g) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise:
-
X mL of water (where X is the mass of LiAlH₄ in grams used).
-
X mL of 15% aqueous NaOH.
-
3X mL of water. This "Fieser workup" is crucial for safely quenching the excess LAH and producing a granular, easily filterable aluminum salt precipitate.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude 4-benzyloxytryptamine can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Method 1A.2: Raney® Nickel Catalytic Hydrogenation
Expertise & Experience: Catalytic hydrogenation using Raney® Nickel is a classic and scalable method for nitrile reduction.[10] To suppress the formation of secondary amines, the reaction is typically carried out in the presence of a base or, more commonly, in an ammonia-saturated solvent.[6] Ammonia shifts the equilibrium away from the imine-amine coupling side reaction. This method avoids the hazards of LiAlH₄ but requires specialized high-pressure hydrogenation equipment.
Protocol 2: Raney® Ni Reduction of the Acetonitrile Precursor
| Materials & Reagents | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Raney® Nickel (slurry in water) | Sigma-Aldrich | Active Catalyst |
| Methanol or Ethanol | VWR | Anhydrous |
| Ammonia Gas or Ammonium Hydroxide | Airgas / VWR | Anhydrous / ACS |
| Hydrogen Gas (H₂) | Airgas | High Purity |
Procedure:
-
Catalyst Preparation: In a Parr hydrogenation vessel, carefully wash the Raney® Nickel slurry (approx. 0.5 g per 1 g of nitrile) with anhydrous ethanol three times to remove water.
-
Reaction Mixture: Prepare a solution of this compound (10 mmol, 2.62 g) in ethanol (100 mL) that has been saturated with ammonia gas (or contains 5-10% ammonium hydroxide). Add this solution to the vessel containing the washed catalyst.
-
Hydrogenation: Seal the Parr apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Reaction: Heat the mixture to 50-70 °C and shake vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Isolation: After cooling and venting the apparatus, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Ni catalyst. Caution: Do not allow the catalyst to dry in air. Keep it wet with solvent and dispose of it properly.
-
Purification: Evaporate the solvent from the filtrate to yield crude 4-benzyloxytryptamine.
The cleavage of the benzyl ether is most cleanly achieved by catalytic transfer hydrogenation or standard hydrogenation.[11][12] These methods are highly efficient and typically proceed with minimal side products.
Protocol 3: Catalytic Transfer Hydrogenation for Debenzylation
Expertise & Experience: Catalytic transfer hydrogenation is a convenient and safe alternative to using high-pressure hydrogen gas.[11] A hydrogen donor, such as ammonium formate or formic acid, generates hydrogen in situ on the surface of the palladium catalyst.[13] This method is highly effective for removing benzyl protecting groups.
| Materials & Reagents | Supplier | Grade |
| 4-Benzyloxytryptamine | (From Step 1) | Crude or Purified |
| Palladium on Carbon (Pd/C) | Sigma-Aldrich | 10% wt. |
| Ammonium Formate (HCO₂NH₄) | Sigma-Aldrich | ≥97% |
| Methanol | VWR | ACS Grade |
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-benzyloxytryptamine (5 mmol, 1.33 g) in methanol (50 mL).
-
Catalyst & Donor Addition: Carefully add 10% Pd/C (approx. 10% by weight of the substrate, ~130 mg). Then, add ammonium formate (25 mmol, 1.58 g, 5 equivalents) in portions.
-
Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar product.
-
Isolation: Cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Purification: Evaporate the filtrate to dryness. The residue will contain the product and excess ammonium formate salts. Dissolve the residue in a minimal amount of water and extract with a more polar solvent like ethyl acetate or n-butanol. Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-hydroxytryptamine. Further purification can be achieved by recrystallization or column chromatography.
Route C: Concurrent Reduction and Debenzylation
Expertise & Experience: This elegant one-pot approach leverages the power of catalytic hydrogenation to achieve two transformations at once. Under sufficient hydrogen pressure and with an appropriate catalyst like Palladium on Carbon, both the nitrile and the benzyl ether can be reduced.[14] This is the most efficient route but may require more optimization of conditions (pressure, temperature, catalyst loading) to achieve high yields without stalling at the intermediate stage.
Figure 2: Experimental workflow for the one-pot synthesis of 4-hydroxytryptamine.
Protocol 4: One-Pot Catalytic Hydrogenation
| Materials & Reagents | Supplier | Grade |
| This compound | Sigma-Aldrich | ≥98% |
| Palladium on Carbon (Pd/C) | Sigma-Aldrich | 10% wt. |
| Ethanol | VWR | Anhydrous |
| Ammonia Gas or Ammonium Hydroxide | Airgas / VWR | Anhydrous / ACS |
| Hydrogen Gas (H₂) | Airgas | High Purity |
Procedure:
-
Reaction Setup: In a high-pressure Parr hydrogenation vessel, combine this compound (10 mmol, 2.62 g) and 10% Pd/C (15-20% by weight, ~400-500 mg).
-
Solvent Addition: Add ethanol (100 mL) saturated with ammonia. The presence of ammonia is crucial to prevent the formation of secondary amines from the nitrile reduction.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas. A higher pressure than in Protocol 2 may be required (e.g., 100-200 psi) to facilitate both reductions.
-
Reaction: Heat the mixture to 60-80 °C and shake vigorously for 12-24 hours. The reaction may need to be monitored periodically by taking samples (after depressurizing) and analyzing by TLC or LC-MS to confirm the disappearance of both the starting material and the 4-benzyloxytryptamine intermediate.
-
Isolation & Purification: Follow the isolation and purification steps as described in Protocol 3 . Due to the direct formation of the final product, purification might be more straightforward.
Data Summary and Comparison
| Route | Method | Key Reagents | Avg. Yield | Pros | Cons |
| A | LAH Reduction / Transfer Hydrogenation | LiAlH₄, Pd/C, HCO₂NH₄ | 70-85% | Reliable, high yield, avoids H₂ gas cylinder (for deprotection). | Two separate steps, requires handling of pyrophoric LiAlH₄. |
| A | Raney Ni / Standard Hydrogenation | Raney® Ni, NH₃, H₂, Pd/C | 65-80% | Scalable, avoids LiAlH₄. | Two separate steps, requires high-pressure equipment for both. |
| C | One-Pot Hydrogenation | Pd/C, NH₃, H₂ | 60-75% | Highly efficient (one step), atom economical. | Requires high-pressure equipment, may need optimization, potential for stalling. |
Conclusion
The synthesis of 4-hydroxytryptamine from this compound is a well-established process with several viable routes. For laboratory-scale synthesis where control and reliability are paramount, the sequential approach (Route A ) using LiAlH₄ reduction followed by catalytic transfer debenzylation offers excellent yields and predictability. For process chemistry and larger-scale operations, optimizing the concurrent one-pot hydrogenation (Route C ) presents the most efficient and economical pathway. The choice of protocol allows researchers and drug development professionals to tailor the synthesis to their specific laboratory capabilities, safety considerations, and scale requirements.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. [4-(Benzyloxy)-1H-Indol-3-Yl]Acetonitrile: Properties, Uses, Safety & Supplier in China | High-Purity Chemical Compound for Research & Industrial Applications [nj-finechem.com]
- 4. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]
- 5. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of the Benzyloxy Group in 4-Benzyloxyindole-3-acetonitrile
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The synthesis of functionalized indoles often requires the use of protecting groups to mask reactive sites during chemical transformations. The benzyloxy group is a commonly employed protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions.[1] 4-Benzyloxyindole-3-acetonitrile is a key intermediate in the synthesis of various pharmaceutical agents and natural products.[2] Its deprotection to yield the corresponding 4-hydroxyindole-3-acetonitrile is a critical step in these synthetic pathways.
This comprehensive guide provides an in-depth analysis of the methodologies for the deprotection of the benzyloxy group in 4-benzyloxyindole-3-acetonitrile. We will explore the underlying chemical principles, compare various deprotection strategies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Chemistry of Benzyl Ether Cleavage
The removal of a benzyl ether protecting group, or debenzylation, typically proceeds via the cleavage of the C-O bond between the benzylic carbon and the protected oxygen atom. The most prevalent methods for this transformation can be broadly categorized into hydrogenolysis and acid-catalyzed cleavage.[3]
Hydrogenolysis
Catalytic hydrogenolysis is the most widely used method for benzyl ether deprotection.[1] This process involves the reaction of the benzyl ether with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[4] The reaction proceeds on the surface of the catalyst where the benzyl C-O bond is reductively cleaved.
An alternative to using hydrogen gas is catalytic transfer hydrogenation.[5] In this approach, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, is used to generate hydrogen in situ.[5][6] This method is often milder, faster, and operationally simpler as it does not require specialized high-pressure hydrogenation equipment.[7]
Acid-Catalyzed Cleavage
Strong acids can also effect the cleavage of benzyl ethers.[3] The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack or elimination to cleave the C-O bond. Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), are also effective for this purpose.[8][9] However, these methods are generally harsher and may not be suitable for substrates with acid-sensitive functional groups.
Comparative Analysis of Deprotection Methods
The choice of deprotection method for 4-benzyloxyindole-3-acetonitrile depends on several factors, including the presence of other functional groups in the molecule, scalability, and safety considerations. The following table provides a comparative overview of the most common methods.
| Method | Reagents & Conditions | Advantages | Disadvantages & Challenges |
| Catalytic Hydrogenolysis | H₂, Pd/C, various solvents (e.g., EtOH, EtOAc) | High yielding, clean reaction, catalyst is recyclable.[1] | Requires specialized hydrogenation equipment (H₂ gas). Potential for over-reduction of other functional groups. Catalyst can be pyrophoric. |
| Catalytic Transfer Hydrogenation | Pd/C, hydrogen donor (e.g., Ammonium Formate, Formic Acid, Cyclohexene) | Mild reaction conditions, operationally simple, avoids the use of H₂ gas.[5][7] Good for substrates with other reducible groups.[3] | May require stoichiometric amounts of the hydrogen donor. Potential for side reactions depending on the donor used. |
| Acid-Catalyzed Cleavage | Strong protic acids (e.g., TFA, HBr) or Lewis acids (e.g., BBr₃, BCl₃) | Effective for substrates that are sensitive to reduction. | Harsh conditions can lead to degradation of the indole ring or other acid-labile groups.[3] Lewis acids are often toxic and moisture-sensitive.[8] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol is often the method of choice due to its mildness, efficiency, and operational simplicity.[6][10]
Workflow Diagram
Caption: Workflow for catalytic transfer hydrogenation.
Step-by-Step Methodology
-
Reaction Setup:
-
To a solution of 4-benzyloxyindole-3-acetonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate), add 10% palladium on carbon (10-20% w/w of the substrate).
-
To this suspension, add ammonium formate (3-5 eq) in one portion. The reaction may be slightly exothermic.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if necessary.[10]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
-
Work-up and Isolation:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by standard techniques such as column chromatography on silica gel or recrystallization to afford pure 4-hydroxyindole-3-acetonitrile.
-
Protocol 2: Debenzylation using Boron Tribromide (BBr₃)
This protocol is suitable for substrates that may be sensitive to hydrogenation conditions. Extreme caution must be exercised when handling BBr₃ as it is highly corrosive and reacts violently with water.
Chemical Transformation Diagram
Caption: BBr₃ mediated debenzylation reaction.
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 4-benzyloxyindole-3-acetonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.1-1.5 eq) in DCM to the reaction mixture.
-
-
Reaction:
-
Stir the reaction at -78 °C for a specified time (e.g., 1-2 hours), then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Upon completion, carefully quench the reaction by slowly adding methanol or water at 0 °C.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-hydroxyindole-3-acetonitrile.
-
Troubleshooting and Field Insights
-
Incomplete Reaction with Transfer Hydrogenation: If the reaction stalls, adding a fresh portion of ammonium formate and/or catalyst can often drive it to completion. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen donor.
-
Side Reactions with BBr₃: The indole nucleus can be sensitive to strong Lewis acids. Using a cation scavenger like pentamethylbenzene can sometimes mitigate side reactions such as Friedel-Crafts benzylation.[11] Performing the reaction at low temperatures is crucial to minimize degradation.
-
Catalyst Poisoning: The presence of sulfur-containing functional groups in the substrate can poison the palladium catalyst, inhibiting the hydrogenolysis reaction. In such cases, alternative deprotection methods should be considered.
-
Solvent Choice in Hydrogenolysis: While various solvents can be used for catalytic hydrogenation, alcoholic solvents are often preferred for N-debenzylation reactions. However, this can sometimes lead to N-alkylation as a side reaction. Using a solvent like trifluoroethanol can help to avoid this issue.[12]
Conclusion
The deprotection of 4-benzyloxyindole-3-acetonitrile is a pivotal transformation in the synthesis of many valuable compounds. The choice of the deprotection strategy is critical and should be tailored to the specific requirements of the synthetic route. Catalytic transfer hydrogenation with ammonium formate and Pd/C stands out as a mild, efficient, and operationally straightforward method for this purpose. For substrates incompatible with reductive conditions, Lewis acid-mediated cleavage offers a viable, albeit more aggressive, alternative. By understanding the underlying chemistry and following robust protocols, researchers can successfully and reliably achieve this important deprotection step.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2) [jstage.jst.go.jp]
- 10. Ammonium Formate [commonorganicchemistry.com]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
The Strategic Utility of 4-Benzyloxyindole-3-acetonitrile in Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Versatile Indole Synthon
In the landscape of modern organic synthesis, particularly within medicinal chemistry and natural product synthesis, the indole nucleus stands as a privileged scaffold. Its presence in a vast array of bioactive molecules necessitates a diverse toolkit of functionalized indole building blocks. Among these, 4-benzyloxyindole-3-acetonitrile has emerged as a strategic and versatile intermediate. The benzyloxy group at the 4-position serves as a robust protecting group for the corresponding phenol, which is a common feature in many tryptamine-based neurotransmitters and psychoactive compounds. The C3-acetonitrile moiety, in turn, is a versatile functional handle, readily convertible to the key tryptamine sidechain or a carboxylic acid derivative.
This technical guide provides an in-depth exploration of 4-benzyloxyindole-3-acetonitrile as a building block. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings of its key transformations, providing detailed, field-proven protocols for its application in the synthesis of valuable target molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this powerful intermediate.
Core Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O | [1] |
| Molecular Weight | 262.31 g/mol | [1] |
| Appearance | Light brown solid | [2] |
| Melting Point | 97-100 °C | [2] |
| Solubility | Soluble in dichloromethane (DCM), ethyl acetate | [2] |
| Storage | 2-8°C, in a tightly sealed container away from light and moisture | [2] |
Expert Insight: The light sensitivity and potential for slow decomposition of many indole derivatives necessitate proper storage. It is advisable to store 4-benzyloxyindole-3-acetonitrile under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for long-term storage. Before use in a multi-step synthesis, it is good practice to verify the purity of the starting material by TLC or ¹H NMR.
Key Synthetic Transformations and Protocols
4-Benzyloxyindole-3-acetonitrile offers two primary sites for synthetic elaboration: the acetonitrile group and the benzyloxy protecting group. The following sections provide detailed protocols for the most critical transformations of this building block.
Reduction of the Acetonitrile to Afford 4-Benzyloxytryptamines
The conversion of the nitrile functionality to a primary amine is arguably the most valuable transformation of 4-benzyloxyindole-3-acetonitrile, providing direct access to the tryptamine scaffold. Several reducing agents can accomplish this, with the choice often depending on the scale of the reaction and the presence of other functional groups.
LAH is a powerful, non-selective reducing agent capable of converting nitriles to primary amines in high yield.[3][4] Its high reactivity necessitates careful handling and anhydrous conditions.
Causality of Experimental Choices:
-
Anhydrous THF: LAH reacts violently with protic solvents like water and alcohols. THF, being an anhydrous ether, is an ideal solvent.
-
Inert Atmosphere (Argon/Nitrogen): Prevents the reaction of LAH with atmospheric moisture.
-
Ice Bath Cooling: The initial addition of LAH to the nitrile can be exothermic. Cooling the reaction mixture controls the reaction rate and prevents side reactions.
-
Sequential Quenching: The specific sequence of adding water, followed by aqueous NaOH and then more water (Fieser workup), is crucial for the formation of a granular, easily filterable aluminum salt precipitate, simplifying the purification process.
Caption: LAH reduction of the nitrile to the primary amine.
Detailed Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of 4-benzyloxyindole-3-acetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).
-
Reaction: Cool the solution to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LAH, 1.5 eq) portion-wise.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the mass of LAH used in grams.
-
Work-up: A white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford 4-benzyloxytryptamine.
For larger scale reactions or when a less pyrophoric reagent is desired, catalytic hydrogenation with Raney® Nickel is an excellent alternative.[2] This method often provides clean reductions with high yields.
Causality of Experimental Choices:
-
Raney® Nickel: A highly active hydrogenation catalyst for nitriles.
-
Potassium Borohydride (KBH₄): Acts as the hydrogen source in this system, offering a milder and more manageable alternative to high-pressure hydrogen gas.[5]
-
Ethanol: A suitable protic solvent for this reduction system.
Caption: Raney® Nickel catalyzed reduction of the nitrile.
Detailed Protocol:
-
Preparation: In a round-bottom flask, suspend 4-benzyloxyindole-3-acetonitrile (1.0 eq) and Raney® Nickel (approx. 0.5 eq by weight, as a slurry in water) in ethanol (15 mL per mmol of substrate).
-
Reaction: Cool the mixture to 0 °C and add potassium borohydride (4.0 eq) portion-wise.
-
Stirring: Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. Monitor by TLC.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with ethanol or water.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Debenzylation to Reveal the 4-Hydroxy functionality
The ultimate goal of using the benzyloxy group is often its removal to unmask the free phenol. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, particularly in the presence of other sensitive functional groups.
This method avoids the need for a pressurized hydrogen gas apparatus and is generally very clean.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): A standard and highly effective catalyst for hydrogenolysis of benzyl ethers.
-
Ammonium Formate: Serves as a convenient in situ source of hydrogen.[6][7]
-
Methanol: An excellent solvent for this reaction, readily dissolving the substrate and the ammonium formate.
Caption: Debenzylation via catalytic transfer hydrogenation.
Detailed Protocol:
-
Preparation: To a solution of 4-benzyloxytryptamine (1.0 eq) in methanol (20 mL per mmol of substrate), add 10% palladium on carbon (10-20% by weight of the substrate).
-
Reaction: Add ammonium formate (5-10 eq) to the suspension and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to afford the desired 4-hydroxytryptamine.
Hydrolysis of the Acetonitrile to 4-Benzyloxyindole-3-acetic Acid
While less common than reduction, the hydrolysis of the nitrile to a carboxylic acid provides access to another important class of indole derivatives, namely auxins and their analogues.
Strong basic conditions are typically required for the hydrolysis of nitriles.
Causality of Experimental Choices:
-
Potassium Hydroxide (KOH): A strong base to effect the hydrolysis of the nitrile to the carboxylate salt.
-
Ethanol/Water: A common solvent mixture for saponification and hydrolysis reactions, ensuring solubility of both the organic substrate and the inorganic base.
-
Acidification: Protonation of the intermediate carboxylate salt to yield the final carboxylic acid product.
Caption: Basic hydrolysis of the nitrile to the carboxylic acid.
Detailed Protocol:
-
Preparation: In a round-bottom flask, dissolve 4-benzyloxyindole-3-acetonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reaction: Add potassium hydroxide (5-10 eq) and heat the mixture to reflux for 12-24 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove any non-acidic impurities.
-
Purification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-benzyloxyindole-3-acetic acid. Further purification can be achieved by recrystallization.
Applications in Target-Oriented Synthesis
The true value of a building block is demonstrated in its application to the synthesis of complex and valuable molecules. 4-Benzyloxyindole-3-acetonitrile is a key precursor for the synthesis of psilocin (4-hydroxytryptamine), a psychoactive compound found in certain mushrooms, and its derivatives.[8]
Synthetic Scheme: From 4-Benzyloxyindole-3-acetonitrile to Psilocin
Caption: A two-step synthesis of psilocin.
This efficient two-step sequence highlights the utility of 4-benzyloxyindole-3-acetonitrile. The initial reduction of the nitrile provides the tryptamine backbone, and the subsequent debenzylation unmasks the crucial 4-hydroxy group. This strategy has been employed in the synthesis of various tryptamine analogues for pharmacological evaluation.[8]
Conclusion and Future Outlook
4-Benzyloxyindole-3-acetonitrile stands as a testament to the power of strategic protecting group and functional group placement in the design of synthetic building blocks. Its ability to provide straightforward access to 4-hydroxytryptamines and 4-hydroxyindole-3-acetic acids makes it an invaluable tool for researchers in medicinal chemistry and natural product synthesis. The protocols detailed herein provide a robust foundation for the utilization of this versatile synthon. As the demand for novel psychoactive and neuroactive compounds continues to grow for therapeutic applications, the importance of key intermediates like 4-benzyloxyindole-3-acetonitrile is set to increase, paving the way for the discovery and development of the next generation of indole-based therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 4-Benzyloxyindole Derivatives in Medicinal Chemistry
Introduction: The Privileged 4-Benzyloxyindole Core
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a multitude of biological targets with high affinity.[1] Among its many functionalized variants, 4-benzyloxyindole has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse array of biologically active compounds.[2] Its utility stems from the presence of the benzyloxy group at the 4-position, which serves as a stable protecting group for the corresponding phenol. This feature allows for extensive chemical modifications at other positions of the indole ring, with the option for a final debenzylation step to unmask the biologically crucial 4-hydroxyindole moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-benzyloxyindole derivatives, with a focus on their synthesis and biological evaluation, using the synthesis of the psychoactive tryptamine, psilocin, as a central case study.
Synthetic Applications: Harnessing the Reactivity of 4-Benzyloxyindole
The chemical stability and reactivity of 4-benzyloxyindole make it a sought-after intermediate in the synthesis of complex molecules, particularly pharmaceutical agents.[2] The indole ring system itself is amenable to a variety of chemical transformations, and the benzyloxy group at the 4-position is generally stable to a range of reaction conditions, allowing for selective functionalization at other positions.
Case Study: Multi-Step Synthesis of Psilocin from 4-Benzyloxyindole
A prominent example of the utility of 4-benzyloxyindole is in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound found in Psilocybe mushrooms.[3] Psilocin is a potent agonist of serotonin receptors, particularly the 5-HT2A subtype, and is under active investigation for its therapeutic potential in treating various psychiatric disorders.[1][4] The following protocol details a well-established synthetic route to psilocin, commencing with 4-benzyloxyindole.[2]
Experimental Protocol: Synthesis of Psilocin
This protocol is adapted from the work of Hofmann and coworkers, who first synthesized psilocybin and psilocin.[2]
Part 1: Synthesis of 4-Benzyloxyindole-3-glyoxylyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyindole (1 equivalent) in anhydrous diethyl ether.
-
Addition of Oxalyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of a yellow precipitate indicates the formation of the product.
-
Isolation: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 4-benzyloxyindole-3-glyoxylyl chloride.
Part 2: Synthesis of N,N-Dimethyl-4-benzyloxyindole-3-glyoxylamide
-
Amidation: Suspend the 4-benzyloxyindole-3-glyoxylyl chloride (1 equivalent) in anhydrous benzene. Cool the suspension to 0 °C.
-
Addition of Dimethylamine: Bubble anhydrous dimethylamine gas through the suspension or add a solution of dimethylamine in an appropriate solvent (e.g., THF) dropwise until the reaction is complete (as monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N,N-dimethyl-4-benzyloxyindole-3-glyoxylamide.
Part 3: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine
-
Reduction: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of the Glyoxylamide: Add a solution of N,N-dimethyl-4-benzyloxyindole-3-glyoxylamide (1 equivalent) in anhydrous THF dropwise to the LAH suspension at 0 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Quenching: Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Isolation: Filter the resulting suspension and wash the solid with THF. Combine the filtrates and concentrate under reduced pressure to yield crude 4-benzyloxy-N,N-dimethyltryptamine.
Part 4: Synthesis of Psilocin (4-Hydroxy-N,N-dimethyltryptamine)
-
Debenzylation: Dissolve the crude 4-benzyloxy-N,N-dimethyltryptamine in a suitable solvent such as ethanol or methanol.
-
Hydrogenolysis: Add a catalytic amount of palladium on carbon (10% w/w). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude psilocin can be purified by crystallization or column chromatography.
Synthetic Pathway of Psilocin from 4-Benzyloxyindole
Caption: Synthetic route to psilocin starting from 4-benzyloxyindole.
Biological Applications & Protocols
The diverse chemical structures that can be accessed from 4-benzyloxyindole translate to a wide range of biological activities. While the focus of this note is on its application in neuroscience, it is important to recognize that derivatives of 4-benzyloxyindole have also been investigated as anticancer agents. For instance, the related 5-benzyloxyindole-3-acetic acid has been incorporated into platinum(IV) prodrugs, demonstrating significant anticancer activity.[3]
Neurological Applications: Psilocin as a Serotonin Receptor Agonist
Psilocin's primary mechanism of action is its agonist activity at serotonin receptors, particularly the 5-HT2A receptor.[4] Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that regulates a wide array of physiological and psychological processes, including mood, cognition, and perception.[5] The structural similarity between psilocin and serotonin allows it to bind to and activate serotonin receptors, leading to its characteristic psychedelic effects. The activation of 5-HT2A receptors is believed to be central to the therapeutic effects of psychedelics, which are thought to involve the modulation of neural plasticity and the disruption of rigid patterns of thought and behavior.[6]
Mechanism of Action: Psilocin at the 5-HT2A Receptor
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasspores.academy [atlasspores.academy]
HPLC purification method for 4-benzyloxyindole-3-acetonitrile
An Application Note and Comprehensive Protocol for the HPLC Purification of 4-Benzyloxyindole-3-acetonitrile
Authored by a Senior Application Scientist
Abstract
This document provides a detailed, optimized, and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 4-benzyloxyindole-3-acetonitrile. As a key intermediate in the synthesis of pharmaceutically relevant compounds, including the neurotransmitter agonist 4-Hydroxytryptamine Creatinine, achieving high purity of this molecule is critical for downstream applications in research and drug development.[1]. This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive protocol grounded in chromatographic theory and practical expertise. We will delve into the rationale behind method development choices, from stationary phase selection to mobile phase optimization, ensuring a reproducible and scalable purification strategy.
Introduction and Scientific Background
4-Benzyloxyindole-3-acetonitrile (CAS 1464-11-5) is a tryptamine derivative characterized by an indole core, a benzyloxy protecting group at the 4-position, and an acetonitrile functional group at the 3-position.[1]. Its molecular structure presents a moderately non-polar character, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC). The indole nucleus possesses a strong chromophore, allowing for sensitive detection using UV-Vis spectroscopy, typically around 280 nm.[2][3].
The primary goal of this application note is to establish a purification method that effectively separates the target compound from common synthesis-related impurities. These may include unreacted starting materials (e.g., 4-hydroxyindole), reagents, and side-products formed during the synthetic process.[4][5]. The developed RP-HPLC method leverages the differential partitioning of the target compound and its impurities between a non-polar stationary phase and a polar mobile phase to achieve high-resolution separation.
Physicochemical Properties of 4-Benzyloxyindole-3-acetonitrile
A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 1464-11-5 | [1][6] |
| Molecular Formula | C₁₇H₁₄N₂O | [1] |
| Molecular Weight | 262.31 g/mol | [1][6] |
| Appearance | Light brown solid | [1] |
| Melting Point | 97-100 °C | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate | [1] |
| Predicted pKa | 16.48 ± 0.30 | [1] |
Principles of the Purification Strategy
The method described herein is based on reverse-phase chromatography. This technique is exceptionally well-suited for purifying organic molecules that are soluble in organic solvents.
-
Causality of a Reverse-Phase Approach : 4-Benzyloxyindole-3-acetonitrile is a relatively non-polar molecule due to its aromatic rings and the benzyloxy group. In RP-HPLC, the stationary phase (typically C18-silica) is non-polar, while the mobile phase is polar (e.g., water/acetonitrile). The separation is driven by hydrophobic interactions; more non-polar compounds, like our target analyte, will have a stronger affinity for the stationary phase and thus be retained longer on the column.[7]. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—we can progressively weaken these hydrophobic interactions and elute compounds in order of increasing hydrophobicity.[2][8].
-
Role of Mobile Phase Modifier : The addition of a small amount of acid, such as formic acid (0.1%), to the mobile phase is a critical optimization step.[9]. It serves to suppress the ionization of acidic and basic functional groups, most notably the indole nitrogen. By maintaining a consistent, low-pH environment, we ensure that the analyte and impurities are in a single, neutral state, which results in sharper, more symmetrical peaks and highly reproducible retention times.
// Logical Flow impurity -> mp_start [label="Strong affinity for\npolar mobile phase", dir=back]; target -> sp [label="Moderate hydrophobic\ninteraction", style=dashed]; nonpolar_impurity -> sp [label="Strong hydrophobic\ninteraction", style=dashed];
mp_start -> sp [label="Elutes polar\ncompounds first", color="#34A853"]; mp_end -> sp [label="Elutes non-polar\ncompounds last", color="#34A853"]; } dot Caption: Principle of Reverse-Phase Separation for the Analyte.
Materials and Instrumentation
Reagents and Solvents
-
Crude 4-benzyloxyindole-3-acetonitrile sample
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Milli-Q
-
Formic Acid (FA), LC-MS Grade or equivalent
-
Methanol, HPLC Grade (for system flushing and cleaning)
Instrumentation
-
A preparative or semi-preparative HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
Column Oven
-
Photodiode Array (PDA) or multi-wavelength UV-Vis Detector
-
Fraction Collector
-
-
Analytical HPLC system for purity analysis of collected fractions.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The analytical pre-check ensures the purification parameters are suitable before committing the bulk of the material to the preparative run.
dot graph TD; A[Crude Sample Preparation] --> B{Analytical HPLC Pre-Check}; B --> C[Optimize Gradient if Needed]; C --> D[Preparative HPLC Run]; D --> E[Fraction Collection]; E --> F{Purity Analysis of Fractions}; F --> G[Pool Pure Fractions]; G --> H[Solvent Evaporation]; H --> I[Obtain Pure Compound];
dot Caption: Overall Workflow for HPLC Purification.
Step 1: Sample Preparation
-
Stock Solution Preparation : Accurately weigh the crude 4-benzyloxyindole-3-acetonitrile. Prepare a concentrated stock solution by dissolving the material in a minimal amount of acetonitrile (e.g., 20-50 mg/mL).
-
Rationale: Acetonitrile is a strong solvent for the target compound and is a component of the mobile phase, ensuring good compatibility.
-
-
Filtration : Filter the stock solution through a 0.22 µm or 0.45 µm PTFE syringe filter into a clean HPLC vial.
-
Rationale: This is a critical step to remove any particulate matter that could block the injector, tubing, or the column frit, thereby protecting the integrity of the HPLC system.
-
Step 2: HPLC Method Parameters
The following parameters are a robust starting point. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Recommended Setting |
| Column | C18, 5 µm particle size (Preparative scale, e.g., 250 x 21.2 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 18.0 mL/min (for a 21.2 mm ID column; scale accordingly) |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm (or PDA scan 200-400 nm) |
| Injection Volume | 100 µL - 2 mL (dependent on concentration and column loading) |
Step 3: Gradient Elution Program
This gradient is designed to provide good resolution between early-eluting polar impurities and the target compound, followed by a steeper ramp to elute any tightly-bound non-polar impurities.
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 50 | 50 |
| 5.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 50 | 50 |
| 35.0 | 50 | 50 |
-
Rationale: The initial isocratic hold at 50% B allows for binding to the column. The long, shallow gradient from 50% to 95% B over 20 minutes is the core separation step. The final hold at 95% B ensures all strongly retained impurities are washed from the column before re-equilibration.
Step 4: Purification Run and Fraction Collection
-
Equilibration : Equilibrate the column with the starting conditions (50% A / 50% B) for at least 3-5 column volumes or until a stable baseline is achieved.
-
Injection : Inject the filtered sample onto the column.
-
Fraction Collection : Begin collecting fractions as the main peak begins to elute. Use narrow collection windows based on the UV signal to maximize the purity of the collected fractions. It is advisable to collect the peak front, apex, and tail in separate tubes.
Step 5: Post-Purification Analysis
-
Purity Check : Analyze a small aliquot from each collected fraction using an analytical scale HPLC method (a faster gradient on a C18, 4.6 mm ID column can be used).
-
Pooling : Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal : Remove the mobile phase from the pooled fractions using a rotary evaporator. A high-vacuum pump may be required to remove residual water. The resulting solid is the purified 4-benzyloxyindole-3-acetonitrile.
Expected Results and Troubleshooting
-
Expected Retention Time : Under the proposed conditions, 4-benzyloxyindole-3-acetonitrile is expected to elute in the mid-to-late section of the gradient, likely between 15 and 25 minutes.
-
Peak Shape : The peak should be sharp and symmetrical. Tailing peaks may indicate column degradation or secondary interactions, which can often be mitigated by ensuring the mobile phase is properly acidified.
-
Troubleshooting :
-
Poor Resolution : If the target peak co-elutes with an impurity, flatten the gradient (e.g., extend the time from 50% to 95% B).
-
High Backpressure : This may be caused by a clogged frit or column contamination. Flush the system and column with a strong solvent like isopropanol. If the problem persists, replace the column inlet frit.
-
No Peak Detected : Ensure the detector is on and the correct wavelength is set. Verify the sample was injected and is soluble in the mobile phase.
-
Conclusion
This application note presents a comprehensive and scientifically-grounded RP-HPLC method for the purification of 4-benzyloxyindole-3-acetonitrile. By explaining the causality behind the chosen parameters and providing a detailed, step-by-step protocol, this guide serves as a reliable resource for researchers requiring high-purity material for subsequent applications. The principles of reverse-phase chromatography, coupled with a systematic workflow, ensure that this method is robust, reproducible, and scalable.
References
- 1. Cas 1464-11-5,4-BENZYLOXY-3-INDOLEACETONITRILE | lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scbt.com [scbt.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile as an intermediate for neuro-active compounds
An Application Guide to the Synthesis and Utility of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile for Neuro-active Compound Development
Authored by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous neuro-active compounds.[1][2] Specifically, 4-substituted indoles are precursors to potent serotonergic agents, including the psychedelic psilocin and its derivatives.[3][4] This guide provides a detailed technical overview and robust protocols for the synthesis and application of this compound, a key intermediate in the development of these compounds. The strategic use of the benzyl protecting group on the 4-position hydroxyl function is critical, as it allows for extensive manipulation of the C3-side chain while preventing unwanted side reactions, yet is readily cleaved under mild conditions to yield the final active phenol.[5][6] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel tryptamines and related neuro-therapeutics.
Introduction: The Strategic Importance of the 4-Benzyloxyindole Scaffold
The tryptamine structure, characterized by an indole ring with a 2-aminoethyl side chain at the C3 position, is fundamental to a class of neuromodulators that includes serotonin and melatonin.[7] Synthetic derivatives, particularly those with a hydroxyl or methoxy group at the 4-position, are known to be potent agonists of serotonin receptors, most notably the 5-HT₂A receptor, which is central to their psychoactive and potential therapeutic effects in treating conditions like depression and anxiety.[8]
The direct synthesis of 4-hydroxytryptamines like psilocin is challenging due to the reactivity of the phenolic hydroxyl group.[8][9] Therefore, a protection strategy is essential. The benzyl ether in 4-benzyloxyindole serves as an ideal protecting group for several reasons:
-
Stability: It is stable to a wide range of reaction conditions used to elaborate the C3 side chain, including reductions and nucleophilic additions.[10]
-
Facile Cleavage: It can be removed cleanly and efficiently via catalytic hydrogenation (H₂/Pd-C), a mild method that typically does not affect other functional groups in the target molecule.[4][5]
The intermediate, this compound, is particularly valuable because the acetonitrile group is a versatile synthon for the two-carbon tryptamine side chain. It can be readily reduced to the corresponding primary amine, which can then be further functionalized. This guide details a reliable pathway from commercially available 4-benzyloxyindole to this critical intermediate and its subsequent conversion into a neuro-active target.
Synthesis and Characterization of the Intermediate
The synthesis of this compound from 4-benzyloxyindole is a well-established, high-yielding two-step process. The overall workflow is outlined below.
Caption: Overall synthetic workflow from starting material to the final neuro-active compound.
Protocol 1: Synthesis of 4-Benzyloxyindole-3-carboxaldehyde
Rationale: The Vilsmeier-Haack reaction is a classic and highly efficient method for formylating electron-rich aromatic rings like indoles, specifically at the C3 position. It uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Materials:
-
4-Benzyloxyindole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.
-
In the flask, dissolve 4-benzyloxyindole (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of indole).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The solution will typically become thick and colored.
-
Carefully quench the reaction by pouring it into a beaker of ice water (approx. 50 mL per gram of indole).
-
Basify the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. A precipitate should form.
-
Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The product is typically of sufficient purity for the next step. If needed, recrystallization from ethanol/water can be performed.
Protocol 2: Synthesis of this compound
Rationale: This one-pot conversion of an aldehyde to a nitrile is an efficient process that proceeds via an intermediate N-formylamino-methyl derivative.[11] Sodium borohydride first reduces the iminium species formed in situ, and sodium cyanide then displaces the resulting activated species to form the nitrile.
Materials:
-
4-Benzyloxyindole-3-carboxaldehyde
-
Formamide (NH₂CHO)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ethyl acetate (EtOAc)
-
Water
-
Silica gel for column chromatography
Procedure:
-
CAUTION: This procedure involves sodium cyanide, which is a potent poison. Handle only in a well-ventilated fume hood. All glassware and waste must be decontaminated with bleach.
-
In a round-bottom flask, suspend 4-benzyloxyindole-3-carboxaldehyde (1.0 eq) in a mixture of methanol and formamide (1:1 v/v, approx. 10 mL per gram of aldehyde).
-
Cool the mixture to 0°C and add sodium borohydride (1.3 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 1 hour.
-
Add sodium cyanide (10 eq) to the mixture and reflux at 100°C for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a solid.
Characterization of the Intermediate
Proper characterization is essential to confirm the identity and purity of the intermediate before proceeding.
| Property | Data |
| Molecular Formula | C₁₇H₁₄N₂O |
| Molecular Weight | 262.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~145-148 °C (Varies with purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.15 (br s, 1H, NH), 7.50-7.30 (m, 5H, Ar-H), 7.20 (m, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 5.20 (s, 2H, OCH₂), 3.80 (s, 2H, CH₂CN) |
| MS (ESI+) | m/z 263.1 [M+H]⁺ |
Application: Synthesis of Neuro-active Tryptamines
The true utility of this compound lies in its conversion to tryptamines. The following protocol details the synthesis of psilocin, a classic 5-HT₂A receptor agonist.
Protocol 3: Synthesis of Psilocin
This multi-step process involves the reduction of the nitrile, N,N-dimethylation of the resulting primary amine, and final deprotection of the benzyl ether.
Caption: Reaction scheme for the conversion of the acetonitrile intermediate to Psilocin.
Step A: Reduction to 4-Benzyloxytryptamine
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Dissolve the acetonitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
After addition, warm the reaction to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup.
-
A granular precipitate will form. Stir for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate to yield crude 4-benzyloxytryptamine, which is often used directly in the next step.
Step B: N,N-Dimethylation
Rationale: Reductive amination with formaldehyde is a standard method for exhaustive methylation of a primary amine to the tertiary amine. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is stable in protic solvents and selectively reduces the iminium ion intermediate.
Materials:
-
Crude 4-benzyloxytryptamine
-
Paraformaldehyde ((HCHO)n)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Methanol (MeOH)
Procedure:
-
Dissolve the crude tryptamine from the previous step in methanol.
-
Add paraformaldehyde (2.5 eq) and glacial acetic acid (to acidify, ~pH 5-6).
-
Stir for 30 minutes, then add sodium cyanoborohydride (2.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench with water, basify with NaHCO₃, and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄ and concentrate. Purify by column chromatography to obtain 4-benzyloxy-N,N-dimethyltryptamine.
Step C: Deprotection to Psilocin
Rationale: Catalytic hydrogenation is the final step to cleave the benzyl ether, liberating the free phenol. Palladium on carbon is the catalyst of choice. The reaction is clean, and the only byproduct is toluene.
Materials:
-
4-benzyloxy-N,N-dimethyltryptamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the protected tryptamine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or connect to a Parr apparatus (40-50 psi).
-
Stir vigorously at room temperature until TLC or LCMS indicates complete consumption of the starting material (typically 2-6 hours).
-
Carefully filter the reaction mixture through Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Concentrate the filtrate under reduced pressure to yield psilocin. The product is sensitive to air and light and should be stored under an inert atmosphere in the dark.[5]
Mechanism of Action and Biological Relevance
The neuro-active compounds synthesized from this intermediate, such as psilocin, primarily exert their effects by acting as agonists at serotonin receptors, particularly the 5-HT₂A subtype.
Caption: Simplified signaling pathway of a 5-HT₂A receptor agonist like psilocin.
Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), leads to the engagement of the Gq/G₁₁ pathway. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in complex downstream signaling cascades that alter neuronal excitability and plasticity. This mechanism is believed to underlie the profound changes in perception, mood, and cognition associated with these compounds.[12]
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 7. Tryptamine - Wikipedia [en.wikipedia.org]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Role of Bioactive Compounds in Neuroprotection and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 4-Benzyloxyindole-3-acetonitrile Core
Foreword: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules. The compound 4-benzyloxyindole-3-acetonitrile, in particular, serves as a highly valuable starting material. Its C3-acetonitrile group is a precursor to tryptamines and other key pharmacophores, while the C4-benzyloxy group offers a handle for modification or can be deprotected to reveal a C4-hydroxyl, a common feature in psychoactive alkaloids like psilocin.[1]
The true potential of this scaffold, however, is unlocked through the selective functionalization of the indole ring itself. By introducing diverse substituents at various positions (C2, C5, C6, C7), researchers can systematically modulate a compound's steric, electronic, and lipophilic properties. This guide provides an in-depth exploration of key synthetic strategies to achieve this, moving beyond simple procedural lists to explain the causal chemistry behind each transformation. The protocols described herein are designed to be robust and serve as a foundation for building complex molecular libraries for drug discovery and development.
Part 1: Electrophilic Aromatic Substitution: Activating the Indole Nucleus
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic, but since it is already substituted in our starting material, electrophiles will primarily target other positions, most notably C2, C5, and C7, depending on the reaction conditions and the directing effects of the existing substituents.
Vilsmeier-Haack Formylation: Installing a Versatile Carbonyl Handle
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[2][3][4] This formyl group is an exceptionally useful synthetic handle, enabling subsequent reactions such as reductive amination, oxidation to a carboxylic acid, or Wittig olefination. The reaction proceeds through the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][5]
The reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich indole π-system attacks this reagent. Due to the substitution pattern of 4-benzyloxyindole-3-acetonitrile, the attack is sterically and electronically directed. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the aldehyde.
Caption: Vilsmeier-Haack formylation workflow.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF over 15 minutes. The mixture will become viscous and may solidify. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Substrate Addition: Dissolve 4-benzyloxyindole-3-acetonitrile (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the solution to pH 8-9 with a saturated sodium hydroxide solution.
-
Extraction & Purification: A precipitate will form. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
| Substrate | Position of Formylation | Typical Yield | Reference |
| Indole | C3 | >90% | [2] |
| 2-Methylindole | C3 | 85-90% | [6] |
| 4,6-Dimethoxyindole | C7 | ~70% | [7] |
| 1-Phenyl-1H-pyrazole | C4 | 65% | [4] |
Mannich Reaction: Introduction of Aminomethyl Groups
The Mannich reaction is a three-component condensation that introduces an aminomethyl group to an acidic proton located on a carbon atom.[8][9][10] For indoles, this reaction typically occurs at the nucleophilic C3 position. However, with C3 blocked, the reaction can be directed to the C2 position, providing a route to valuable 2-functionalized indole derivatives. These "gramine" analogs are important intermediates, as the dimethylamino group can act as a leaving group in substitution reactions.[10]
-
Reagent Preparation: In a round-bottom flask, prepare a solution of dimethylamine (as a 40% aqueous solution, 1.5 equivalents) and formaldehyde (as a 37% aqueous solution, 1.5 equivalents) in acetic acid at 0°C. Stir for 20 minutes.
-
Substrate Addition: Add 4-benzyloxyindole-3-acetonitrile (1 equivalent) to the mixture.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 12 to 48 hours.
-
Work-up: Pour the reaction mixture into an ice-cold solution of sodium hydroxide to neutralize the acetic acid (pH > 10).
-
Extraction & Purification: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often purified by column chromatography.
Caption: Workflow for the Mannich aminomethylation.
Part 2: Metal-Catalyzed Cross-Coupling: Forging C-C Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[11][12] To apply these methods to our indole core, a preliminary halogenation step is required to install a halide (typically Br or I) at a specific position (e.g., C5, C6, or C7), which then serves as the electrophilic partner in the coupling reaction.
Suzuki-Miyaura Coupling: Arylation and Vinylation
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (typically a boronic acid or ester) and is renowned for its mild conditions and high functional group tolerance.[13] This makes it ideal for the late-stage functionalization of complex molecules.
The reaction mechanism involves three key steps: (1) Oxidative Addition of the haloindole to a Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reaction. The base is required to activate the boronic acid for transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
(Prerequisite: Halogenation of 4-benzyloxyindole-3-acetonitrile at the C7 position using a reagent like N-bromosuccinimide or N-iodosuccinimide.)
-
Reaction Setup: To a Schlenk tube, add 7-bromo-4-benzyloxyindole-3-acetonitrile (1 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium phosphate (K₃PO₄, 2 equivalents).[14]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a pre-catalyst like SPhos-Pd-G2 (1-2 mol%).
-
Solvent & Degassing: Add a solvent mixture, typically dioxane/water (4:1).[14] Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction to 80-100°C under a nitrogen or argon atmosphere until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Good-Excellent | [15] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Excellent | [14] |
| NiCl₂(dppp) | K₃PO₄ | Dioxane | 80 | Good (for heteroaryl halides) | [16] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[17] This reaction is unique in its use of a dual catalytic system, employing both palladium and copper(I) salts.[18][19][20] The resulting alkynylated indoles are versatile intermediates for synthesizing more complex heterocyclic systems.
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine 5-iodo-4-benzyloxyindole-3-acetonitrile (1 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent, such as tetrahydrofuran (THF) or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C). The reaction is often rapid, completing within 1-6 hours. Monitor by TLC.
-
Work-up: Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic phase over MgSO₄, concentrate, and purify the residue by flash chromatography.
| Catalyst System | Base | Solvent | Temperature | Typical Yields | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25-60°C | Good-Excellent | [11] |
| Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | CH₃CN | 80°C | Moderate-Good | [20] |
Part 3: Advanced Strategies: Cycloaddition and Dearomatization
Moving beyond simple substitution, the indole core can participate in more complex transformations that build polycyclic or three-dimensional structures. These reactions leverage the inherent reactivity of the indole π-system to create significant molecular complexity in a single step.
Cycloaddition Reactions: Building Fused Ring Systems
The C2=C3 double bond of the indole can participate as a dienophile or, if appropriately substituted, as part of a diene system in cycloaddition reactions like the Diels-Alder reaction.[21][22][23][24] This provides a powerful route to carbazole and other fused polycyclic frameworks.
Caption: General scheme for an indole Diels-Alder reaction.
Dearomatization: Creating 3D Complexity
Dearomatization reactions convert a planar aromatic starting material into a non-aromatic, three-dimensional structure.[25][26] This is a highly sought-after transformation in drug discovery as it increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved clinical success. For indoles, this can be achieved through various methods, including oxidative cyclizations or transition-metal-catalyzed intramolecular allylic alkylations, to form spiroindolenine or spiroindoline scaffolds.[27][28][29]
This strategy involves an indole tethered to an alkyne. A gold catalyst activates the alkyne for nucleophilic attack by the C3 position of the indole, triggering a cyclization that breaks the aromaticity and forms a spirocyclic system.[29]
-
Substrate Synthesis: Prepare an N-alkynyl indole derivative from 4-benzyloxyindole-3-acetonitrile.
-
Reaction Setup: In a vial, dissolve the indole substrate (1 equivalent) in a solvent like dichloroethane (DCE).
-
Catalyst System: Add a gold(I) catalyst (e.g., JohnPhosAuCl, 5 mol%) and a silver co-catalyst (e.g., AgOMs, 5 mol%) to activate the gold pre-catalyst.[29]
-
Reaction: Heat the reaction to 60°C. The reaction is typically complete in 1-2 hours.
-
Purification: After completion, filter the reaction mixture through a short pad of silica gel and concentrate the filtrate. Further purification can be achieved by column chromatography to yield the spiroindolenine product.
| Reaction Type | Catalyst / Reagent | Product Type | Reference |
| Intramolecular Allylic Dearomatization | [Ir(cod)Cl]₂ or Ru-complex | Spiroindolenine | [27] |
| Oxidative Umpolung Dearomatization | Chiral Quaternary Ammonium Hypoiodite | Spiroindolenine | [28] |
| Gold-Catalyzed Hydrofunctionalization | JohnPhosAuCl / AgOMs | Spiroindolenine | [29] |
| Pd(II)-Catalyzed Oxidative Cyclization | Pd(OAc)₂ / O₂ | Fused Indolines | [26] |
Conclusion
The functionalization of the 4-benzyloxyindole-3-acetonitrile core is a rich and diverse field, offering numerous avenues to generate novel chemical entities. This guide has detailed several robust and high-impact strategies, from classic electrophilic substitutions to modern metal-catalyzed cross-couplings and advanced dearomatization reactions. By understanding the principles and protocols behind each method, researchers are well-equipped to design and execute synthetic campaigns that can unlock the full potential of this privileged scaffold in the pursuit of new therapeutics and chemical probes.
References
- 1. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole as a Versatile Building Block in Cycloaddition Reactions: Synthesis of Diverse Heterocyclic Frameworks - ProQuest [proquest.com]
- 23. researchgate.net [researchgate.net]
- 24. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Researcher's Guide to the Analytical Characterization of Indole-3-Acetonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Indole-3-acetonitrile (IAN) and its derivatives represent a significant class of compounds in medicinal chemistry, agrochemistry, and materials science.[1][2] As novel analogues are synthesized, their precise and comprehensive characterization is paramount to understanding structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide provides an in-depth exploration of the primary analytical techniques for the structural elucidation and quality control of IAN derivatives. We move beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers in developing robust, self-validating analytical systems.
The Analytical Imperative: Why Comprehensive Characterization Matters
The biological or material properties of an indole-3-acetonitrile derivative are intrinsically linked to its three-dimensional structure and purity profile. An incomplete or inaccurate characterization can lead to misinterpreted biological data, failed experiments, and significant delays in development pipelines. A multi-technique approach is therefore not just recommended, but essential for unambiguous confirmation of a molecule's identity, structure, and purity.
This guide will focus on a synergistic workflow employing chromatographic and spectroscopic techniques to build a complete analytical profile of a target IAN derivative.
The Overall Analytical Workflow
A logical, phased approach ensures that each analytical step builds upon the last, from initial purity checks to definitive structural confirmation. The following workflow represents a best-practice model for the characterization of a newly synthesized IAN derivative.
Caption: A generalized workflow for the characterization of novel indole-3-acetonitrile derivatives.
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone of purity assessment, separating the target molecule from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is the workhorse for purity analysis of IAN derivatives.[3] This technique separates compounds based on their relative hydrophobicity, making it ideal for the moderately polar indole scaffold.
Causality Behind the Method:
-
Stationary Phase: A C18 or C8 column is typically chosen. The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the indole ring system, offering excellent retention and resolution. A C8 column, with shorter alkyl chains, may be used for more polar derivatives to reduce analysis time.
-
Mobile Phase: A gradient of water and a polar organic solvent (typically acetonitrile) is employed.[3][4] Acetonitrile is favored for its low viscosity and UV transparency.
-
Acidification: The addition of a small amount of acid (0.1% formic or acetic acid) to the mobile phase is critical.[4][5] This suppresses the ionization of any acidic or basic functional groups in the molecule and silanol groups on the silica support, leading to sharper, more symmetrical peaks and improved reproducibility. Formic acid is particularly useful when the effluent is directed to a mass spectrometer, as it is volatile and aids in the ionization process.[5]
-
Detection:
-
UV-Vis: Indole derivatives possess a strong chromophore and typically show maximum absorbance around 220 nm and 280 nm, making UV detection a robust and universal choice.[3]
-
Fluorescence (FLD): The indole ring is naturally fluorescent.[4] FLD offers significantly higher sensitivity and selectivity over UV detection. A common excitation wavelength is 280 nm with emission measured at 350 nm.[4][6][7] This is the preferred method for trace-level quantification, such as in biological matrices.[4]
-
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.
-
Sample Preparation:
-
Chromatographic Conditions: The following table provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for indole scaffolds.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier for peak shape and MS compatibility.[3][4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution.[3][4] |
| Gradient | Start at 20-40% B, ramp to 95-100% B over 20-30 min | Ensures elution of both polar and non-polar compounds.[4] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[3][4] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[3] |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC.[3][4] |
| UV Detection | 280 nm and/or 220 nm | Wavelengths of high absorbance for the indole ring.[3] |
| FLD Detection | Excitation: 280 nm, Emission: 350 nm | Highly sensitive and selective for indolic compounds.[4][7] |
-
Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool that couples the separation power of HPLC with the mass-resolving power of mass spectrometry.[3] It provides rapid confirmation of the molecular weight of the target compound and is highly effective for identifying unknown impurities.[1]
Causality Behind the Method:
-
Ionization Source:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for the polar to moderately polar IAN derivatives. It typically forms protonated molecules [M+H]+ in positive ion mode.[1]
-
Atmospheric Pressure Chemical Ionization (APCI): Useful for less polar derivatives that are difficult to ionize by ESI.[8]
-
-
Mass Analyzer: A quadrupole or ion trap analyzer is sufficient for routine molecular weight confirmation. For definitive structural work, high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are used to determine the exact elemental composition.[9]
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI or APCI source.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in the initial mobile phase.
-
LC-MS Conditions:
-
Use the HPLC method described above as a starting point. Ensure the mobile phase is compatible with MS (e.g., use volatile modifiers like formic acid instead of phosphoric acid).[5]
-
MS Parameters (Positive ESI Mode):
-
Scan Range: 100 - 1000 m/z
-
Capillary Voltage: 3-4 kV
-
Source/Desolvation Temp: Optimize based on instrument manufacturer recommendations.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]+ of your target compound.
-
Examine the mass spectrum associated with the main chromatographic peak to confirm the molecular weight.
-
For halogenated derivatives (e.g., bromo- or chloro-), look for the characteristic isotopic pattern (e.g., M and M+2 peaks of ~1:1 ratio for bromine).[1]
-
Spectroscopic Techniques: The Definitive Structure
While chromatography confirms purity and molecular weight, spectroscopy provides the detailed atomic-level information required for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule.[10] It provides information on the chemical environment, connectivity, and spatial relationship of atoms.
Causality Behind the Method:
-
¹H NMR: Provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure by showing which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC).
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended for complex derivatives).[3]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1][3] The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have residual solvent peaks that do not obscure important sample signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[1]
-
-
Data Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Coupling (J): The splitting pattern of a signal reveals information about adjacent protons.
-
The table below lists typical ¹H NMR chemical shifts for the parent Indole-3-acetonitrile.[11]
-
| Proton | Typical Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| NH (indole) | ~8.2 | broad singlet |
| Aromatic H | 7.0 - 7.6 | multiplet |
| CH₂ (acetonitrile) | ~3.8 | singlet |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]
Causality Behind the Method: Specific chemical bonds vibrate at characteristic frequencies. By identifying the absorption bands (peaks) in the spectrum, one can confirm the presence of key functional groups. For IAN derivatives, the most important vibrations are the N-H stretch of the indole, the aromatic C-H and C=C stretches, and the sharp, intense C≡N stretch of the nitrile group.[1]
-
Instrumentation: An FTIR spectrometer, typically with a diamond ATR (Attenuated Total Reflectance) accessory for easy analysis of solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.[1]
-
Data Interpretation: Identify the characteristic absorption bands.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Indole) | ~3400 | Medium, sharp |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |
| Nitrile (C≡N) Stretch | 2260 - 2240 | Medium, sharp (highly diagnostic) [1] |
| Aromatic C=C Stretch | 1620 - 1450 | Multiple medium to strong bands |
Method Validation: Ensuring Trustworthiness
Every protocol described must be part of a self-validating system.[13] For quantitative methods, particularly those used in a quality control environment, method validation is essential to ensure the results are reliable. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][14]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[14]
-
Accuracy: The closeness of the test results to the true value. Often assessed via spike-recovery experiments.[9][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[9][14]
Caption: A standard workflow for the validation of a quantitative analytical method.[13]
Conclusion
The characterization of indole-3-acetonitrile derivatives requires a thoughtful, multi-faceted analytical approach. By combining the separation power of HPLC, the molecular weight information from mass spectrometry, the definitive structural detail from NMR, and the functional group confirmation from FTIR, researchers can build a comprehensive and defensible data package. This guide provides the foundational protocols and, more importantly, the scientific rationale to empower scientists to develop and execute robust analytical strategies, ensuring the integrity and quality of their research from the bench to development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for 3-Indoleacetonitrile (HMDB0006524) [hmdb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-Indole-3-acetonitrile | SIELC Technologies [sielc.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. 3-Indoleacetonitrile(771-51-7) 1H NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. public.pensoft.net [public.pensoft.net]
Application Notes & Protocols: The Strategic Use of 4-Benzyloxyindole in Modern Pharmaceutical Synthesis
Foreword: The Strategic Importance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. Within this class, 4-substituted indoles are of particular interest, especially in the development of therapeutics targeting the central nervous system. This guide focuses on 4-benzyloxyindole, a versatile and indispensable reactant that serves as a protected precursor to 4-hydroxyindoles, enabling complex synthetic strategies that would otherwise be unfeasible. The benzyl ether at the 4-position provides robust protection, allowing chemists to perform selective modifications at other positions of the indole ring before its strategic removal to unveil the biologically crucial hydroxyl group.
This document provides an in-depth exploration of 4-benzyloxyindole's applications, detailing not just the "how" but the critical "why" behind key synthetic protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reactant for the synthesis of next-generation pharmaceuticals.
Reactant Profile: 4-Benzyloxyindole
4-Benzyloxyindole (also known as 4-phenylmethoxy-1H-indole) is a crystalline solid that has become a cornerstone for the synthesis of complex molecules, particularly in pharmaceutical research.[1] Its primary role is that of a stable, protected building block for 4-hydroxyindole derivatives.[2][3]
Physicochemical & Handling Data
Proper handling and storage are critical to maintaining the integrity of the reactant. Below is a summary of its key properties and recommended storage conditions.
| Property | Value | Reference |
| CAS Number | 20289-26-3 | [1] |
| Molecular Formula | C₁₅H₁₃NO | [1][2] |
| Molecular Weight | 223.27 g/mol | [1][2] |
| Appearance | White to yellowish crystalline powder | [1][2] |
| Melting Point | 56 - 64 °C | [1][2] |
| Boiling Point | 411.6°C at 760 mmHg | [2] |
| Purity | ≥ 98% (typically by GC or HPLC) | [2] |
| Storage | Store at 4°C or in a cool, dark place (<15°C).[4] Sensitive to light and air. For long-term stability, store under an inert gas atmosphere. |
Core Synthetic Applications & Protocols
The utility of 4-benzyloxyindole stems from the ability to direct reactions to the C3 and N1 positions of the indole ring while the C4 hydroxyl group is masked. This section details the most critical transformations.
C3-Alkylation: Building the Pharmacophore Side Chain
The C3 position of the indole nucleus is electron-rich and highly nucleophilic, making it the primary site for electrophilic substitution.[5] This reactivity is fundamental to building the side chains of many active pharmaceutical ingredients (APIs), including serotonin receptor agonists. A robust and scalable method for introducing a functionalized alkyl chain is via a Friedel-Crafts acylation followed by reduction. This approach is a key step in the synthesis of precursors to drugs like Vilazodone.[6][7]
Caption: Two-step workflow for C3-alkylation of 4-benzyloxyindole.
This protocol describes the Friedel-Crafts acylation at the C3 position. The choice of a Lewis acid and solvent is critical to prevent side reactions. Nitromethane is an effective solvent for this transformation.[7]
| Reagent/Parameter | Quantity/Condition | Rationale |
| 4-Benzyloxyindole | 1.0 eq | Starting Material |
| Aluminum Chloride (AlCl₃) | 1.2 eq | Lewis acid catalyst to activate the acyl chloride |
| 4-Chlorobutyryl chloride | 1.15 eq | Electrophilic acylating agent |
| Nitromethane | 10 mL / g of indole | Solvent |
| Temperature | 0 - 10 °C | Controls reaction rate and minimizes side-product formation |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
Step-by-Step Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend aluminum chloride (1.2 eq) in nitromethane in a dry, three-necked flask equipped with a stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve 4-benzyloxyindole (1.0 eq) in nitromethane.
-
Add the indole solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 0-10 °C for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or silica gel chromatography to yield the pure ketone product.
N-Alkylation: Modulating Physicochemical Properties
While C3 is the most nucleophilic carbon, the indole nitrogen (N1) can be readily deprotonated with a strong base to form a highly nucleophilic indolide anion. This anion can then be alkylated with various electrophiles. N-alkylation is a crucial strategy for modifying a drug's solubility, metabolic stability, and receptor binding profile.[8]
Caption: General mechanism for the N-alkylation of 4-benzyloxyindole.
This protocol provides a general method for N-alkylation using sodium hydride as the base and benzyl bromide as a representative alkylating agent. Anhydrous polar aprotic solvents like DMF or DMSO are essential for this reaction.
| Reagent/Parameter | Quantity/Condition | Rationale |
| 4-Benzyloxyindole | 1.0 eq | Starting Material |
| Sodium Hydride (NaH, 60% in oil) | 1.2 eq | Strong base for deprotonation |
| Benzyl Bromide | 1.1 eq | Electrophilic alkylating agent |
| Anhydrous DMF | 10 mL / g of indole | Polar aprotic solvent |
| Temperature | 0 °C to Room Temp. | Controls initial deprotonation and allows reaction to proceed |
| Reaction Time | 2 - 12 hours | Monitored by TLC |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-benzyloxyindole (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Gas evolution (H₂).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.
-
Once complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated indole.
Deprotection: Unveiling the Active Phenol
The final and often most critical step is the cleavage of the benzyl ether to reveal the 4-hydroxyl group. This phenolic hydroxyl is frequently essential for the molecule's biological activity, acting as a key hydrogen bond donor or acceptor in receptor interactions. Catalytic hydrogenolysis is the preferred method for this transformation due to its high efficiency and clean reaction profile, yielding only the desired phenol and toluene as a byproduct.
Caption: Deprotection of the benzyl ether via catalytic hydrogenolysis.
This protocol outlines a standard procedure for benzyl ether cleavage using palladium on carbon (Pd/C) as the catalyst.
| Reagent/Parameter | Quantity/Condition | Rationale |
| 4-Benzyloxyindole Derivative | 1.0 eq | Substrate |
| Palladium on Carbon (10% Pd/C) | 5-10 mol% (by weight) | Catalyst |
| Hydrogen Gas (H₂) | 1 atm (balloon) or higher pressure | Reducing agent |
| Solvent (e.g., Ethanol, Methanol, EtOAc) | 20 mL / g of substrate | Dissolves substrate and facilitates reaction |
| Temperature | Room Temperature | Sufficient for most hydrogenolysis reactions |
| Reaction Time | 4 - 24 hours | Monitored by TLC |
Step-by-Step Procedure:
-
Dissolve the 4-benzyloxyindole derivative (1.0 eq) in a suitable solvent (e.g., ethanol) in a flask appropriate for hydrogenation.
-
Carefully add the Pd/C catalyst (5-10 wt%) to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or place the flask in a Parr hydrogenator.
-
Purge the flask by evacuating and refilling with hydrogen three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction's progress by TLC until all starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-hydroxyindole product, which can be purified further if necessary.
Conclusion: A Key Enabler in Drug Discovery
4-Benzyloxyindole is more than just a simple starting material; it is a strategic tool that provides synthetic chemists with the control needed to construct complex, polyfunctional molecules.[1][2] Its ability to mask a reactive hydroxyl group enables selective functionalization at other sites, unlocking synthetic pathways to valuable pharmaceutical targets, from serotonin receptor modulators for neurological disorders to novel agents for cancer therapy.[1][4][9] The robust protocols for its modification and subsequent deprotection make it a reliable and scalable reactant for both laboratory-scale discovery and process development. Mastery of its chemistry is a valuable asset for any scientist engaged in the pursuit of new medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. goldbio.com [goldbio.com]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Benzyloxyindole 98 20289-26-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The most reliable and widely adopted pathway to this target molecule involves a two-step sequence starting from 4-benzyloxyindole: (1) A Mannich reaction to form the gramine intermediate, followed by (2) a nucleophilic substitution with a cyanide source. This guide will focus on troubleshooting and optimizing this specific route.
Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address issues you may encounter during your experiments.
Problem 1: Low or No Yield in the Mannich Reaction (Gramine Formation)
The formation of N,N-dimethyl-1-(4-(benzyloxy)-1H-indol-3-yl)methanamine (gramine intermediate) is an electrophilic substitution at the highly nucleophilic C3 position of the indole ring.[1] Low yields at this stage are common but typically rectifiable.
Potential Causes & Recommended Solutions
-
Poor Quality of 4-Benzyloxyindole (Starting Material):
-
Causality: The starting indole must be pure. Impurities from its synthesis, such as residual nitro-aromatic precursors or solvents, can interfere with the reaction. The Leimgruber-Batcho synthesis is a common route to 4-benzyloxyindole, and incomplete reduction or purification can leave reactive impurities.[2][3]
-
Solution: Verify the purity of your 4-benzyloxyindole via NMR and melting point analysis (literature mp 60–62°C).[2] If impure, purify by recrystallization from a toluene/cyclohexane mixture or via column chromatography on silica gel.[4]
-
-
Inefficient Generation of the Electrophile (Eschenmoser Salt Precursor):
-
Causality: The Mannich reaction proceeds via an iminium ion (H₂C=N⁺(CH₃)₂) generated from formaldehyde and dimethylamine under acidic conditions.[1] Insufficient acid, low-quality reagents, or incorrect temperature can hamper the formation of this key electrophile.
-
Solution:
-
Reagents: Use a fresh aqueous solution of formaldehyde (typically 37 wt. %) and dimethylamine (typically 40 wt. %).
-
Catalyst: Glacial acetic acid is a common and effective catalyst.[5] It protonates the intermediate hemiaminal, facilitating water loss to form the iminium ion.
-
Temperature: The initial mixing of reagents is often done at a low temperature (0-5°C) to control the exothermic reaction, followed by warming to ambient temperature or gentle heating (e.g., 35°C) to drive the reaction to completion.[6]
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Stoichiometry and solvent choice are critical. An excess of the Mannich reagents can lead to side products, while an inappropriate solvent can result in poor solubility and low reaction rates.
-
Solution: A well-established protocol involves using a slight excess of formaldehyde and dimethylamine. Acetic acid in an aqueous solution often serves as both the catalyst and a suitable solvent system.[6] Refer to the optimized conditions in the table below.
-
Table 1: Optimized Conditions for Gramine Synthesis
| Parameter | Recommendation | Rationale |
| Solvent | Acetic Acid / Water | Provides the necessary acidic catalysis and ensures solubility of reagents. |
| Temperature | Initial mixing at 0-5°C, then 30-40°C | Controls initial exotherm and provides sufficient energy to drive the reaction. |
| Stoichiometry | 4-Benzyloxyindole (1.0 eq) | Limiting Reagent |
| Formaldehyde (1.1-1.2 eq) | Slight excess ensures complete reaction. | |
| Dimethylamine (1.1-1.2 eq) | Slight excess ensures complete reaction. | |
| Monitoring | Thin-Layer Chromatography (TLC) | Use a non-polar eluent (e.g., Hexane:EtOAc 7:3) to monitor the disappearance of the starting indole. |
Problem 2: Low Yield in the Cyanation Step
The conversion of the gramine intermediate to the final acetonitrile product is a nucleophilic substitution reaction. The dimethylamino group is a poor leaving group and must be displaced by the cyanide anion (CN⁻).
Potential Causes & Recommended Solutions
-
Poor Leaving Group Character:
-
Causality: The tertiary amine of gramine is not a good leaving group. The reaction relies on the in-situ formation of a quaternary ammonium salt or direct displacement at high temperatures. The lone pair on the nitrogen makes it resistant to departure.
-
Solution:
-
High Temperature: The most direct method is to heat the gramine intermediate with sodium or potassium cyanide in a polar aprotic solvent like DMF or DMSO to 80-100°C.[7] This provides sufficient thermal energy to overcome the activation barrier.
-
Quaternization (Alternative): For sensitive substrates, a two-step process can be employed. First, react the gramine with an alkylating agent (e.g., methyl iodide) to form the quaternary ammonium salt. This salt contains a much better leaving group (trimethylamine), which can then be displaced by cyanide under milder conditions.
-
-
-
Deactivated Nucleophile or Solvent Effects:
-
Causality: Cyanide is a potent nucleophile, but its reactivity can be diminished in the presence of protic solvents (like water), which can hydrogen-bond to it.
-
Solution: Ensure the use of anhydrous polar aprotic solvents (e.g., dry DMF or DMSO). Water contamination from reagents or glassware can significantly reduce the yield. Dry the gramine intermediate thoroughly before this step.
-
-
Product Decomposition:
-
Causality: Indole derivatives can be sensitive to high temperatures and oxidative conditions, leading to the formation of colored polymeric byproducts.
-
Solution: Maintain strict temperature control and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.
-
Diagram: Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve common issues leading to low product yield.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Mannich reaction on 4-benzyloxyindole?
The reaction is a classic electrophilic aromatic substitution.
-
Iminium Ion Formation: Formaldehyde and dimethylamine react in the presence of an acid catalyst (like acetic acid) to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.[8]
-
Nucleophilic Attack: The indole ring is electron-rich, and the C3 position is the most nucleophilic site. The π-system of the indole attacks the iminium ion.
-
Rearomatization: The resulting intermediate is deprotonated to restore the aromaticity of the indole ring, yielding the final gramine product. The process is irreversible due to the stability of the aromatic system.[9]
Diagram: Mechanism of the Mannich Reaction
Caption: The two-stage mechanism of the Mannich reaction.
Q2: Why is the benzyl group used as a protecting group for the 4-hydroxyindole?
The benzyl group is an excellent choice for protecting the phenolic hydroxyl group for several reasons:
-
Stability: It is stable to a wide range of reaction conditions, including the moderately acidic conditions of the Mannich reaction and the basic/nucleophilic conditions of the cyanation step.
-
Ease of Removal: It can be cleanly removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are typically mild and high-yielding, to reveal the free 4-hydroxyindole moiety in the final product if desired.[3]
Q3: What are the critical safety precautions when working with sodium or potassium cyanide?
Cyanide salts are acutely toxic. All work must be conducted with strict adherence to safety protocols.
-
Engineering Controls: Always handle solid cyanide and cyanide solutions in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type).
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acid. Acidification will liberate highly toxic HCN gas. The Mannich reaction mixture must be thoroughly neutralized and worked up before the gramine intermediate is introduced to the cyanation step.
-
Waste Disposal & Quenching: All cyanide-containing waste must be quenched before disposal. A freshly prepared solution of bleach (sodium hypochlorite) or alkaline hydrogen peroxide can be used to oxidize cyanide to the much less toxic cyanate ion. Have a quench bath ready before starting the experiment.
Q4: How can I best purify the final product, this compound?
The crude product is typically an oil or a solid that can be purified using standard laboratory techniques.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is typically cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine to remove residual DMF/DMSO and salts, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification:
-
Column Chromatography: This is the most effective method. The crude material is loaded onto a silica gel column and eluted with a solvent gradient, typically starting with a non-polar system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity.
-
Recrystallization: If the product is a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol, toluene, or ethyl acetate/hexane.[2]
-
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethyl-1-(4-(benzyloxy)-1H-indol-3-yl)methanamine (Gramine)
-
To a round-bottom flask cooled in an ice-water bath (0-5°C), add glacial acetic acid and water.
-
Sequentially add aqueous dimethylamine (40 wt. %) and aqueous formaldehyde (37 wt. %) dropwise while maintaining the internal temperature below 10°C.
-
Add a solution of 4-benzyloxyindole in acetic acid to the mixture dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully basify the reaction mixture with a cold aqueous solution of NaOH to pH > 10 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate.
Protocol 2: Synthesis of this compound
-
Under an inert atmosphere (N₂), dissolve the crude gramine intermediate in anhydrous DMSO.
-
Add sodium cyanide (NaCN) in one portion. (EXTREME CAUTION)
-
Heat the reaction mixture to 90-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature, pour it into ice-water, and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
References
- 1. Give a detailed mechanism for the synthesis of gramine from indole | Filo [askfilo.com]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Benzyloxyindole | 20289-26-3 [chemicalbook.com]
- 5. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
common side products in the synthesis of 4-benzyloxyindole-3-acetonitrile
Welcome to the technical support center for the synthesis of 4-benzyloxyindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize the synthesis for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-benzyloxyindole-3-acetonitrile?
There are two primary and strategically different approaches to synthesizing 4-benzyloxyindole-3-acetonitrile. The choice often depends on the availability and cost of the starting materials.
-
Route A: Cyanomethylation of 4-Benzyloxyindole. This route begins with the commercially available 4-benzyloxyindole[1][2]. The acetonitrile moiety is then introduced at the C3 position, typically via a gramine intermediate.
-
Route B: Benzylation of 4-Hydroxyindole-3-acetonitrile. This approach starts with the functionalized indole, 4-hydroxyindole-3-acetonitrile, and protects the phenolic hydroxyl group with a benzyl group.
Q2: What is the importance of 4-benzyloxyindole-3-acetonitrile?
4-Benzyloxyindole-3-acetonitrile is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents[3]. It is a tryptamine derivative and serves as a precursor for compounds like 4-hydroxytryptamine, a neurotransmitter agonist[3]. Its versatile structure allows for further modifications to create a diverse range of indole-based molecules.
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side products.
Issue 1: Formation of N-Benzylated and Di-Benzylated Impurities
Question: I'm attempting the benzylation of 4-hydroxyindole-3-acetonitrile (Route B) and my final product is contaminated with significant amounts of N-benzylated and N,O-di-benzylated side products. How can I improve the selectivity for O-benzylation?
Root Cause Analysis:
The indole nitrogen is nucleophilic and can compete with the hydroxyl group for the benzylating agent (e.g., benzyl bromide). The regioselectivity between N- and O-alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent[4]. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF tend to favor N-alkylation by fully deprotonating the indole nitrogen, making it a potent nucleophile[4].
Strategic Solutions:
-
Optimize the Base and Solvent System:
-
For selective O-benzylation: Employ a weaker base that will preferentially deprotonate the more acidic phenolic hydroxyl group over the indole N-H. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone or acetonitrile are excellent choices.
-
Phase-Transfer Catalysis (PTC): Consider using a PTC system, such as tetrabutylammonium bromide (TBAB) with a base like sodium hydroxide in a biphasic solvent system (e.g., toluene/water). This can facilitate the selective O-alkylation.
-
-
Protect the Indole Nitrogen: If achieving high O-selectivity remains challenging, a protection-deprotection strategy is a reliable, albeit longer, alternative.
-
Protect the indole nitrogen with a suitable protecting group, such as a Boc or Cbz group.
-
Perform the O-benzylation on the N-protected intermediate.
-
Deprotect the indole nitrogen under appropriate conditions.
-
Experimental Protocol: Selective O-Benzylation of 4-Hydroxyindole-3-acetonitrile
-
To a stirred solution of 4-hydroxyindole-3-acetonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-benzyloxyindole-3-acetonitrile.
Issue 2: Debenzylation of the Final Product
Question: During my workup and purification, I'm observing the formation of 4-hydroxyindole-3-acetonitrile. What is causing the cleavage of the benzyl ether?
Root Cause Analysis:
The benzyl ether protecting group is sensitive to acidic conditions and catalytic hydrogenation. Exposure to strong acids during an aqueous workup or the use of certain purification methods can lead to its removal.
Strategic Solutions:
-
Maintain Neutral or Basic pH during Workup:
-
If an acidic wash is necessary, use a dilute solution of a weak acid (e.g., 1% citric acid) and minimize the contact time.
-
Ensure the final product is stored in a neutral or slightly basic environment.
-
-
Avoid Protic Solvents with Acidic Impurities: Some solvents, if not properly purified, may contain acidic impurities that can catalyze debenzylation, especially upon heating.
-
Purification Considerations:
-
When performing column chromatography, it is advisable to use a silica gel that has been neutralized by washing with a dilute solution of triethylamine in the eluent system.
-
Avoid reverse-phase chromatography methods that employ acidic mobile phases (e.g., trifluoroacetic acid).
-
Issue 3: Formation of Gramine and Bis(indolyl)methane Impurities (Route A)
Question: I am following the cyanomethylation route starting from 4-benzyloxyindole and I am isolating byproducts that I suspect are related to the intermediate gramine. What are these and how can I avoid them?
Root Cause Analysis:
The synthesis of 4-benzyloxyindole-3-acetonitrile via the gramine intermediate involves two key steps:
-
Mannich Reaction: Reaction of 4-benzyloxyindole with formaldehyde and dimethylamine to form 4-benzyloxygramine.
-
Cyanide Displacement: Reaction of 4-benzyloxygramine with a cyanide salt (e.g., NaCN or KCN) to yield the final product.
Side reactions can occur at both stages:
-
Unreacted Gramine: Incomplete conversion of the gramine intermediate to the final product will result in its presence as an impurity.
-
Bis(indolyl)methane Formation: During the Mannich reaction, the electrophilic iminium ion intermediate can be attacked by a second molecule of 4-benzyloxyindole, leading to the formation of a bis(indolyl)methane byproduct.
Strategic Solutions:
-
Optimize the Mannich Reaction:
-
Control Stoichiometry: Use a slight excess of formaldehyde and dimethylamine to ensure complete conversion of the starting indole.
-
Temperature Control: The Mannich reaction is typically exothermic. Maintain a low temperature during the initial mixing of reagents to minimize the formation of byproducts.
-
-
Ensure Complete Cyanide Displacement:
-
Reaction Time and Temperature: The displacement of the dimethylamino group by cyanide can be slow. Ensure adequate reaction time and temperature to drive the reaction to completion. Monitoring by TLC is crucial.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can facilitate the nucleophilic substitution reaction.
-
Experimental Protocol: Cyanide Displacement of 4-Benzyloxygramine
-
Dissolve 4-benzyloxygramine (1.0 eq) in anhydrous DMF.
-
Add sodium cyanide (1.5 eq) in one portion.
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathway and Side Products
The following diagram illustrates the synthetic route to 4-benzyloxyindole-3-acetonitrile via the gramine intermediate (Route A) and highlights the formation of key side products.
Caption: Synthetic pathway and side product formation in Route A.
Quantitative Data Summary
The following table provides a general comparison of the two main synthetic routes, highlighting the key advantages and disadvantages of each.
| Feature | Route A: Cyanomethylation of 4-Benzyloxyindole | Route B: Benzylation of 4-Hydroxyindole-3-acetonitrile |
| Starting Material | 4-Benzyloxyindole | 4-Hydroxyindole-3-acetonitrile |
| Key Challenge | Formation of gramine-related impurities | Achieving selective O-benzylation over N-benzylation |
| Typical Yield | 70-85% | 65-80% |
| Primary Side Products | Unreacted gramine, bis(indolyl)methane | N-benzylated and di-benzylated indoles |
References
Technical Support Center: Chromatography Purification of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile
Welcome to the technical support center for the chromatographic purification of 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable intermediate. Here, we synthesize established chromatographic principles with field-proven insights to provide a robust troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying this compound: normal-phase or reverse-phase chromatography?
Both techniques are viable, and the best choice depends on the impurity profile of your crude material.
-
Normal-Phase Chromatography (NPC) on silica gel is often the first choice due to its cost-effectiveness and scalability. It is excellent for separating your target compound from less polar impurities.
-
Reverse-Phase Chromatography (RPC) , typically using a C18 stationary phase, is highly effective for resolving polar impurities and is a powerful alternative if normal-phase fails to provide adequate separation.[1][2] It is also the standard for final purity analysis and preparative HPLC.[1]
Q2: My indole compound appears to be degrading on the silica gel column. How can I confirm this and prevent it?
Indole rings can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3]
-
Confirmation: To test for stability, you can perform a 2D TLC.[3] Spot your compound in one corner of a square TLC plate, run it in a suitable eluent, then rotate the plate 90 degrees and re-run it in the same eluent.[3] If the compound is stable, the spot will remain on the diagonal; degradation will result in new spots appearing below the diagonal.[3]
-
Prevention:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonia, to your mobile phase.[4] This neutralizes the acidic silanol groups responsible for degradation.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or switching to reverse-phase chromatography.[5]
-
Q3: I'm seeing significant peak tailing for my compound on a silica gel column. What is the primary cause and solution?
Peak tailing is typically caused by strong, non-ideal interactions between the slightly basic indole nitrogen and acidic silanol groups on the silica surface.
-
Primary Solution: The most effective solution is to add a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA). This competes for the active sites on the silica, leading to more symmetrical peaks.[4]
-
Other Factors: Ensure your sample is not overloaded on the column, as this can also cause tailing.[6]
Q4: Can I use methanol in my mobile phase for silica gel chromatography?
While dichloromethane-methanol is a common solvent system for polar compounds, it can be challenging to optimize.[7] Methanol's high polarity can lead to poor separation control, and high concentrations can even destabilize the silica matrix.[7] Acetonitrile is often a superior aprotic alternative, allowing for more reliable transfer from TLC to column conditions and better gradient accuracy.[7]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Poor Separation or Co-elution with Impurities
Your target compound is eluting from the column, but fractions are contaminated with closely related impurities.
Potential Causes:
-
Suboptimal Mobile Phase: The chosen solvent system lacks the selectivity to resolve the target compound from impurities. An ideal TLC separation shows distinct spots with a difference in Rf values (ΔRf) of at least 0.2.
-
Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.[6]
-
Poor Column Packing: An improperly packed column contains channels or cracks, leading to an uneven solvent front and poor separation.
-
TLC Misinterpretation: The separation seen on a TLC plate may not directly translate to a flash column, especially when using highly polar solvents like methanol.[7]
Recommended Solutions:
-
Systematic Mobile Phase Optimization:
-
Perform a thorough TLC analysis using a range of solvent systems. Start with a non-polar solvent (e.g., Hexane/Ethyl Acetate) and gradually increase polarity.
-
If using chlorinated solvents, try a DCM/Ethyl Acetate or DCM/Acetonitrile system. Acetonitrile is an excellent, aprotic alternative to methanol that often provides better resolution.[7]
-
Aim for a target Rf value of 0.25-0.35 for your compound of interest to ensure good separation on the column.
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase to allow strongly retained impurities to bind at the top of the column. Gradually increase the eluent polarity to first elute weakly bound impurities, followed by your target compound, and finally, the strongly bound impurities.
-
Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel for difficult separations.
-
Switch to Reverse-Phase: If normal-phase fails, RPC often provides a different selectivity. A typical starting point is a gradient of water and acetonitrile, both containing 0.1% formic acid to ensure sharp peaks.[1]
| Stationary Phase | Mobile Phase System (in order of increasing polarity) | Modifiers & Notes |
| Silica Gel (NPC) | Hexane / Ethyl Acetate | Good starting point. |
| Dichloromethane / Acetonitrile | Acetonitrile is a good aprotic alternative to methanol.[7] | |
| Dichloromethane / Methanol | Can be difficult to optimize; high % of MeOH can damage silica.[7] | |
| Additives | 0.1-1% Triethylamine (TEA) to reduce peak tailing for basic compounds.[4] | |
| C18 (RPC) | Water / Acetonitrile | Standard for RPC. ACN is a common organic modifier.[1][2] |
| Water / Methanol | Alternative organic modifier. | |
| Additives | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to improve peak shape.[1] |
Problem 2: Low Recovery or Complete Loss of Compound
You observe the compound on the initial TLC, but it fails to elute from the column, or the recovered yield is drastically lower than expected.
Potential Causes:
-
Irreversible Adsorption: The compound is binding too strongly to the acidic silica gel.
-
On-Column Degradation: The compound is unstable under the chromatographic conditions (e.g., exposure to acidic silica, oxygen, or light).[3][8] The indole nucleus is particularly susceptible to oxidation.[8]
-
Insufficient Eluent Strength: The mobile phase is not polar enough to move the compound down the column.
Recommended Solutions:
-
Test for Stability: Perform the 2D TLC stability test as described in the FAQ section.[3]
-
Deactivate the Stationary Phase:
-
For silica columns, pre-treat the column by flushing it with your mobile phase containing 0.5-1% TEA before loading your sample.
-
-
Use Degassed Solvents: To minimize oxidation, sparge your mobile phase solvents with nitrogen or argon before use.
-
Protect from Light: If your compound is light-sensitive, wrap the column in aluminum foil during the purification process.[8]
-
Change the Stationary Phase: Switch to a more inert support like neutral alumina or Celite, or move to a reverse-phase C18 column where acid-catalyzed degradation is less common.
Chromatography Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common purification issues.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Indole-3-acetonitrile | SIELC Technologies [sielc.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Fischer Indole Synthesis for Benzyloxyindoles
Welcome to the technical support center for the Fischer indole synthesis, with a specialized focus on the preparation of benzyloxy-protected indoles. These scaffolds are crucial intermediates in the development of pharmaceuticals and complex molecular probes. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful reaction, troubleshoot common issues, and optimize conditions for success.
The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2] However, its application to substrates bearing sensitive functional groups, such as the benzyloxy protecting group, requires careful optimization to prevent side reactions and maximize yields. This document synthesizes established protocols and field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps.[3] First, the arylhydrazine and carbonyl compound condense to form an arylhydrazone.[2][4] Under acidic catalysis, this hydrazone tautomerizes to its enamine form.[2][4] The critical bond-forming event is a[5][5]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond at the ortho position of the aromatic ring.[3][6][7] The resulting intermediate then rearomatizes, followed by an intramolecular cyclization and elimination of ammonia to yield the final indole product.[3][4][6]
Q2: How does the benzyloxy substituent affect the reaction?
A2: The benzyloxy group is an electron-donating group (EDG). When present on the phenylhydrazine ring, an EDG can accelerate the rate-limiting[5][5]-sigmatropic rearrangement by increasing the electron density of the aniline-like component.[6] However, the benzyloxy group's ether linkage can be susceptible to cleavage under harsh acidic conditions, a critical factor to consider during catalyst selection and temperature optimization.
Q3: What is the difference between using a Brønsted acid and a Lewis acid catalyst?
A3: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) can effectively catalyze the reaction.[1][3][8]
-
Brønsted acids act as proton donors to catalyze the tautomerization and rearrangement steps.[3] Polyphosphoric acid (PPA) is a particularly effective Brønsted acid that can also serve as the solvent.[2][5]
-
Lewis acids coordinate to the nitrogen or oxygen atoms of the intermediates, facilitating the key electronic shifts required for cyclization.[9] The choice of acid can significantly impact yield and regioselectivity, though the substrate's structure often plays the dominant role.[10][11] For benzyloxyindoles, milder Lewis acids or Brønsted acids are often preferred to prevent debenzylation.
Q4: Can I use an unsymmetrical ketone in this synthesis?
A4: Yes, but it introduces the challenge of regioselectivity. An unsymmetrical ketone can form two different enamine intermediates, potentially leading to a mixture of two isomeric indole products.[2][6][10] Generally, under strong acid conditions, indolization tends to favor the less-substituted carbon of the ketone.[6] However, the outcome is highly dependent on the specific substrate, catalyst, and solvent used.[10]
Visualizing the Core Mechanism & Workflow
To better understand the process, the following diagrams illustrate the reaction pathway and a typical experimental sequence.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Caption: A typical experimental workflow for benzyloxyindole synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction is giving a very low yield or has failed completely. What are the most likely causes?
A1: Low or no yield is a common problem stemming from several factors.[12] Systematically investigate the following possibilities:
-
Probable Cause 1: Purity of Starting Materials.
-
Insight: Arylhydrazines can oxidize and decompose upon storage. Carbonyl compounds may contain impurities that lead to side reactions.
-
Recommended Solution: Use freshly purified starting materials. Phenylhydrazines can be recrystallized or freshly prepared. Aldehydes and ketones should be distilled before use.[12]
-
-
Probable Cause 2: Ineffective Catalyst or Conditions.
-
Insight: The[5][5]-sigmatropic rearrangement often has a high activation energy, requiring sufficient thermal energy and an effective catalyst.[12] The chosen acid may be too weak or used in insufficient quantity.
-
Recommended Solution:
-
Screen Catalysts: Test a range of Brønsted and Lewis acids. Polyphosphoric acid (PPA) and Eaton's reagent are often effective.[5] Milder options like p-toluenesulfonic acid (p-TSA) in a high-boiling solvent (e.g., toluene, xylene) can also be successful.[1]
-
Optimize Temperature: Monitor the reaction by TLC at increasing temperatures. Excessively high temperatures can cause decomposition, so find the lowest effective temperature.[5][12] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[12]
-
-
-
Probable Cause 3: N-N Bond Cleavage.
-
Insight: For some substrates with strong electron-donating groups, the intermediate may favor heterolytic cleavage of the N-N bond over the desired rearrangement, leading to failure.[13]
-
Recommended Solution: This is an inherent substrate limitation. If suspected, trying a wider range of milder catalysts and lower temperatures is the first step. If this fails, an alternative indole synthesis route (e.g., Bischler, Reissert) may be necessary.
-
Q2: My TLC shows multiple product spots, and I'm struggling to isolate my desired benzyloxyindole. What's happening?
A2: The formation of multiple products typically points to issues with regioselectivity, side reactions, or product decomposition.
-
Probable Cause 1: Isomer Formation.
-
Insight: As mentioned, using an unsymmetrical ketone (RCH₂COR') will likely produce a mixture of isomeric indoles.[2]
-
Recommended Solution: While difficult to control completely, the ratio of isomers can sometimes be influenced by the choice of acid catalyst and solvent.[10] A comprehensive study by Prochazka and Carlson concluded that the structure of the hydrazone has the most dominant influence on the isomer distribution, with catalyst and solvent properties playing a weaker role.[10][11] If inseparable, the best strategy is to redesign the synthesis to use a symmetrical ketone or an aldehyde.
-
-
Probable Cause 2: Debenzylation.
-
Insight: The benzyl ether is susceptible to cleavage by strong acids, especially at high temperatures, leading to the corresponding hydroxyindole.
-
Recommended Solution:
-
Use Milder Acids: Switch from strong acids like H₂SO₄ or PPA to ZnCl₂, p-TSA, or acetic acid.[1]
-
Lower the Temperature: Operate at the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the product's exposure to acidic conditions.
-
-
-
Probable Cause 3: Other Side Reactions.
-
Insight: The acidic and thermal conditions can promote other reactions, such as intermolecular condensations or rearrangements.
-
Recommended Solution: Diluting the reaction mixture can sometimes disfavor intermolecular side reactions. Performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation.[12]
-
Caption: Decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocols
The following protocols provide a starting point for the synthesis of a benzyloxyindole. They should be adapted based on the specific substrate and optimized using the troubleshooting guide above.
Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA)
This method is robust and often effective for a range of substrates.[5]
Materials:
-
(4-Benzyloxy)phenylhydrazine hydrochloride (1 eq.)
-
Cyclohexanone (1.1 eq.)
-
Polyphosphoric acid (PPA) (10-20x weight of hydrazine)
-
Ice, Saturated Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the (4-benzyloxy)phenylhydrazine hydrochloride and cyclohexanone.
-
Indolization: Carefully add polyphosphoric acid to the flask. The mixture will become thick.
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will vary.[5] Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). A typical reaction time is 1-3 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with stirring.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the acidic aqueous slurry until the pH is neutral (pH 7-8). Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final 6-benzyloxy-1,2,3,4-tetrahydro-9H-carbazole.[5]
Protocol 2: Two-Step Synthesis with p-TSA in Toluene
This milder method is useful if debenzylation is a concern.
Materials:
-
(4-Benzyloxy)phenylhydrazine (1 eq.)
-
Ketone or Aldehyde (1.05 eq.)
-
Ethanol, Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.1-0.2 eq. or catalytic amount)
-
Toluene
-
Standard work-up and purification reagents.
Procedure:
-
Hydrazone Formation: Dissolve the (4-benzyloxy)phenylhydrazine and the carbonyl compound in ethanol. Add a few drops of glacial acetic acid and stir at room temperature or gentle heat (50-60 °C) for 1-2 hours until TLC shows complete formation of the hydrazone.
-
Isolation (Optional but Recommended): Remove the ethanol under reduced pressure. The hydrazone may crystallize or can be used crude in the next step. Isolating and purifying the hydrazone ensures the indolization step starts with pure material.
-
Indolization: To the crude or purified hydrazone, add toluene and a catalytic amount of p-TSA. Heat the mixture to reflux (approx. 110 °C), preferably with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Work-up & Purification: Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Data Summary: Catalyst Selection
| Catalyst Type | Examples | Typical Conditions | Advantages | Potential Issues for Benzyloxyindoles |
| Brønsted Acid | H₂SO₄, HCl, PPA, p-TSA[1][3] | High temp (80-180°C); Solvents: Acetic Acid, Ethanol, Toluene, or neat[1][2][5] | Inexpensive, widely available, powerful catalysts (PPA). | Strong acids (H₂SO₄, PPA) at high temps can cause debenzylation or decomposition. |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃[1][8] | Moderate to high temp (60-150°C); Solvents: Toluene, Dioxane, DCM. | Can be milder than strong Brønsted acids; may influence regioselectivity. | Some Lewis acids are very hygroscopic and require anhydrous conditions. |
| Heterogeneous | Amberlite IR-120H[7] | Flow or batch systems; Moderate temps (70-100°C). | Easy removal of catalyst, simplified work-up. | May have lower activity, requiring longer reaction times or flow chemistry setups. |
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preventing Degradation of Benzyloxy-Substituted Indoles
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with benzyloxy-substituted indoles. These valuable synthetic intermediates are notoriously sensitive, and their degradation can compromise reaction yields, purity, and ultimately, project timelines. This document provides in-depth technical insights, field-proven protocols, and troubleshooting advice to help you maintain the integrity of your compounds.
Understanding the Enemy: Core Instabilities and Degradation Pathways
Benzyloxy-substituted indoles possess two primary points of vulnerability: the electron-rich indole nucleus and the benzylic ether linkage. Degradation often occurs through one of three major pathways, frequently exacerbated by common laboratory conditions.
Key Degradation Pathways:
-
Oxidation: The pyrrole ring of the indole is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can initiate a radical chain reaction. This leads to the formation of complex mixtures, including colored oligomers and dimeric species, often via 3-hydroxyindolenine intermediates.[1][2] The C2-C3 double bond is particularly reactive.
-
Acid-Catalyzed Debenzylation & Oligomerization: The benzyloxy group is a benzyl ether, which is notoriously labile under acidic conditions. Trace amounts of acid (e.g., from chlorinated solvents or acidic silica gel) can protonate the ether oxygen, leading to cleavage of the C-O bond and formation of a stable benzyl cation and a hydroxyindole. The resulting hydroxyindole is often highly reactive and prone to further oxidation or polymerization.
-
Catalytic Hydrogenolysis: While often a desired synthetic transformation, unintentional debenzylation can occur in the presence of residual palladium catalysts from previous steps, especially when hydrogen sources are inadvertently introduced.[3][4][5] This reaction is highly efficient and can lead to complete loss of the protecting group.[3]
Caption: Key degradation pathways for benzyloxy-substituted indoles.
Proactive Defense: Strategies for Stabilization
The key to preventing degradation is a multi-layered approach that spans synthesis, workup, purification, and storage.
During Synthesis & Workup:
-
Maintain an Inert Atmosphere: Whenever possible, run reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen. This is particularly critical for lengthy reactions or those conducted at elevated temperatures.
-
Use High-Purity Reagents: Ensure solvents are anhydrous and free of acidic impurities. For example, unstabilized THF can form peroxides, and dichloromethane can generate trace HCl.
-
Quench Carefully: During workup, use a mild basic quench (e.g., saturated sodium bicarbonate solution) to neutralize any acid before concentration. Avoid strong acids unless a debenzylation is intended.
During Purification (Column Chromatography):
Silica gel is acidic and a primary culprit in the degradation of sensitive compounds on the column.
-
Deactivate Silica Gel: Before preparing your slurry, you can neutralize the silica gel. A common lab practice is to slurry the silica in the starting eluent containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic silanol groups.
-
Add a Scavenger to the Eluent: For compounds highly prone to oxidation, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your solvent system (e.g., 0.01-0.05%) can be highly effective.[6][7] BHT is a radical scavenger that will react with peroxides and other radical species, protecting your compound.
-
Work Quickly: Do not let compounds sit on a column for extended periods. Prepare everything in advance so the chromatography can be performed efficiently.
Long-Term Storage:
Proper storage is critical for maintaining the long-term integrity of your material.[8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, ideally -20°C.[10] | Slows the rate of all chemical degradation pathways. Refrigeration (2-8°C) is good, but freezing is better for long-term stability.[10][11] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation by displacing oxygen from the container headspace.[10] |
| Light | Use amber glass vials or wrap vials in aluminum foil.[9][12] | Prevents light-induced (photolytic) degradation pathways. |
| Container | Use glass vials with tight-fitting, PTFE-lined caps.[12] | Glass is inert, and a proper seal prevents exposure to atmospheric oxygen and moisture.[12] Minimize headspace to reduce the amount of oxygen in the vial.[13] |
Protocol: Inert Atmosphere Storage
-
Place your solid compound into a pre-dried glass vial.
-
Insert the open vial into a desiccator or Schlenk flask.
-
Evacuate the chamber under vacuum for 5-10 minutes to remove air.
-
Backfill the chamber with dry Argon or Nitrogen gas.
-
Repeat the vacuum/backfill cycle 2-3 times to ensure a completely inert atmosphere.
-
While under a positive pressure of the inert gas, quickly and tightly cap the vial.
-
For extra protection, wrap the cap-vial interface with Parafilm.
-
Store the sealed vial in a freezer (-20°C), protected from light.[14]
Troubleshooting Guide & FAQs
This section addresses specific issues commonly encountered during experiments.
Q1: I'm performing an N-alkylation on my 4-benzyloxyindole using NaH in DMF. My crude NMR shows my desired product, but also a new, broad peak in the aromatic region and the baseline looks messy. What's happening?
A1: This is likely due to partial degradation.
-
Probable Cause: Even with anhydrous DMF, trace amounts of water can react with NaH to form NaOH, a strong base that can promote air oxidation of the electron-rich indole. Furthermore, if your reaction was not kept scrupulously under an inert atmosphere, oxidation could occur.
-
Troubleshooting Steps:
-
Check Your Setup: Ensure your flask was properly flame-dried and that you maintained a positive pressure of inert gas throughout the entire procedure, including reagent addition and quenching.[15]
-
Purify Reagents: Use a freshly opened bottle of anhydrous DMF or pass it through an activated alumina column.
-
Control Temperature: Add the NaH at 0°C to control the initial deprotonation and any exothermic reaction with trace impurities.[15]
-
Consider an Antioxidant: For particularly sensitive substrates, adding a pinch of a radical scavenger like BHT to the reaction mixture can inhibit oxidative side reactions.
-
Q2: After running a silica gel column, my fractions containing the benzyloxyindole product are a faint pink/purple color, and TLC shows a new, more polar spot. Why?
A2: This is a classic sign of on-column degradation.
-
Probable Cause: The acidic nature of the silica gel is likely causing partial debenzylation. The resulting hydroxyindole is highly prone to air oxidation, leading to the formation of colored impurities.
-
Troubleshooting Steps:
-
Neutralize the Silica: Use the protocol described above to pre-treat your silica with triethylamine. This is the most effective solution.
-
Use a Different Stationary Phase: If the compound is extremely sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[16]
-
Expedite Purification: Do not let the purified fractions sit in solution open to the air. Combine the pure fractions and immediately remove the solvent under reduced pressure.
-
Q3: I tried to remove a Boc protecting group from another part of my molecule using Trifluoroacetic Acid (TFA), but my benzyloxy group was also cleaved. How can I prevent this?
A3: The benzyloxy group is acid-labile, and TFA is a strong acid. This is a case of competing deprotection.
-
Probable Cause: The reaction conditions are too harsh for the benzyloxy group to survive.
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Attempt the Boc deprotection with weaker acids. For example, bubbling HCl gas through a solution in a non-protic solvent like dioxane or diethyl ether at 0°C can sometimes be selective.
-
Change Protecting Group Strategy: In future syntheses, consider a protecting group orthogonal to the benzyloxy group. For instance, if you need an acid-labile group, a silyl ether (like TBS) might be a better choice if the rest of your molecule is compatible. Conversely, if you need to remove the indole protecting group first, consider one that can be removed under different conditions (e.g., an N-SEM group, removed with fluoride).
-
Analytical Corner: Detecting and Quantifying Degradation
Early detection of degradation is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the stability of your compound.[13][17][18]
Protocol: Stability Assessment by RP-HPLC
-
Method Development: Develop a reverse-phase HPLC method that gives a sharp, symmetrical peak for your pure benzyloxy-substituted indole. A C18 column is typically a good starting point.[13] The mobile phase can be a gradient of water (often with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol.[17][19]
-
Wavelength Selection: Indoles have strong UV absorbance. Monitor at a wavelength where the parent compound has a strong signal, typically around 220 nm and 270-280 nm.[13][20]
-
Establish a Baseline (T=0): Prepare a standard solution of your purified compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Inject this solution to get the initial purity profile.
-
Stress Samples: Expose solutions of your compound to various conditions (e.g., open to air on a benchtop, sparged with air, heated, spiked with a small amount of acid).
-
Monitor Over Time: Inject aliquots from the stress samples at regular intervals (e.g., 1h, 4h, 24h) and compare the chromatograms to the T=0 baseline.
-
Analysis: Look for a decrease in the area of the main peak and the appearance of new peaks, which represent degradation products. This allows you to quantify the rate of degradation under different conditions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review [ouci.dntb.gov.ua]
- 8. edenbotanicals.com [edenbotanicals.com]
- 9. bmvfragrances.com [bmvfragrances.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. reddit.com [reddit.com]
- 12. How To Store Perfume Oil Collection For Long-lasting Scents [talkfragrance.com]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chromatography [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Benzyloxyindole-3-acetonitrile Production
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-benzyloxyindole-3-acetonitrile. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure your scale-up process is efficient, safe, and reproducible.
PART I: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, practical problems that can arise during the synthesis, workup, and purification of 4-benzyloxyindole-3-acetonitrile. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low or Inconsistent Yields
Question: "My lab-scale synthesis gave an 85% yield, but on a 10x larger scale, the yield has dropped to 50%. What are the likely causes and how can I fix this?"
Answer: A drop in yield upon scale-up is a classic process chemistry challenge, often rooted in issues of mass and heat transfer, reagent stoichiometry, or reaction kinetics.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Exothermic or endothermic steps that are manageable in a small flask can become problematic in a large reactor. An uncontrolled exotherm can lead to side reactions and degradation.
-
Causality: The surface-area-to-volume ratio decreases dramatically as scale increases, making it harder to dissipate or apply heat efficiently.
-
Solution:
-
Slow Reagent Addition: Add critical reagents (e.g., reducing agents like NaBH₄ or cyanating agents) subsurface via an addition funnel or pump over a longer period.
-
Jacketed Reactor Control: Ensure your reactor's heating/cooling system is responsive and properly calibrated. Monitor the internal reaction temperature, not just the jacket temperature.
-
Solvent Choice: A higher-boiling-point solvent might offer a wider and safer operating window.
-
-
-
Poor Mixing & Mass Transfer: Inadequate agitation can lead to localized "hot spots" of high reagent concentration, promoting side product formation.
-
Causality: As the volume increases, achieving homogeneous mixing becomes more difficult. The efficiency of magnetic stirring drops off significantly, making overhead mechanical stirring essential.
-
Solution:
-
Use Overhead Stirring: Employ a properly sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure good top-to-bottom turnover of the reaction mixture.
-
Baffles: If your reactor design allows, baffles can prevent vortexing and improve mixing efficiency.
-
-
-
Impurity of Starting Materials: The impact of impurities in starting materials is magnified at a larger scale.
-
Causality: A 1% impurity in a 10 g batch is only 0.1 g. In a 1 kg batch, it's 10 g of a potential reaction inhibitor or side-product precursor.
-
Solution:
-
Re-qualify Starting Materials: Do not assume a new, larger bottle of a reagent has the same purity as your lab-scale batch. Perform identity and purity checks (e.g., NMR, HPLC) on all starting materials, especially the 4-benzyloxyindole-3-carboxaldehyde.[1]
-
Pre-treatment: If necessary, recrystallize or purify key starting materials before use.
-
-
Issue 2: Formation of Significant By-products
Question: "During the conversion of 4-benzyloxyindole-3-carboxaldehyde to the acetonitrile, I'm observing a significant, persistent impurity. How can I identify and minimize it?"
Answer: The primary synthetic route involves the reduction of the aldehyde to an intermediate alcohol, followed by nucleophilic substitution with cyanide.[2] Side reactions can occur at either stage.
Common Side Products & Mitigation Strategies:
-
N-formyl By-product: In syntheses using formamide (NH₂CHO) as a solvent or reagent, the formation of N-(4-benzyloxyindol-3-yl)methylformamide is a known by-product.[2]
-
Mechanism: The intermediate indolyl-methanol can be trapped by formamide, especially if the cyanide concentration is not optimal or if the reaction stalls.
-
Solution:
-
Optimize Reagent Stoichiometry: Ensure a sufficient excess of the cyanide source (e.g., NaCN) is present and available for the substitution reaction. A molar ratio of ~10 equivalents of NaCN has been shown to be effective.[2]
-
Control Temperature: The substitution step may require heating (e.g., reflux) to proceed to completion and outcompete the formylation.[2]
-
-
-
Over-reduction or Debenzylation: If using strong reducing agents or catalytic hydrogenation for other steps, the benzyl ether protecting group can be cleaved, leading to 4-hydroxyindole-3-acetonitrile.
-
Mechanism: Catalytic hydrogenation (e.g., H₂, Pd/C) is the standard method for cleaving benzyl ethers. Harsh reductive conditions can prematurely remove the protecting group.[3]
-
Solution:
-
Use Mild Reducing Agents: For the aldehyde-to-alcohol step, sodium borohydride (NaBH₄) is sufficiently mild and selective.[2] Avoid stronger hydrides like LiAlH₄ unless necessary, as they are less chemoselective.[4]
-
Avoid Catalytic Hydrogenation: Unless deprotection is the desired next step, avoid palladium, platinum, or Raney nickel catalysts in the presence of a hydrogen source.[5]
-
-
-
Indole Polymerization: Indoles are susceptible to polymerization under strongly acidic conditions.[4]
-
Mechanism: The electron-rich pyrrole ring can be protonated at the C3 position, generating a reactive indoleninium ion that can be attacked by another indole molecule.[4]
-
Solution:
-
Maintain pH Control: Avoid strongly acidic conditions during workup or purification. If an acid wash is necessary, use a dilute, weak acid and minimize contact time.
-
Inert Atmosphere: While not strictly for preventing polymerization, keeping the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation pathways that form colored impurities.[5]
-
-
Troubleshooting Workflow for Low Yields & Impurities
References
- 1. Cas 1464-11-5,4-BENZYLOXY-3-INDOLEACETONITRILE | lookchem [lookchem.com]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
alternative reagents for the cyanation of 4-benzyloxyindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are seeking alternative, safer, and more efficient methods for the cyanation of 4-benzyloxyindole. We will explore various modern synthetic strategies, address common experimental challenges, and provide detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety and operational concerns with traditional indole cyanation methods, and what are the safer alternatives?
A1: Traditional methods for aryl cyanation, such as the Rosenmund-von Braun reaction, often rely on highly toxic and moisture-sensitive reagents like copper(I) cyanide (CuCN) at high temperatures (≥150 °C).[1][2] These conditions pose significant safety risks, including exposure to toxic cyanide salts and the generation of hazardous heavy metal waste.[1]
Modern synthetic chemistry has moved towards developing safer and more environmentally benign alternatives. These can be broadly categorized:
-
Transition-Metal Catalysis with Less Toxic Cyanide Sources: This is the most common approach. Palladium or nickel catalysts are used with cyanide sources that are significantly safer to handle than alkali metal or copper cyanides. Prominent examples include zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone cyanohydrin.[2][3][4] These reagents are more stable, less toxic, and often allow for milder reaction conditions.[2][5]
-
"In Situ" Cyanide Generation: Some methods use non-cyanide precursors to generate the cyano group during the reaction. For example, acetonitrile can serve as a cyanide source in copper- or palladium-mediated reactions, proceeding through C-C and C-H bond cleavages.[6] Other innovative sources include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), azobisisobutyronitrile (AIBN), and even CO₂ with NH₃.[1][3][7]
-
Electrochemical and Photoredox Methods: These techniques represent the cutting edge of sustainable chemistry. Electrochemical synthesis can drive the cyanation of indoles using reagents like trimethylsilyl cyanide (TMSCN) without the need for bulk chemical oxidants or transition metal catalysts.[8][9] Similarly, photoredox catalysis uses visible light to enable these transformations under exceptionally mild, room-temperature conditions.[10][11][12]
Q2: How does the 4-benzyloxy group influence the regioselectivity of cyanation on the indole ring?
A2: The 4-benzyloxy group is an oxygen-linked, electron-donating substituent. Its presence significantly impacts the electronic properties of the indole nucleus, which is inherently electron-rich. The primary effects are:
-
Activation of the Benzene Ring: The benzyloxy group strongly activates the benzene portion of the indole (positions 4, 5, 6, and 7) towards electrophilic aromatic substitution.
-
Enhanced Nucleophilicity of the Pyrrole Ring: The indole C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. The electron-donating nature of the 4-benzyloxy group further enhances this reactivity.
Therefore, for electrophilic cyanation reactions (using a "CN⁺" source), the C3 position is the most likely site of reaction. Cyanation at the C2 position is more challenging and typically requires a different strategy, such as directed C-H activation or employing an umpolung approach where the normal polarity of the indole is inverted to make the C2 position electrophilic.[6][13] Direct C-H cyanation on the benzene ring portion (e.g., at C5 or C7) is also possible but usually requires specific transition-metal-catalyzed conditions that favor those sites.
Q3: Which electrophilic cyanating agents are most effective for introducing a cyano group at the C3 position of 4-benzyloxyindole?
A3: Given the high nucleophilicity of the indole C3 position, direct electrophilic cyanation is a highly effective strategy. This approach avoids the need for a pre-functionalized starting material (like a halo-indole) and often proceeds under mild, transition-metal-free conditions.[14]
Several modern electrophilic cyanating agents are available:
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS is a stable, user-friendly, and efficient electrophilic cyanide source. It has been successfully used for the site-selective direct cyanation of indoles and pyrroles, often catalyzed by a Lewis acid.[7][14]
-
p-Toluenesulfonyl cyanide (TsCN): TsCN is another effective "CN⁺" source. Rhodium(III) catalysis has been shown to facilitate the direct C-H cyanation of arenes, including indoles, using TsCN.[15]
-
Hypervalent Iodine Reagents: Reagents developed by combining hypervalent iodine compounds with a cyanide source like TMSCN can generate a potent electrophilic cyanating species in situ.[14]
-
5-(Cyano)dibenzothiophenium Triflate: This is a sulfur-based reagent developed for electrophilic cyanation that is easy to handle and shows a broad substrate scope.[16]
These reagents offer a significant safety advantage over older, more hazardous agents like cyanogen bromide (BrCN).[14]
Troubleshooting Guide
Q4: My palladium-catalyzed cyanation of 4-bromo-benzyloxyindole is giving a low yield. What are the common causes?
A4: Low yields in palladium-catalyzed cyanations can stem from several factors. Here is a checklist of potential issues and solutions:
-
Catalyst Inactivation: The cyanide anion (CN⁻) can strongly coordinate to and poison the palladium catalyst, hindering the catalytic cycle.[11]
-
Poor Reagent Quality:
-
Cyanide Source: Zinc cyanide can be hygroscopic. Ensure it is dry. Potassium ferrocyanide is stable but requires specific conditions to be effective.[2][4]
-
Solvent: Anhydrous solvents (like DMF, DMAc, or NMP) are crucial, as water can interfere with the reaction.
-
Catalyst/Ligand: Ensure the palladium precatalyst and ligands have not degraded from improper storage.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While modern methods are milder, some systems still require elevated temperatures (80-130 °C) to proceed efficiently.[2] Ensure your reaction is reaching and maintaining the target temperature.
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
-
Substrate-Specific Issues: The benzyloxy group is generally robust, but prolonged heating in the presence of certain reagents could lead to decomposition. Monitor the reaction by TLC or LC-MS to check for starting material decomposition versus simple lack of conversion.
Q5: I am observing a mixture of regioisomers in my direct C-H cyanation attempt. How can I improve selectivity for a specific position?
A5: Regioselectivity is governed by a combination of electronics, sterics, and the reaction mechanism.
-
For C3-Selectivity (Electrophilic Cyanation): This is the electronically preferred position. If you are getting mixtures, it might be due to overly harsh conditions causing side reactions or isomerization.
-
Solution: Switch to a milder electrophilic cyanating agent (e.g., NCTS) and use a Lewis acid catalyst at a lower temperature. This favors the kinetically controlled C3-cyanation.[14]
-
-
For C2-Selectivity: This requires overcoming the innate preference for C3.
-
Solution 1 (Directing Groups): Install a removable directing group on the indole nitrogen (N1). For example, a pyrimidyl group has been shown to direct copper-mediated C-H cyanation specifically to the C2 position.[6]
-
Solution 2 (Umpolung): Employ a strategy that inverts the indole's reactivity. For example, gold-catalyzed intramolecular nitrene transfer from an ortho-azidoarylalkyne can generate an intermediate that is electrophilic at the C3 position, effectively achieving an umpolung of its normal nucleophilic character.[17] This allows for subsequent nucleophilic attack at that position.
-
Diagram: Selecting a Cyanation Strategy
Here is a workflow to help guide your decision-making process when choosing a cyanation method for 4-benzyloxyindole.
References
- 1. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 10. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 4-Benzyloxyindole-3-acetonitrile through Strategic Solvent Selection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-benzyloxyindole-3-acetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection when working with this versatile synthetic intermediate. As a key building block in the synthesis of tryptamine derivatives and other neurologically active compounds, optimizing its reaction conditions is paramount to achieving high yields and purity.[1] This guide provides field-proven insights, troubleshooting workflows, and practical protocols to empower you in your experimental endeavors.
Section 1: Understanding the Molecule: Core Reactivity and Properties
4-Benzyloxyindole-3-acetonitrile is a solid, typically light brown, with a melting point around 97-100 °C.[1] Its structure features three key reactive zones, and understanding their interplay with different solvent environments is the first step toward reaction optimization.
-
The Indole N-H Group: Like pyrrole, the lone pair of electrons on the indole nitrogen is part of the aromatic system, making it a very weak base.[2][3] However, the N-H proton is weakly acidic (pKa in DMSO ≈ 21) and can be deprotonated by strong bases (e.g., NaH, BuLi) to form a nucleophilic indolide anion.[2]
-
The Acetonitrile Side Chain (-CH₂CN): The methylene protons (α-protons) are acidic and can be removed by a suitable base, creating a carbanion. This position is a prime target for electrophilic additions, such as alkylations.
-
The Benzyloxy Protecting Group (-OCH₂Ph): This group protects the C4-hydroxyl. It is generally stable but can be sensitive to harsh acidic conditions or catalytic hydrogenation (reductive cleavage). The choice of solvent and catalyst is critical if this group is to be preserved.
-
The Indole Ring: The indole ring is an electron-rich aromatic system highly susceptible to electrophilic substitution, with the C3 position being the most reactive.[2] Since this position is already substituted, further electrophilic attack on the ring is less common but can occur under forcing conditions.
Physicochemical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 1464-11-5 | [1][4] |
| Molecular Formula | C₁₇H₁₄N₂O | [1][4] |
| Molecular Weight | 262.31 g/mol | [1][4] |
| Appearance | Light brown solid | [1] |
| Melting Point | 97-100 °C | [1] |
| Known Solubility | Dichloromethane (DCM), Ethyl Acetate | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions involving 4-benzyloxyindole-3-acetonitrile?
For initial screening, polar aprotic solvents are often the most effective starting point. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) offer good solubility for the substrate and are compatible with a wide range of reagents.[5][6] For reactions requiring deprotonation of the indole nitrogen, anhydrous THF or N,N-Dimethylformamide (DMF) are excellent choices.[7]
Q2: How does solvent polarity fundamentally alter my reaction?
Solvent polarity is a critical factor that can influence reaction rates and even change the mechanistic pathway.[8]
-
Polar Solvents are necessary to dissolve the polar indole substrate and most ionic reagents.[9]
-
Increased Polarity can stabilize charged intermediates and transition states, which is particularly important for SN1-type reactions that proceed via a carbocation.[10][11][12]
-
Reaction Rate: The effect on rate depends on the mechanism. For SN2 reactions, polar aprotic solvents enhance the rate by solvating the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[13] In contrast, polar protic solvents can slow SN2 reactions by forming hydrogen bonds with the nucleophile, effectively "caging" it.[9][11]
Q3: When should I choose a polar protic vs. a polar aprotic solvent?
The choice hinges on your reaction mechanism.
-
Use Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile) for bimolecular nucleophilic substitution (SN2) reactions. These solvents excel at dissolving salts but do not strongly solvate the nucleophilic anion, increasing its reactivity.[9][13] This is ideal for reactions like N-alkylation or alkylation at the acetonitrile α-carbon.
-
Use Polar Protic Solvents (e.g., Water, Methanol, Ethanol) for unimolecular reactions (SN1, E1) that involve the formation of ionic intermediates. These solvents effectively stabilize both cations and anions through ion-dipole interactions and hydrogen bonding, lowering the energy of the transition state and accelerating the reaction.[10][11][12] However, be cautious as these solvents can also act as nucleophiles (a process called solvolysis).[10]
Q4: My compound has poor solubility in my chosen solvent. What are my options?
Inadequate solubility is a common cause of low yields.[8]
-
Switch to a More Polar or Higher-Boiling Solvent: If you are using THF, consider trying DMF or DMSO, which have greater solvating power.
-
Use a Solvent Mixture: A co-solvent system can dramatically improve solubility. For example, a mixture of methanol and formamide (MeOH-NH₂CHO) was found to be highly effective for the synthesis of a related indole-3-acetonitrile.[14]
-
Gentle Heating: Increasing the reaction temperature can improve solubility and reaction rate, provided the reactants are thermally stable.
-
Phase-Transfer Catalysis: For reactions involving an ionic reagent that is insoluble in the organic solvent, a phase-transfer catalyst can be used to shuttle the ion into the organic phase.
Q5: Can the solvent choice impact the stability of the benzyloxy protecting group?
Yes. Avoid conditions that promote debenzylation. This typically occurs via catalytic hydrogenation (e.g., H₂/Pd-C). While the solvent itself (like methanol or ethyl acetate) is innocent here, it is the medium for a reaction that cleaves the group. Additionally, very strong acids can catalyze the cleavage of benzyl ethers, so using non-acidic solvents and reagents is advisable to maintain the group's integrity.[15]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during experiments and provides a logical workflow for diagnosis and resolution.
Problem 1: Low or No Reaction Yield
| Potential Cause | Scientific Rationale | Suggested Solution |
| Poor Solubility | If reactants are not in the same phase, their molecules cannot collide effectively, leading to a slow or stalled reaction.[9] | 1. Switch to a solvent with higher solvating power (e.g., from THF to DMF). 2. Employ a co-solvent system (e.g., Toluene/THF). 3. Gently warm the reaction mixture. |
| Incorrect Solvent Polarity for Mechanism | The solvent must stabilize the transition state of the rate-determining step. An SN2 transition state is less polar than the ground state, while an SN1 transition state is highly polar.[10][13] | For SN2 reactions: Ensure you are using a polar aprotic solvent like acetonitrile or DMF.[16] For SN1 reactions: Use a polar protic solvent like methanol or ethanol to stabilize the carbocation intermediate.[10] |
| Solvent-Induced Reagent Degradation | Protic solvents (e.g., alcohols) can react with highly reactive reagents like organometallics (e.g., BuLi, Grignard reagents). Trace water in any solvent will quench strong bases. | 1. Use anhydrous (dry) solvents when working with water-sensitive reagents. 2. For organometallic reactions, use ethereal solvents (THF, Diethyl Ether) or hydrocarbons (Toluene, Hexane). |
Problem 2: Formation of Unwanted Side Products
| Potential Cause | Scientific Rationale | Suggested Solution |
| Competing N- vs. C-Alkylation | The deprotonated indole has two primary nucleophilic sites: the nitrogen (N1) and the carbon of the acetonitrile side chain. The reaction site can be directed by the choice of counter-ion, base, and solvent. | 1. The more ionic sodium and potassium salts (from NaH, KHMDS) tend to favor N-alkylation.[17] 2. Covalently bound magnesium salts (from Grignard reagents) can favor C3-alkylation.[17] 3. Polar aprotic solvents like DMF often favor N-alkylation.[7][17] |
| Loss of Benzyloxy Group (Debenzylation) | This C-O bond can be cleaved by hydrogenolysis (H₂ with a metal catalyst like Pd, Pt) or strong Lewis/Brønsted acids. | 1. Avoid catalytic hydrogenation if you wish to retain the protecting group. 2. Use neutral or mildly basic conditions. Avoid strong acids like HCl, H₂SO₄, or strong Lewis acids. |
| Polymerization/Decomposition | The electron-rich indole nucleus can be susceptible to polymerization under strongly acidic conditions.[18] | 1. Buffer the reaction or use non-acidic conditions. 2. Diluting the reaction mixture with an inert solvent can sometimes suppress side reactions.[8] |
Section 4: Experimental Protocols & Workflows
Workflow: Strategic Solvent Selection
This workflow provides a decision-making framework for choosing an optimal solvent system.
References
- 1. Cas 1464-11-5,4-BENZYLOXY-3-INDOLEACETONITRILE | lookchem [lookchem.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. [4-(Benzyloxy)-1H-Indol-3-Yl]Acetonitrile: Properties, Uses, Safety & Supplier in China | High-Purity Chemical Compound for Research & Industrial Applications [nj-finechem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bhu.ac.in [bhu.ac.in]
- 18. uop.edu.pk [uop.edu.pk]
Technical Support Center: 4-Hydroxyindole Protecting Group Strategies
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-hydroxyindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges of manipulating this versatile scaffold. 4-Hydroxyindole is a privileged structure in medicinal chemistry, serving as a key intermediate for pharmaceuticals like pindolol and in the synthesis of various fine chemicals.[1][2] However, its synthetic utility is often hampered by the presence of two nucleophilic sites: the phenolic C4-hydroxyl group and the indole N-H.
This document moves beyond a simple list of protecting groups. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-tested advice. We will delve into the causality behind experimental choices, helping you design robust, self-validating synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What makes the protection of 4-hydroxyindole so challenging?
The primary challenge lies in achieving regioselectivity. Both the phenolic proton (C4-OH) and the indole proton (N-H) are acidic and can be deprotonated under basic conditions. The phenolic proton is generally more acidic (pKa ≈ 10) than the indole proton (pKa ≈ 17), which allows for some degree of selective O-functionalization. However, this selectivity is highly dependent on the reaction conditions (base, solvent, temperature), and mixtures of N- and O-functionalized products are common. Furthermore, the indole nucleus itself can be sensitive to harsh acidic or oxidative conditions, limiting the palette of applicable protecting groups.
Q2: What are the most critical factors to consider when selecting a protecting group strategy?
Choosing a protecting group is a strategic decision that impacts the entire synthetic sequence. The ideal group should be easily introduced in high yield, stable to a wide range of subsequent reaction conditions, and selectively removed under mild conditions that do not affect other functional groups.[3] Key factors include:
-
Orthogonality: Can the N-H and O-H protecting groups be removed independently without affecting each other? This is crucial for sequential modifications at different sites.[4][5]
-
Downstream Reaction Compatibility: Will the protecting group survive your planned reactions (e.g., cross-coupling, lithiation, oxidation, reduction)? For instance, silyl ethers are generally incompatible with strong acid or fluoride sources.
-
Ease of Introduction & Removal: Are the protection and deprotection conditions mild enough for your substrate? Do they require expensive or hazardous reagents?
-
Impact on Reactivity: Some N-protecting groups, particularly electron-withdrawing sulfonyl groups, can significantly alter the electronics of the indole ring, influencing its reactivity in subsequent steps like electrophilic substitution or lithiation.
Q3: How can I achieve selective protection of either the C4-hydroxyl or the N-H group?
Regioselectivity is controlled by exploiting the different properties of the two sites:
-
For Selective O-Protection: Capitalize on the higher acidity of the phenolic proton. Using one equivalent of a suitable base (e.g., K₂CO₃, NaH) will preferentially deprotonate the hydroxyl group, allowing for selective O-alkylation or O-acylation. Performing the reaction at low temperatures can enhance kinetic control and favor O-functionalization.
-
For Selective N-Protection: This is typically achieved after the hydroxyl group has already been protected. Direct N-protection on an unprotected 4-hydroxyindole is challenging and often results in mixtures. A common strategy is to first protect the C4-OH and then introduce the N-protecting group. For instance, after O-benzylation, the resulting 4-benzyloxyindole can be cleanly N-protected.
Key Protecting Group Strategies: A Comparative Guide
The following tables provide a comparative overview of common protecting groups for the C4-hydroxyl and N-H positions of 4-hydroxyindole.
Table 1: Protecting Groups for the C4-Hydroxyl Group
| Protecting Group | Common Protection Conditions | Deprotection Conditions | Stability & Compatibility |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone or DMF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, most organometallics. Not compatible with catalytic hydrogenation. |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH, DMF | DDQ or CAN (Oxidative); TFA | Stable to base. Cleaved by strong acids and oxidants. Allows for orthogonal removal in the presence of Bn.[6] |
| Methyl (Me) | MeI or Me₂SO₄, K₂CO₃ or NaH | BBr₃ or TMSI (Harsh) | Very stable. Removal requires harsh, Lewis acidic conditions. Not ideal for complex molecules.[6] |
| TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | Stable to base, organometallics, and mild reducing agents. Cleaved by acid and fluoride. |
| Acetyl (Ac) | Ac₂O, Pyridine or Et₃N | K₂CO₃, MeOH; or aq. HCl | Easy to introduce/remove. Not stable to nucleophiles or strong acid/base. Often used for temporary protection.[7] |
Table 2: Protecting Groups for the Indole N-H Group
| Protecting Group | Common Protection Conditions | Deprotection Conditions | Stability & Compatibility |
| Tosyl (Ts) | Ts-Cl, NaH, DMF | Mg, MeOH; Na/naphthalene | Very stable. Strongly electron-withdrawing. Removal can be harsh. Facilitates C2-lithiation. |
| Nosyl (Ns) | Ns-Cl, K₂CO₃, Acetone/DMF | Thiophenol, K₂CO₃, MeCN | Stable to acid. Cleaved under mild nucleophilic conditions with thiols, making it orthogonal to many groups.[8] |
| Boc | Boc₂O, DMAP, THF or MeCN | TFA, CH₂Cl₂; or HCl in Dioxane | Stable to base and hydrogenolysis. Widely used but incompatible with acidic conditions. |
| SEM | SEM-Cl, NaH, DMF | TBAF, THF; or mild acid (e.g., PPTS) | Stable to a wide range of conditions. Can be removed with fluoride or acid, offering flexibility.[6] |
| Pivaloyl (Piv) | Piv-Cl, NaH, DMF | LDA, THF, 40-45 °C (Harsh) | Notoriously difficult to remove. Can sterically direct reactions away from C2.[9] |
Troubleshooting Guide & Experimental Protocols
This section addresses specific problems you may encounter during your experiments and provides detailed protocols for key transformations.
Q&A: Common Experimental Issues
-
Problem: I am attempting an O-benzylation with benzyl bromide and NaH, but I'm getting a complex mixture and low yield.
-
Analysis & Solution: This is a classic regioselectivity problem. While NaH will deprotonate the C4-OH first, excess NaH or elevated temperatures can lead to N-deprotonation and subsequent N-alkylation. The resulting 4-benzyloxy-1-benzylindole can also form.
-
Recommendation: Switch to a milder base like potassium carbonate (K₂CO₃) in acetone or DMF. K₂CO₃ is generally not strong enough to deprotonate the indole N-H efficiently, leading to much cleaner O-alkylation. Run the reaction at a controlled temperature (e.g., room temperature to 50 °C) and monitor by TLC to avoid side reactions.
-
-
Problem: My N-Tosyl group is proving impossible to remove without decomposing my molecule.
-
Analysis & Solution: The N-S bond in N-tosylindoles is exceptionally stable. Harsh methods like sodium in liquid ammonia or high-temperature saponification are often required, which may not be compatible with other functional groups.
-
Recommendation: For future syntheses, consider using a more labile sulfonyl group like p-nitrobenzenesulfonyl (nosyl, Ns) or 2-nitrobenzenesulfonyl. The nosyl group, for example, can be cleanly cleaved with a thiol and a mild base (e.g., thiophenol/K₂CO₃), conditions that are orthogonal to most other protecting groups.[8]
-
-
Problem: I need to perform a Suzuki coupling on my molecule, but I'm unsure which protecting group combination is best.
-
Analysis & Solution: Palladium-catalyzed cross-coupling reactions are fundamental in drug development but are sensitive to the choice of protecting groups. The N-H of indole can interfere with the catalytic cycle.
-
Recommendation: An excellent orthogonal strategy for cross-coupling is the N-Boc / O-Bn combination.
-
Protect the C4-OH as a benzyl ether (stable to both acid and base).
-
Protect the N-H with a Boc group (stable to the basic conditions of Suzuki coupling).
-
Perform the Suzuki coupling.
-
The Boc group can be removed with acid (TFA), leaving the O-Bn group intact for further chemistry. Alternatively, the O-Bn group can be removed by hydrogenolysis (H₂/Pd-C), leaving the N-Boc group untouched.
-
-
Workflow Diagram: Selecting an Orthogonal Strategy
References
- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 2. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
Validation & Comparative
A Comparative Analysis of Melatonin and 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile: A Framework for Biological Activity Assessment
Introduction
In the landscape of neuropharmacology and drug discovery, indole derivatives represent a cornerstone of research due to their remarkable structural diversity and wide range of biological activities. Melatonin (N-acetyl-5-methoxytryptamine), the body's primary chronobiotic hormone, is perhaps the most well-known of these compounds, orchestrating a symphony of physiological processes from sleep-wake cycles to immune responses.[1][2][3] Its therapeutic potential has spurred the development of numerous synthetic analogues aimed at achieving greater receptor selectivity, improved pharmacokinetic profiles, and novel therapeutic applications.[3]
This guide provides a detailed comparison between melatonin and a structurally related synthetic compound, 2-(4-(benzyloxy)-1H-indol-3-yl)acetonitrile. It must be stated at the outset that while melatonin's biological profile is extensively documented, This compound is a sparsely studied compound with no publicly available data on its receptor binding affinity or functional biological activity. Therefore, this document will serve as a comparative analysis based on structural chemistry and a theoretical framework for its potential biological function, underpinned by a proposed roadmap for its experimental characterization.
Comprehensive Profile: Melatonin
Melatonin is an endogenous hormone synthesized from tryptophan, primarily by the pineal gland in a light-dependent manner.[3] Its functions are extensive, acting as a potent antioxidant, immune modulator, and, most famously, as the principal regulator of the body's circadian rhythm.[1][2][4]
Mechanism of Action & Signaling Pathways
Melatonin exerts its primary physiological effects through the activation of two high-affinity G protein-coupled receptors (GPCRs): Melatonin Receptor 1 (MT1) and Melatonin Receptor 2 (MT2).[5] Both receptors are predominantly coupled to the inhibitory G-protein, Gαi.
Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently dampens the activity of Protein Kinase A (PKA). The Gβγ subunit can also activate downstream pathways, including those involving MAP kinases like ERK. The MT2 receptor, in addition to inhibiting adenylyl cyclase, has also been shown to inhibit guanylyl cyclase, thereby reducing cyclic guanosine monophosphate (cGMP) levels. This dual signaling capacity allows for nuanced regulation of cellular function.
Chemical Profile: this compound
This compound, with CAS number 1464-11-5, is a synthetic indole derivative. Structurally, it shares the core indole scaffold with melatonin but possesses key modifications.
Structural Comparison:
| Feature | Melatonin | This compound |
| Core Structure | Indole | Indole |
| Side Chain at C3 | 2-acetamidoethyl | Acetonitrile |
| Substitution on Ring | 5-Methoxy | 4-Benzyloxy |
| Molecular Formula | C13H16N2O2 | C17H14N2O |
| Molecular Weight | 232.28 g/mol | 262.31 g/mol |
Theoretical Comparative Analysis and Structure-Activity Relationship (SAR)
The biological activity of melatonin analogues is highly dependent on their structural features. The modifications present in this compound offer clues to its potential, albeit hypothetical, pharmacological profile.
-
Indole Ring Substitution: The position and nature of the alkoxy group on the indole ring are critical for receptor affinity. Melatonin's 5-methoxy group is a key feature for high-affinity binding to MT1 and MT2 receptors. Shifting this group or altering its size can dramatically change activity. The replacement with a benzyloxy group at the 4-position is a significant alteration. The bulky benzyl group may introduce steric hindrance at the receptor's binding pocket, potentially reducing affinity. However, it could also form favorable hydrophobic or π-stacking interactions that might enhance binding, depending on the pocket's topology. The shift from the 5- to the 4-position is also known to influence receptor selectivity and affinity in other indole series.
-
C3 Side Chain Modification: The N-acetyl group on melatonin's side chain is crucial for its agonist activity. Replacing the entire 2-acetamidoethyl side chain with a smaller, more rigid acetonitrile group (CH₂CN) represents a drastic change. The amide portion of melatonin is thought to form important hydrogen bonds within the receptor. The nitrile group is a hydrogen bond acceptor but lacks the donor capacity of the amide N-H. This modification could potentially abolish agonist activity or even confer antagonist properties. Some indole-3-acetonitrile derivatives have been investigated for other biological activities, including effects on cancer cells, but not typically as melatonin receptor ligands.[5]
Hypothetical Activity: Given the substantial structural deviations from melatonin, it is unlikely that this compound would be a potent, high-affinity agonist at MT1/MT2 receptors. It is plausible that it may have weak affinity, act as an antagonist, or possess no activity at these receptors at all. Its biological effects may lie in entirely different pathways, as is common for substituted indoles. For instance, its precursor, 4-Benzyloxyindole, is used in the synthesis of CB2 cannabinoid receptor ligands and apoptosis inducers, suggesting a wide range of potential targets.
Proposed Experimental Workflows for Pharmacological Characterization
To move from theoretical postulation to empirical data, a systematic pharmacological evaluation is necessary. The following protocols outline the foundational experiments required to determine the biological activity of this compound relative to melatonin receptors.
Experiment 1: Receptor Binding Affinity Assay
This experiment determines if and how strongly the compound binds to MT1 and MT2 receptors. A competitive radioligand binding assay is the gold standard.
Methodology:
-
Preparation: Utilize cell membranes from stable cell lines expressing either human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
Cell membranes (providing the receptors).
-
A fixed concentration of a high-affinity radioligand, typically 2-[¹²⁵I]-iodomelatonin.
-
Increasing concentrations of the unlabeled "cold" ligand: either melatonin (for a positive control curve) or this compound (the test compound).
-
-
Incubation: Incubate the plates to allow the ligands to reach binding equilibrium with the receptors.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the log concentration of the cold ligand. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of cold ligand that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Experiment 2: Functional Activity Assay (cAMP Inhibition)
This experiment determines if the compound acts as an agonist (mimicking melatonin's effect), an antagonist (blocking melatonin's effect), or an inverse agonist.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing either MT1 or MT2 receptors in a 96-well plate and grow to confluence.
-
Forskolin Stimulation: Treat the cells with forskolin, an adenylyl cyclase activator, to artificially raise intracellular cAMP levels.
-
Treatment (Agonist Mode): Treat the forskolin-stimulated cells with increasing concentrations of melatonin or this compound. An agonist will cause a dose-dependent decrease in cAMP levels.
-
Treatment (Antagonist Mode): Treat the forskolin-stimulated cells with a fixed, effective concentration of melatonin (e.g., its EC₈₀) plus increasing concentrations of the test compound. An antagonist will cause a dose-dependent reversal of melatonin's inhibitory effect.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonist mode, calculate the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonist mode, calculate the IC₅₀ and Schild analysis can be used to determine the antagonist's potency (pA₂).
Summary and Future Directions
The comparison between melatonin and this compound is currently one of established pharmacology versus unexplored potential.
Comparative Data Summary
| Feature | Melatonin | This compound |
| Primary Target | MT1/MT2 Receptors | Unknown |
| Receptor Affinity (Ki) | High (pM to low nM range) | Not Reported |
| Functional Activity | Agonist | Not Reported |
| Key Signaling Event | ↓ cAMP / ↓ cGMP | Not Reported |
| Primary Physiological Role | Circadian Regulation, Antioxidant | Unknown |
While structural analysis suggests that this compound is unlikely to be a potent melatonin mimetic, this remains a hypothesis. The true biological value of this compound is hidden in data yet to be collected. The experimental workflows proposed herein provide a clear and logical path for its initial characterization. For researchers in drug development, this compound represents a blank slate—an opportunity to discover novel pharmacology, whether as a tool compound for probing receptor structure, a lead for a new class of melatonergic ligands, or a molecule with entirely unforeseen therapeutic activity. The imperative is clear: to move this molecule from the chemical catalog to the laboratory bench.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 4-Benzyloxyindole-3-acetonitrile and 5-Benzyloxyindole-3-acetonitrile: A Structure-Activity Perspective
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a multitude of natural products and synthetic drugs. Within this class, indole-3-acetonitrile (IAN) and its derivatives have garnered significant attention for their diverse biological activities, including potent antiviral, anticancer, and anti-inflammatory properties[1][2][3][4]. The functionalization of the indole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of two specific positional isomers: 4-benzyloxyindole-3-acetonitrile and 5-benzyloxyindole-3-acetonitrile. While direct, head-to-head comparative studies on their bioactivities are not yet prevalent in the published literature, a comprehensive analysis of their known applications as synthetic intermediates and the established structure-activity relationships (SAR) of related indole compounds allows for a robust, inferred comparison. We will dissect their potential bioactivities, propose mechanisms of action, and provide validated experimental protocols for researchers seeking to explore these promising molecules.
Physicochemical Properties and Synthetic Accessibility
Both isomers share the same molecular formula and weight but differ in the substitution pattern of the benzyloxy group on the indole ring. This seemingly minor structural change can have profound implications for their interaction with biological targets. Their chemical properties are summarized below.
| Property | 4-Benzyloxyindole-3-acetonitrile | 5-Benzyloxyindole-3-acetonitrile |
| CAS Number | 1464-11-5[5][6] | 2436-15-9[7][8] |
| Molecular Formula | C₁₇H₁₄N₂O | C₁₇H₁₄N₂O[8] |
| Molecular Weight | 262.31 g/mol | 262.31 g/mol [8] |
| Appearance | Light brown solid | Off-white to pale yellow crystalline powder[7] |
| Melting Point | 97-100 °C | 76-80 °C[9][7] |
Both compounds are synthetically accessible, often prepared in a two-step process from the corresponding indole-3-carboxaldehyde, making them readily available for research and development purposes[10].
Bioactivity Profile of the Parent Scaffold: Indole-3-Acetonitrile (IAN)
To understand the potential of the benzyloxy derivatives, we must first examine the bioactivities of the core IAN structure.
-
Antiviral Activity : IAN has demonstrated profound, broad-spectrum antiviral activity. It is notably effective against Influenza A virus and SARS-CoV-2, both in vitro and in vivo[1][3]. Mechanistic studies suggest that IAN does not block viral entry but rather promotes the host's innate immune response by activating the interferon signaling pathway[1].
-
Anticancer Activity : IAN has been identified as a metabolite produced by human cancer cells, suggesting a role in cancer progression[2]. Studies on neuroblastoma cell lines (SH-SY5Y) have shown that at high concentrations, IAN can reduce cellular viability, indicating potential cytotoxic effects that warrant further investigation[2].
-
Anti-inflammatory Effects : Derivatives of indolyl-3-acetonitrile have been synthesized and evaluated for their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophage cells[5].
Comparative Bioactivity Analysis: Inferences from Structure and Application
The strategic placement of the bulky, lipophilic benzyloxy group at either the 4- or 5-position dictates the molecule's overall shape, electronic distribution, and potential for hydrogen bonding, leading to distinct pharmacological profiles.
4-Benzyloxyindole-3-acetonitrile: A Potential Neuropharmacological Agent
The most significant insight into the bioactivity of the 4-benzyloxy isomer comes from its documented use as a key intermediate in the synthesis of 4-Hydroxytryptamine Creatinine, a neurotransmitter agonist[5].
-
Inferred Bioactivity : This synthetic application strongly implies that the 4-benzyloxyindole scaffold is structurally optimized for interaction with neurological targets, such as serotonin receptors. The 4-position substitution is a critical feature of psilocin and other tryptamine-based psychoactive compounds. The benzyloxy group can be considered a protected form of a hydroxyl group, which is often crucial for receptor binding.
-
Structural Rationale : The placement of the substituent at the C4 position projects it into a different vector space compared to the C5 isomer. This can influence how the molecule fits into the binding pocket of G-protein coupled receptors (GPCRs) or other central nervous system targets.
5-Benzyloxyindole-3-acetonitrile: A Scaffold for Anticancer and Metabolic Disease Therapeutics
The 5-benzyloxy isomer has a more extensive history as a versatile building block for a wider range of bioactive agents, pointing towards broader therapeutic potential, particularly in oncology and metabolic diseases[9].
-
Inferred Bioactivity : This isomer is a documented reactant for preparing:
-
Antihypertensive Agents : Used to synthesize tryptamine analogs for blood pressure regulation[7].
-
Aldose Reductase Inhibitors : Employed in the creation of indole-N-acetic acid derivatives for treating diabetic complications[7].
-
Antioxidants : Serves as a precursor for β-carboline derivatives that function as antioxidants in LDL oxidation models[7].
-
-
Strongest Evidence for Anticancer Potential : Crucially, a closely related analog, 5-benzyloxyindole-3-acetic acid , was incorporated into platinum(IV) prodrugs that exhibited prominent anticancer activity, with GI₅₀ values in the nanomolar range against multiple human cell lines—far exceeding the potency of cisplatin and oxaliplatin[11]. This study demonstrated that the complexes induced cell death via the generation of reactive oxygen species (ROS) and inhibition of mitochondrial activity[11]. This provides compelling evidence that the 5-benzyloxyindole moiety is a potent pharmacophore for anticancer drug design.
-
Structural Rationale : The 5-position of the indole ring is electronically and sterically distinct from the 4-position. It is a common site of substitution in many approved drugs and is analogous to the 5-hydroxy position of the neurotransmitter serotonin. This may facilitate interactions with a wide array of biological targets, including kinases and enzymes involved in metabolic pathways.
Proposed Mechanisms of Action and Signaling Pathways
Based on the known mechanisms of the parent IAN scaffold and related indole derivatives, we can propose the following pathways as primary targets for investigation.
Antiviral Signaling Pathway (Inferred from IAN)
It is plausible that both isomers retain the ability of the parent IAN molecule to modulate the host immune response. The primary proposed mechanism is the activation of the interferon signaling pathway through the upregulation of mitochondrial antiviral-signaling (MAVS) protein[1].
References
- 1. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
- 5. Cas 1464-11-5,4-BENZYLOXY-3-INDOLEACETONITRILE | lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chemimpex.com [chemimpex.com]
- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. mdpi.com [mdpi.com]
The Indole Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Analysis of Indole Derivatives and Their Therapeutic Applications
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound impact on drug discovery.[1][2][3][4] Its presence in a vast array of natural products, including the essential amino acid tryptophan and key neurotransmitters like serotonin and melatonin, underscores its fundamental role in biological systems.[1][5][6] This inherent bio-relevance, coupled with the tunable electronic properties and the ability to engage in various intermolecular interactions, has rendered the indole scaffold a "privileged" structure in the design of novel therapeutic agents.[7][8][9][10] This guide provides a comparative analysis of various classes of indole derivatives, delving into their synthesis, mechanisms of action, and therapeutic potential across diverse disease areas, supported by experimental data and detailed protocols.
I. The Indole Advantage: Why is this Scaffold so Prevalent in Drug Design?
The success of the indole moiety in drug discovery can be attributed to several key features:
-
Structural Versatility: The indole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[1][11]
-
Hydrogen Bonding Capability: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[12]
-
Hydrophobic Interactions: The bicyclic aromatic system provides a scaffold for hydrophobic interactions, crucial for binding to many protein pockets.[12]
-
π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic residues in proteins and nucleic acids.[12]
These properties have enabled the development of a multitude of FDA-approved drugs containing the indole core, targeting a wide spectrum of diseases.[1][4][11]
II. Comparative Analysis of Indole Derivatives in Key Therapeutic Areas
This section will compare and contrast different classes of indole derivatives based on their primary therapeutic applications, highlighting key structure-activity relationships (SAR) and performance data.
A. Anticancer Agents: A Multi-pronged Attack on Malignancy
Indole derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer.[1][8][13][14] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of cellular division.[8][14]
1. Tubulin Polymerization Inhibitors:
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for cancer chemotherapy.[15][] Several indole derivatives have been developed that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[13][15]
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine): These natural products, isolated from the Madagascar periwinkle (Catharanthus roseus), are among the most successful anticancer drugs.[17][18] They bind to the β-tubulin subunit, preventing its polymerization into microtubules.
-
Indole-Chalcone Derivatives: Synthetic hybrids of indole and chalcone moieties have shown potent tubulin polymerization inhibitory activity. For example, certain derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines.[13] The substitution pattern on both the indole and chalcone rings significantly influences their activity.
Experimental Protocol: Tubulin Polymerization Assay
This assay spectrophotometrically measures the inhibition of tubulin polymerization in the presence of a test compound.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test indole derivative (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel or Colchicine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing polymerization buffer and GTP.
-
Add the test indole derivative at various concentrations to the wells of a 96-well plate. Include positive and negative controls.
-
Chill the tubulin solution on ice to prevent premature polymerization.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the absorbance (OD340) versus time to generate polymerization curves.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.
2. Kinase Inhibitors:
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] Indole derivatives have been successfully developed as inhibitors of various kinases.
-
Sunitinib: An FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[13][17] It inhibits several receptor tyrosine kinases, including VEGFRs and PDGFRs.
-
Osimertinib: An FDA-approved inhibitor of the epidermal growth factor receptor (EGFR), specifically targeting the T790M mutation in non-small cell lung cancer (NSCLC).[13][17]
-
Indole-based Aurora Kinase Inhibitors: Several synthetic indole derivatives have shown potent inhibition of Aurora kinases, which are key regulators of mitosis.[1]
Comparative Data of Anticancer Indole Derivatives:
| Derivative Class | Target | Example Compound | Cancer Cell Line | IC50 Value | Reference |
| Indole-Curcumin | Multiple | Methoxy-substituted derivative | HeLa | 4 µM | [1] |
| Indole-Chalcone | Tubulin | Compound 12 | Various | 0.22 - 1.80 µM | [13] |
| Quinoline-Indole | Tubulin | Compound 13 | Various | 2 - 11 nM | [13] |
| 1,2,3-Triazole tethered Indole | Aurora kinase-1, Topoisomerase-2 alpha | Compound 54 | HepG2 | 53.17 µM | [1] |
| Indole-Pyrimidine | Tubulin | Compound 90a | MCF-7 | 0.29 µM | [15] |
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling by Indole Derivatives
Caption: Indole-based kinase inhibitors block the ATP binding site of RTKs, preventing downstream signaling and inhibiting cancer cell proliferation.
B. Neuroprotective Agents: Combating Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[5][7] Indole derivatives have shown promise in targeting multiple pathological pathways involved in these conditions.[5][6][7]
1. Cholinesterase Inhibitors:
In Alzheimer's disease, the depletion of the neurotransmitter acetylcholine (ACh) is a key feature.[7] Cholinesterase inhibitors prevent the breakdown of ACh, thereby enhancing cholinergic neurotransmission.
-
Fascaplysin Derivatives: Synthetic derivatives of the marine natural product fascaplysin have demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with neuroprotective effects.[7]
2. Modulators of Protein Aggregation:
The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease.[5]
-
Indirubin and its Analogs: These compounds have been shown to inhibit the aggregation of Aβ and reduce its neurotoxicity.[6]
3. Monoamine Oxidase (MAO) Inhibitors:
MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[7] Several indole-based compounds have been developed as selective MAO-B inhibitors.
Comparative Data of Neuroprotective Indole Derivatives:
| Derivative Class | Target | Example Compound | Biological Activity | Reference |
| Azepino[4,3-b]indole | BChE | Compound 26 | IC50 = 0.020 µM (BChE) | [7] |
| Fascaplysin derivative | ChE | Compound 23a | Reduces H2O2-induced neurotoxicity | [7] |
| Tryptamine-based hybrids | Multiple | - | ChE inhibition, Aβ aggregation inhibition, antioxidant | [19] |
Experimental Workflow: Evaluation of Neuroprotective Effects
Caption: A typical workflow for assessing the neuroprotective potential of indole derivatives.
C. Antimicrobial Agents: A Renewed Hope Against Resistance
The rise of antimicrobial resistance is a major global health threat.[20] Indole derivatives have demonstrated broad-spectrum activity against various pathogens, including drug-resistant strains.[20][21][22][23]
1. Antibacterial Agents:
Indole itself is a signaling molecule in bacteria, and its derivatives can interfere with bacterial communication and virulence.[24]
-
Indole-2-carboxamides: These synthetic derivatives have shown promising activity against Mycobacterium tuberculosis, with MIC values in the low µg/mL range.[1]
-
Indole-Diketopiperazine Alkaloids: These natural product-inspired compounds have exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria.[25]
2. Antifungal Agents:
Indole derivatives have also been explored for their antifungal properties.
-
Indole-linked Triazoles: These compounds have shown excellent activity against Candida albicans and Candida krusei.[23] Some derivatives act by inhibiting biofilm formation and damaging mitochondrial function.[21]
Comparative Data of Antimicrobial Indole Derivatives:
| Derivative Class | Target Organism | Example Compound | MIC Value | Reference |
| Indole-2-carboxamide | M. tuberculosis H37Rv | Compound 65 | 3.125 µg/mL | [1] |
| Indole Diketopiperazine | S. aureus | Compound 3c | - | [25] |
| Indole-linked Triazole | C. krusei | Compound 3d | - | [23] |
III. Synthesis of Indole Derivatives: A Chemist's Toolkit
A variety of synthetic methods have been developed to construct the indole core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classic Indole Syntheses:
-
Fischer Indole Synthesis: A widely used method involving the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
-
Reissert Indole Synthesis: Involves the condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.
Modern Synthetic Approaches:
More recent methods focus on efficiency, regioselectivity, and the use of greener reaction conditions.[26]
-
Palladium-catalyzed Cross-coupling Reactions: Techniques like the Heck, Suzuki, and Sonogashira couplings have been extensively used to functionalize the indole ring.[27]
-
Rhodium-catalyzed C-H Activation: This approach allows for the direct functionalization of C-H bonds on the indole nucleus, offering a more atom-economical route.[27]
-
Microwave-assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[26]
IV. Future Perspectives and Conclusion
The indole scaffold continues to be a fertile ground for the discovery of new drugs.[1][2][3] The structural and electronic versatility of the indole nucleus allows for the design of compounds that can interact with a wide range of biological targets with high affinity and selectivity.[1][11] Future research will likely focus on:
-
Multi-target Drug Design: Developing single indole-based molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.[7]
-
Targeted Drug Delivery: Conjugating indole derivatives to targeting moieties to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing side effects.
-
Exploration of Novel Chemical Space: Synthesizing novel and diverse indole libraries to screen against a wider range of biological targets.
V. References
-
Kaushik, P., & Kumar, V. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. --INVALID-LINK--
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Kaushik, P., & Kumar, V. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. --INVALID-LINK--
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Kumar, A., & Singh, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(4), 332-353. --INVALID-LINK--
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Verma, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457. --INVALID-LINK--
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Di Martino, R. M. C., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(13), 10833. --INVALID-LINK--
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Hassan, S. S. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Chemical Biology & Pharmaceutical Chemistry. --INVALID-LINK--
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Li, Y., et al. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Bioorganic Chemistry, 146, 107293. --INVALID-LINK--
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Singh, A., et al. (2022). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 29-48. --INVALID-LINK--
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Kumar, S., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Polycyclic Aromatic Compounds, 1-33. --INVALID-LINK--
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Kumar, A., & Singh, P. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Organic Synthesis, 20(4), 384-406. --INVALID-LINK--
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Sharma, S., et al. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Anti-Cancer Agents in Medicinal Chemistry. --INVALID-LINK--
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Kumar, D., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets, 21(9), 886-905. --INVALID-LINK--
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Sidhu, J. S., et al. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160-173. --INVALID-LINK--
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Rahman, H., et al. (2022). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 27(11), 3531. --INVALID-LINK--
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Mishra, C. B., et al. (2020). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia, 1(1), 1-13. --INVALID-LINK--
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Mishra, N., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmaceutical and Phytopharmacological Research, 11(5), 1-13. --INVALID-LINK--
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Hassan, S. S. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Chemical Biology & Pharmaceutical Chemistry. --INVALID-LINK--
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Patel, D. J., et al. (2023). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Current Medicinal Chemistry, 30(30), 3369-3401. --INVALID-LINK--
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Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1-15. --INVALID-LINK--
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de Andrade, J. P., et al. (2014). Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. Current Topics in Medicinal Chemistry, 14(8), 1056-1075. --INVALID-LINK--
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Zhang, Y., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 70. --INVALID-LINK--
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Al-Ostoot, F. H., et al. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceuticals, 14(3), 210. --INVALID-LINK--
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Di Martino, R. M. C., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. ResearchGate. --INVALID-LINK--
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Al-Ostoot, F. H., et al. (2022). New bioactive indole derivatives. ResearchGate. --INVALID-LINK--
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Cocklin, S., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 54(4), 1049-1059. --INVALID-LINK--
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Kaushik, P., & Kumar, V. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Semantic Scholar. --INVALID-LINK--
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Kumar, A., & Singh, P. (2021). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Scilit. --INVALID-LINK--
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Kumar, V., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5483. --INVALID-LINK--
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Al-Ostoot, F. H., et al. (2021). Overview of A) indole alkaloids and therapeutic agents, B) the diverse... ResearchGate. --INVALID-LINK--
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Kumar, A., & Singh, P. (2024). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. --INVALID-LINK--
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Al-Mourabit, A., et al. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of Heterocyclic Chemistry, 53(4), 1013-1033. --INVALID-LINK--
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Idayu, N. F., et al. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Frontiers in Pharmacology, 8, 96. --INVALID-LINK--
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Kumar, V., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5483. --INVALID-LINK--
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Mishra, C. B., et al. (2022). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. --INVALID-LINK--
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Li, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(8), 1438-1465. --INVALID-LINK--
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Wikipedia. (n.d.). Indole alkaloid. In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--
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Kumar, V., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Polycyclic Aromatic Compounds, 1-22. --INVALID-LINK--
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Butt, N., & Baytaş, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 30(10), 104471. --INVALID-LINK--
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Jasiewicz, B., et al. (2023). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. --INVALID-LINK--
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BOC Sciences. (n.d.). Application of Indole in Drug Targeting Design. BOC Sciences. --INVALID-LINK--
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Li, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Semantic Scholar. --INVALID-LINK--
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Li, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. --INVALID-LINK--
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Kaushik, P., & Kumar, V. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. --INVALID-LINK--
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Ferreira, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3338. --INVALID-LINK--
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Harada, S. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Technology Networks. --INVALID-LINK--
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A Senior Application Scientist's Guide to Differentiating 4- and 5-Substituted Indole Isomers via Spectroscopy
<_>
Introduction: The "Why" Behind Isomer Differentiation
In the realm of drug discovery and materials science, the precise arrangement of atoms within a molecule is paramount. For heterocyclic compounds like indole, the position of a substituent on the benzene portion of the ring can dramatically alter its electronic properties, reactivity, and, critically, its biological activity. 4- and 5-substituted indole isomers, while structurally similar, often exhibit distinct pharmacological profiles. Therefore, the ability to unequivocally differentiate between these positional isomers is a crucial step in synthesis, quality control, and structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the spectroscopic data of 4- and 5-substituted indole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these differences arise. The insights and protocols provided herein are designed to equip researchers with the practical knowledge to confidently distinguish between these closely related molecular structures.
The Electronic Influence of Substituent Position
The key to understanding the spectroscopic differences between 4- and 5-substituted indoles lies in the electronic interplay between the substituent and the indole ring. The indole nucleus is an electron-rich aromatic system. A substituent at the 5-position can readily participate in resonance with the pyrrole ring through the benzene ring. In contrast, a substituent at the 4-position experiences greater steric hindrance from the adjacent pyrrole ring and its electronic effects are often more localized. This fundamental difference in electronic communication is the primary driver for the distinct spectral signatures we observe.
Workflow for Spectroscopic Differentiation
Below is a generalized workflow for the spectroscopic differentiation of 4- and 5-substituted indole isomers.
Caption: Workflow for Isomer Differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for distinguishing between 4- and 5-substituted indole isomers. The chemical shifts and coupling patterns of the protons and carbons in the indole ring are exquisitely sensitive to the electronic environment.
¹H NMR Spectroscopy
The protons on the benzene portion of the indole ring (H4, H5, H6, and H7) provide a clear fingerprint for substitution.
-
5-Substituted Indoles: The substitution at C5 simplifies the spectrum in the aromatic region. We typically observe an AX system for H6 and H7, and a singlet (or a narrow doublet due to long-range coupling) for H4. The H4 proton is often the most downfield of the benzenoid protons.
-
4-Substituted Indoles: Substitution at C4 leads to a more complex ABC system for the remaining aromatic protons (H5, H6, and H7). The coupling patterns are more intricate, and the chemical shifts are influenced by the nature of the substituent at C4.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the indole ring are also highly informative.
-
Ipso-Carbon (C4 or C5): The carbon atom directly attached to the substituent will show a significant change in chemical shift depending on the substituent's electronic nature (electron-donating or electron-withdrawing).
-
Ortho, Meta, and Para Effects: The substituent will influence the chemical shifts of the other carbons in the benzene ring in a predictable manner. For a 5-substituted indole, C4 and C6 are ortho, and C7 is meta. For a 4-substituted indole, C5 is ortho, C6 is meta, and C7 is para. These positional differences lead to distinct ¹³C NMR spectra. In many aromatic compounds, the chemical shift for an out-of-plane methoxy group is around 62 ppm, compared to the usual 56 ppm for an aromatic methoxy group.[1]
Example Data: 4-Nitroindole vs. 5-Nitroindole
| Compound | ¹H NMR (Selected Resonances, ppm) | ¹³C NMR (Selected Resonances, ppm) |
| 4-Nitroindole | H5: ~7.8 (d), H6: ~7.3 (t), H7: ~7.6 (d) | C4: ~142, C5: ~118, C6: ~124, C7: ~116 |
| 5-Nitroindole | H4: ~8.4 (s), H6: ~8.0 (d), H7: ~7.5 (d) | C4: ~116, C5: ~141, C6: ~118, C7: ~128 |
Note: These are approximate values and can vary depending on the solvent and instrument. 5-Nitroindole is a valuable universal base analogue in oligonucleotide synthesis.[2][3]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While less definitive than NMR, IR spectroscopy can provide valuable corroborating evidence for isomer identification. The key regions to examine are the N-H stretching, C-H stretching, and the fingerprint region.
-
N-H Stretch: Typically observed around 3400 cm⁻¹. The position and shape of this peak can be influenced by intermolecular hydrogen bonding, which may differ between the isomers due to steric effects.[4]
-
Aromatic C-H Stretch: Found just above 3000 cm⁻¹. The pattern of these weak bands can sometimes hint at the substitution pattern.
-
Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of absorptions due to C=C stretching, C-N stretching, and various bending vibrations. The pattern of bands in this region is unique to each isomer. For instance, the out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ range are often characteristic of the substitution pattern on the benzene ring.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3450-3350 | Can be sharp or broad depending on H-bonding. |
| Aromatic C-H Stretch | 3100-3000 | Typically weak. |
| C=C Aromatic Stretch | 1620-1580 | Often appear as a pair of bands. |
| C-H Out-of-Plane Bend | 900-700 | Highly diagnostic of substitution pattern. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The position (λmax) and intensity of the absorption bands are sensitive to the extent of conjugation and the electronic nature of the substituent. The electronic energy levels in aromatic compounds are of the π -> π* type.[5]
-
¹Lₐ and ¹Lₑ Bands: Indoles exhibit two characteristic absorption bands, termed ¹Lₐ and ¹Lₑ. The position and relative intensity of these bands can be shifted by substitution.[6]
-
Effect of Substitution: Generally, a substituent at the 5-position, which is in direct conjugation with the pyrrole nitrogen, will have a more pronounced effect on the λmax compared to a 4-substituent. Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause either a red or blue shift depending on their interaction with the indole ring. For many indole derivatives, the ¹Lₐ and ¹Lₑ transitions are energetically degenerate.[6]
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the molecular ion peak will be identical for both isomers, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.
-
Initial Fragmentation: The initial fragmentation pathways are often influenced by the substituent. For example, a substituent with a weak bond may be lost early in the fragmentation process.
-
Rearrangements: The position of the substituent can influence the propensity for certain rearrangement reactions, leading to different fragment ions. The principal fragmentation processes in the indole series have been reported.[7] The interpretation of fragmentation patterns for indole alkaloids can be complex.[8]
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9]
-
Instrument Setup:
-
Lock and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum. A 45° pulse with a 4-second acquisition time and no relaxation delay is a good starting point for routine spectra.[10]
-
Acquire a ¹³C NMR spectrum. A standard proton-decoupled pulse sequence is typically used.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for both ¹H and ¹³C spectra.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[11]
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare the spectra of the two isomers, paying close attention to the fingerprint region.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give an absorbance between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λmax values and molar absorptivities (if the concentration is known accurately) and compare the spectra of the two isomers.
Protocol 4: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for volatile compounds).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of the major fragment ions for the two isomers.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
While each spectroscopic technique provides valuable clues, a combination of methods is often necessary for the unequivocal differentiation of 4- and 5-substituted indole isomers. ¹H and ¹³C NMR spectroscopy typically offer the most definitive evidence due to the sensitivity of chemical shifts and coupling constants to the substituent's position. IR, UV-Vis, and MS serve as excellent complementary techniques to confirm the structural assignment and provide a more complete picture of the molecule's properties. By understanding the underlying principles of how substituent position influences spectroscopic data and by employing the robust protocols outlined in this guide, researchers can confidently navigate the subtleties of indole isomer characterization.
References
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- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Synthesis of 4-Benzyloxyindole-3-acetonitrile: An Evaluation of Efficiency and Strategy
In the landscape of pharmaceutical research and development, 4-benzyloxyindole-3-acetonitrile serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules, including tryptamine derivatives and complex alkaloids. The efficiency with which this building block can be synthesized directly impacts the timeline and economic viability of drug discovery programs. This guide provides an in-depth comparison of two prominent synthetic routes to 4-benzyloxyindole-3-acetonitrile, offering a critical analysis of their respective methodologies, yields, and overall efficiency to assist researchers in making informed strategic decisions.
The two pathways under evaluation both commence from the common intermediate, 4-benzyloxyindole. They diverge in their approach to installing the critical acetonitrile functionality at the C3 position of the indole ring:
-
Route 1: The Classical Approach via a Gramine Intermediate: A traditional, three-step sequence involving the formation of the indole core via the Leimgruber-Batcho synthesis, followed by a Mannich reaction and subsequent cyanation.
-
Route 2: The Direct Conversion Strategy: A more convergent approach that begins with the formylation of the indole core, followed by a direct, one-step conversion of the resulting aldehyde to the acetonitrile.
This guide will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative summary of key performance indicators.
Route 1: The Leimgruber-Batcho Synthesis followed by Mannich Reaction and Cyanation
This well-established route builds the 4-benzyloxyindole core from simple precursors and then functionalizes the C3 position. It is a robust and scalable pathway, though it involves a greater number of discrete synthetic steps.
Workflow for Route 1
Caption: Route 1: A multi-step synthesis beginning with the Leimgruber-Batcho indole synthesis.
Experimental Protocols for Route 1
Step 1a: Synthesis of 6-Benzyloxy-2-nitrotoluene [1] A mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is heated to 90°C for 3 hours. The bulk of the DMF is removed under reduced pressure. The residue is then treated with 1 N sodium hydroxide and extracted with ether. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to yield a solid. Recrystallization from methanol affords 6-benzyloxy-2-nitrotoluene as pale-yellow crystals.
-
Yield: 90%
Step 1b: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene [1] To a solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of DMF, N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol) are added. The solution is refluxed at 110°C for 3 hours under a nitrogen atmosphere. After cooling, volatile components are removed in vacuo. The resulting red residue is dissolved in a mixture of methylene chloride and methanol, concentrated, and cooled to 5°C to induce crystallization, yielding the product as red crystals.
-
Yield: 95%
Step 1c: Synthesis of 4-Benzyloxyindole [1] (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) is dissolved in a 1:1 mixture of THF and methanol (2 L total). To this solution, under a nitrogen atmosphere, Raney nickel (10 mL) is added, followed by the portion-wise addition of 85% hydrazine hydrate (a total of 132 mL) while maintaining the temperature between 45-50°C. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to give 4-benzyloxyindole as a white solid.
-
Yield: 96%
Step 1d: Synthesis of 4-Benzyloxy-3-((dimethylamino)methyl)indole (Gramine Intermediate) This step follows a standard Mannich reaction protocol.[2] To a cooled solution of 4-benzyloxyindole in a suitable solvent like acetic acid, aqueous formaldehyde and aqueous dimethylamine are added. The mixture is stirred, allowing for the electrophilic substitution at the C3 position. The reaction is then worked up by basification and extraction to yield the gramine intermediate.
-
Typical Yield: ~85-95% (estimated based on similar reactions)
Step 1e: Synthesis of 4-Benzyloxyindole-3-acetonitrile The gramine intermediate is typically converted to the final product in a two-step, one-pot sequence.[2] The intermediate is first quaternized by treatment with an alkylating agent, such as methyl iodide, in a solvent like dichloromethane. The resulting quaternary ammonium salt is then refluxed with a cyanide source, such as sodium cyanide, in a solvent mixture like ethanol/water to effect a nucleophilic substitution, yielding 4-benzyloxyindole-3-acetonitrile.
-
Typical Yield: ~85% (for the two steps from the gramine intermediate)
Route 2: The Vilsmeier-Haack Formylation and Direct Cyanation Strategy
This route offers a more streamlined approach by first introducing a carbonyl group at the C3 position, which is then directly converted to the acetonitrile. This pathway reduces the number of synthetic steps required after the formation of the 4-benzyloxyindole core.
Workflow for Route 2
Caption: Route 2: A convergent synthesis featuring a direct conversion of an aldehyde to the nitrile.
Experimental Protocols for Route 2
Step 2a: Synthesis of 4-Benzyloxyindole-3-carboxaldehyde This transformation is achieved via the Vilsmeier-Haack reaction.[3][4] The Vilsmeier reagent is first prepared in situ by the addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at low temperature (0-5°C). 4-Benzyloxyindole, dissolved in DMF, is then added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, to drive the formylation. Upon completion, the reaction is quenched with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) and extracted with an organic solvent. The product, 4-benzyloxyindole-3-carboxaldehyde, is typically isolated as a solid after purification.
-
Typical Yield: ~85-95% (estimated based on similar indole formylations)
Step 2b: Synthesis of 4-Benzyloxyindole-3-acetonitrile [5] To a solution of 4-benzyloxyindole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide, sodium borohydride (NaBH₄) (1.3 equivalents) is added, and the mixture is stirred. After the reduction of the aldehyde to the alcohol is complete, sodium cyanide (NaCN) (10 equivalents) is added, and the reaction is stirred until the conversion to the nitrile is complete. The reaction is then worked up by adding water and extracting with an organic solvent. The product is purified by chromatography.
-
Yield: 89%
Comparative Analysis
| Metric | Route 1: Leimgruber-Batcho/Mannich | Route 2: Vilsmeier-Haack/Direct Cyanation | Analysis |
| Overall Steps | 5 steps from 2-methyl-3-nitrophenol | 3 steps from 4-benzyloxyindole (itself from a 3-step synthesis) | Route 2 is shorter from the common intermediate, 4-benzyloxyindole, offering better step economy. |
| Overall Yield | ~62% (estimated from 2-methyl-3-nitrophenol) | ~72% (estimated from 2-methyl-3-nitrophenol) | Route 2 demonstrates a higher potential overall yield, primarily due to the highly efficient direct cyanation step. |
| Reagent Toxicity | Uses highly toxic hydrazine and sodium cyanide. | Uses toxic phosphorus oxychloride and sodium cyanide. | Both routes employ highly toxic reagents (cyanide). Hydrazine in Route 1 is also a significant concern. Appropriate safety measures are critical for both pathways. |
| Scalability | The Leimgruber-Batcho synthesis is well-documented for large-scale production.[1] The subsequent steps are standard procedures. | The Vilsmeier-Haack reaction is a widely used industrial process. The direct cyanation step uses common reagents. | Both routes are amenable to scale-up, although the higher number of steps in Route 1 could present more challenges in a production environment. |
| Process Control | The multiple steps require careful monitoring and isolation of intermediates. | The direct, one-pot nature of the final step simplifies the process from the aldehyde intermediate. | Route 2 offers a more streamlined process from the aldehyde, potentially reducing processing time and resources. |
Conclusion and Expert Recommendation
Both synthetic routes presented are viable for the preparation of 4-benzyloxyindole-3-acetonitrile.
Route 1 represents a classic, robust, and well-understood pathway. Its primary advantage lies in the extensively documented and high-yielding Leimgruber-Batcho synthesis for the core indole structure.[1] However, the subsequent functionalization via the Mannich reaction and cyanation adds to the step count, potentially lowering the overall yield and increasing production time.
Route 2 offers a more modern and efficient alternative from the common 4-benzyloxyindole intermediate. The direct conversion of 4-benzyloxyindole-3-carboxaldehyde to the target nitrile in a single pot with high yield (89%) is a significant advantage.[5] This step-economic approach is highly desirable in a drug development setting where speed and efficiency are paramount. The Vilsmeier-Haack formylation is a reliable and high-yielding reaction, making the overall sequence from 4-benzyloxyindole highly efficient.
Recommendation: For researchers and drug development professionals, Route 2 is the recommended pathway due to its superior efficiency, higher overall yield, and reduced number of synthetic steps from the key 4-benzyloxyindole intermediate. This streamlined approach not only accelerates the synthesis of 4-benzyloxyindole-3-acetonitrile but also aligns with the principles of green chemistry by reducing the number of unit operations and potential waste streams. While both routes involve hazardous materials, the improved step economy of Route 2 makes it the more attractive option for efficient and scalable production.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Total Synthesis of Indole-3-Acetonitrile-4-Methoxy-2-C-β-D-Glucopyranoside. Proposal for Structural Revision of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Tryptamine Precursors
Introduction: The Critical Path from Precursor to Candidate
In the landscape of modern drug discovery, novel tryptamine precursors represent a frontier rich with therapeutic potential, particularly in neuroscience. However, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific validation. The linchpin of this process is the robust characterization of a compound's biological activity, a task largely accomplished through a suite of in vitro assays.
This guide provides a comprehensive comparison of essential in vitro assays for the preclinical validation of novel tryptamine precursors. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the causality behind experimental choices. We will explore how to design, validate, and interpret these assays to build a self-validating data package that is both scientifically sound and regulatory-ready. The principles discussed herein are grounded in established international guidelines, including the FDA's Bioanalytical Method Validation guidance and the ICH Q2(R1) framework, ensuring that the generated data is reliable, reproducible, and relevant.[1][2][3][4][5]
The Validation Workflow: A Strategic Overview
The validation of a novel tryptamine precursor is not a linear process but an integrated workflow. Early-stage screening assays provide initial insights into a compound's activity and potential liabilities, guiding subsequent, more definitive studies.
References
A Comparative Guide to the Anticancer Potential of Substituted Indole-3-Acetonitriles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds.[1][2] Among its vast array of derivatives, substituted indole-3-acetonitriles are emerging as a promising class of molecules in the quest for novel anticancer therapeutics. Their structural versatility allows for fine-tuning of their biological activity, offering a potential avenue to overcome the challenges of drug resistance and toxicity associated with current cancer treatments.[3][4]
This guide provides an in-depth comparison of substituted indole-3-acetonitrile derivatives, focusing on their anticancer potential. We will delve into their mechanisms of action, structure-activity relationships, and the critical experimental data that underpins their evaluation.
Mechanisms of Action: How Indole Derivatives Combat Cancer
Indole derivatives exert their anticancer effects through a multitude of pathways.[3] Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates. Key mechanisms include:
-
Induction of Apoptosis: Many indole-based compounds trigger programmed cell death in cancer cells. This can be achieved by modulating the levels of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[5]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells.[3]
-
Inhibition of Kinases: Indole derivatives have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[5][6][7]
-
Tubulin Polymerization Inhibition: Some indole compounds disrupt the formation of microtubules, essential components of the cellular skeleton, thereby arresting cell division.[8]
Comparative Analysis: The Impact of Substitution
The anticancer efficacy of indole-3-acetonitriles is profoundly influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies are pivotal in identifying the most effective molecular configurations.
For instance, the introduction of an acrylonitrile group at the C2 position of the indole ring has been a recent area of exploration.[6] Studies have shown that the Z-configuration of the acrylonitrile double bond can be crucial for activity. Furthermore, substitutions on the aromatic and heteroaromatic rings attached to the acrylonitrile moiety significantly impact the cytotoxic potency.
Table 1: Comparative Cytotoxicity of Selected Indole Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 2-(1H-indol-2-yl)-3-(4-methoxyphenyl)acrylonitrile (2l) | Various | 0.38 (mean) | [6] |
| 5a (analog lacking double bond) | Various | 7.91 (mean) | [6] |
| Compound 16 (Osimertinib analog) | Prostate Cancer Cells | < 1.026 (IC50) | [5] |
| Combretastatin A-4 | Various | < 1 (IC50) | [8] |
GI50: The concentration required to inhibit cell growth by 50%.
The data in Table 1 illustrates the significant impact of structural modifications. Compound 2l , an indole-2-acrylonitrile derivative, demonstrates potent broad-spectrum anticancer activity.[6] In contrast, its analog 5a , which lacks the double bond in the acrylonitrile moiety, shows considerably weaker activity, highlighting the importance of this structural feature.[6] Compound 16 , a more complex indole derivative designed as a dual EGFR/SRC kinase inhibitor, also exhibits strong cytotoxicity.[5]
Experimental Evaluation: Protocols for Assessing Anticancer Potential
Rigorous and standardized experimental protocols are essential for the accurate assessment and comparison of novel anticancer compounds.
Experimental Workflow for Anticancer Drug Screening
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Benzyloxyindole-Based Kinase Inhibitors
For researchers in oncology, immunology, and neurodegenerative disease, the protein kinase family represents a vast and fertile landscape for therapeutic intervention. However, the high degree of structural conservation across the kinome, particularly in the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] A thorough understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a critical step in drug development.[3][4]
The 4-benzyloxyindole scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. Its unique structural features offer opportunities for derivatization to achieve both high affinity for the target kinase and selectivity against a panel of off-target kinases. This guide provides a comparative analysis of the cross-reactivity profiles of three illustrative 4-benzyloxyindole-based compounds, supported by detailed experimental protocols and a discussion of the underlying structure-activity relationships (SAR).
Comparative Cross-Reactivity Analysis
To illustrate the impact of chemical modifications on the selectivity of 4-benzyloxyindole-based inhibitors, we present the following data for three hypothetical compounds against a panel of representative kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), is intended to be illustrative of typical results from a kinase profiling screen.
Table 1: Illustrative Kinase Inhibition Profile of 4-Benzyloxyindole Derivatives (IC50, nM)
| Kinase Target | Primary Family | Compound A (Parent Scaffold) | Compound B (Added Morpholine) | Compound C (Added Piperazine) | Staurosporine (Control) |
| CDK2/cyclin A | CMGC | 75 | 50 | 65 | 6.0 |
| GSK-3β | CMGC | >10,000 | 8,500 | 9,200 | 7.5 |
| PKA | AGC | 1,500 | 950 | 1,100 | 8.0 |
| ROCK1 | AGC | 800 | 550 | 720 | 15 |
| AKT1 | AGC | >10,000 | >10,000 | >10,000 | 20 |
| SRC | Tyrosine Kinase | 300 | 150 | 220 | 5.5 |
| ABL1 | Tyrosine Kinase | 900 | 600 | 850 | 6.8 |
| VEGFR2 | Tyrosine Kinase | 90 | 45 | 70 | 4.0 |
| BRAF | TKL | 6,000 | 4,200 | 5,500 | 25 |
Note: The data presented in this table is for illustrative purposes only and is designed to model typical results from a kinase profiling study.
Interpreting the Data: Structure-Activity Relationships
The illustrative data in Table 1 highlights how subtle modifications to the 4-benzyloxyindole scaffold can influence potency and selectivity.
Figure 1. Logical relationship of scaffold modifications.
-
Compound A represents the basic 4-benzyloxyindole scaffold. It shows moderate, dual-inhibitory activity against CDK2 and VEGFR2. However, it also demonstrates considerable off-target activity against ROCK1 and SRC.
-
Compound B , which incorporates a morpholine moiety, exhibits enhanced potency against the primary targets, CDK2 and VEGFR2. This is a common observation in medicinal chemistry, where the addition of such groups can improve interactions within the ATP-binding pocket. However, this increased potency is not uniform across all kinases, suggesting a change in the selectivity profile.
-
Compound C , with a piperazine group, shows a slightly different profile. While still potent against the primary targets, the IC50 values are generally higher than for Compound B. This illustrates the nuanced nature of SAR, where seemingly similar modifications can lead to different biological activities.[5]
These illustrative results underscore the importance of comprehensive kinase profiling. A compound that appears promising against a single target may have a liability in the form of off-target activities that could lead to toxicity. Conversely, a seemingly "promiscuous" compound might exhibit a desirable polypharmacology profile for complex diseases.[1]
Experimental Methodologies
The data presented above would typically be generated using a combination of in vitro kinase activity assays. A common and robust method is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Detailed Protocol: In Vitro Radiometric Kinase Assay
This protocol provides a generalized procedure for assessing the inhibitory activity of a compound against a specific protein kinase.[3][6]
Materials:
-
Purified, active kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Test compound (e.g., 4-benzyloxyindole derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
5 µL of diluted test compound or vehicle (DMSO) control.
-
10 µL of the kinase in assay buffer.
-
10 µL of the substrate in assay buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction: Add 10 µL of [γ-³³P]ATP in assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 15 µL of 10% phosphoric acid to each well.
-
Substrate Capture: Spot 20 µL of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Figure 2. Workflow for a radiometric kinase inhibition assay.
The Importance of Broad Kinome Screening
While single-target assays are crucial for determining potency, a broader understanding of selectivity requires screening against a large panel of kinases.[4][8] Several commercial services offer kinase profiling against hundreds of kinases, providing a comprehensive view of a compound's activity across the kinome.[9][10] This approach is invaluable for:
-
Identifying potential off-target liabilities: Early identification of off-target activities can save significant time and resources in the drug development pipeline.
-
Discovering opportunities for drug repurposing: A compound designed for one target may show potent activity against another, clinically relevant kinase.
-
Guiding medicinal chemistry efforts: A detailed selectivity profile can inform the design of new derivatives with improved potency and a cleaner off-target profile.
Conclusion
The 4-benzyloxyindole scaffold represents a versatile platform for the design of novel kinase inhibitors. However, as with any privileged scaffold, careful characterization of the cross-reactivity profile is essential for successful drug development. By combining targeted SAR studies with broad kinome screening, researchers can gain a deep understanding of their compounds' biological activities and make informed decisions on their path to the clinic. The methodologies and illustrative data presented in this guide provide a framework for conducting and interpreting these critical studies.
References
- 1. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Synthetic Utility of 4-Benzyloxyindole-3-acetonitrile
For researchers, scientists, and professionals in drug development, the strategic selection of synthons is a critical determinant of synthetic efficiency and overall yield. This guide provides an in-depth technical comparison of 4-benzyloxyindole-3-acetonitrile with other relevant synthons in the synthesis of pharmaceutically valuable indole derivatives, particularly 4-substituted tryptamines. By examining experimental data and explaining the causality behind synthetic choices, this document serves as a practical resource for navigating the complexities of indole chemistry.
Introduction: The Strategic Importance of 4-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, 4-substituted indoles are key precursors for a range of bioactive molecules, including the psychedelic tryptamine psilocin and its derivatives, which are under investigation for various neurological applications.[2][3] The synthesis of these targets often necessitates a robust and versatile starting material. 4-Benzyloxyindole-3-acetonitrile emerges as a superior synthon in many contexts, primarily due to the protective role of the benzyl group on the C4-hydroxyl function. This guide will benchmark its performance against alternative starting materials and synthetic strategies.
The Cornerstone of Tryptamine Synthesis: A Comparative Analysis
The conversion of an indole-3-acetonitrile to a tryptamine is a fundamental transformation in the synthesis of many neuroactive compounds. This typically involves the reduction of the nitrile group. Here, we compare the synthetic pathways starting from 4-benzyloxyindole-3-acetonitrile versus an unprotected 4-hydroxyindole-3-acetonitrile.
The Advantage of the Benzyl Protecting Group
The 4-hydroxyl group of indole is susceptible to oxidation and can interfere with various reaction conditions, particularly those involving strong bases or electrophilic reagents. The benzyl group serves as a robust protecting group that is stable under a range of conditions but can be readily removed via catalytic hydrogenation.[4] This strategy allows for greater flexibility in the subsequent synthetic steps.
Experimental Showdown: Synthesis of a 4-Hydroxy-N-alkyltryptamine
To illustrate the practical implications of synthon choice, we will compare the synthesis of a model compound, 4-hydroxy-N-isopropyltryptamine, using two distinct pathways.
Pathway A: Utilizes 4-benzyloxyindole as the starting material, which is a direct precursor to 4-benzyloxyindole-3-acetonitrile.
Pathway B: A hypothetical pathway starting from the unprotected 4-hydroxyindole, which would be more susceptible to side reactions.
Pathway A: Synthesis via 4-Benzyloxyindole
This pathway demonstrates the utility of the benzyl-protected synthon.
Step 1: Synthesis of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide
-
Dissolve 4-benzyloxyindole (2.0 g, 8.96 mmol) in diethyl ether (50 ml).
-
Cool the solution to 0 °C and add oxalyl chloride (2.3 g, 17.93 mmol) dropwise.
-
Stir the mixture for 6 hours at 0 °C.
-
Add 2-propylamine (4.24 g, 71.68 mmol) dropwise.
-
Warm the reaction to room temperature and stir overnight.
-
Remove the solvent in vacuo and purify the residue by silica gel column chromatography to yield the product.
Yield: 96%[5]
Step 2: Reduction to 4-Benzyloxy-N-isopropyltryptamine
-
Suspend N-isopropyl-4-benzyloxy-3-indoleglyoxylamide (900 mg, 2.68 mmol) in tetrahydrofuran (12 ml).
-
Add borane-tetrahydrofuran complex (1.0 M, 8.0 ml, 8.0 mmol) dropwise at 0 °C.
-
Heat the reaction at reflux overnight.
-
Cool to room temperature, quench with 2.0 M hydrochloric acid, and heat at 0°C for 2 hours.
-
Cool to room temperature and add ammonium hydroxide until the pH is greater than 8.
-
Extract with methylene chloride, wash with water and brine, dry over sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Yield: 23%[5]
Step 3: Deprotection to 4-Hydroxy-N-isopropyltryptamine
-
To a solution of 4-benzyloxy-N-isopropyltryptamine (190 mg, 0.62 mmol) in methanol (4.0 ml), add palladium on carbon (30 mg) and palladium hydroxide on carbon (30 mg).
-
Stir the mixture for 3 hours under a hydrogen atmosphere.
-
Filter the suspension and wash with methanol.
-
Remove the solvent in vacuo and purify the residue by silica gel chromatography.
Alternative Synthon: Unprotected 4-Hydroxyindole
While a direct synthesis of 4-hydroxyindole-3-acetonitrile is feasible, the unprotected hydroxyl group presents challenges in subsequent reactions. For instance, in the reduction step with a hydride reagent, the acidic proton of the hydroxyl group would be consumed, requiring an additional equivalent of the reducing agent. Furthermore, the presence of a free phenol can lead to undesired side reactions and purification difficulties.
A more direct comparison can be drawn from the synthesis of various indole-3-acetonitriles from their corresponding indole-3-carboxaldehydes. This one-step conversion highlights the efficiency of this transformation for a range of substituted indoles, including the 4-benzyloxy derivative.
Comparative Synthesis of Indole-3-Acetonitriles[6]
| R Group at C4 | Starting Material | Reagents | Solvent | Yield of Indole-3-acetonitrile (%) |
| -OCH₂Ph | 4-Benzyloxyindole-3-carboxaldehyde | NaBH₄, NaCN | MeOH-NH₂CHO (1:1) | 89 |
| -NO₂ | 4-Nitroindole-3-carboxaldehyde | NaBH₄, NaCN | MeOH-NH₂CHO (1:1) | 88 |
| -Ph | 4-Phenylindole-3-carboxaldehyde | NaBH₄, NaCN | MeOH-NH₂CHO (1:1) | 89 |
| -I | 4-Iodoindole-3-carboxaldehyde | NaBH₄, NaCN | MeOH-NH₂CHO (1:1) | 88 |
| -OMe | 4-Methoxyindole-3-carboxaldehyde | NaBH₄, NaCN | MeOH-NH₂CHO (1:1) | 86 |
| -H | Indole-3-carboxaldehyde | NaBH₄, NaCN | MeOH-NH₂CHO (1:1) | 95 |
This data clearly demonstrates that the 4-benzyloxy substituted indole-3-carboxaldehyde is converted to the corresponding acetonitrile in excellent yield, comparable to other substituted and unsubstituted analogs.[6] This efficient synthesis of the key intermediate, 4-benzyloxyindole-3-acetonitrile, underscores its utility. The subsequent deprotection step to reveal the 4-hydroxy functionality is typically a high-yielding reaction.[2][3]
Classical vs. Modern Approaches to the Indole Core
The choice of synthon is also influenced by the initial strategy to construct the indole ring itself. Classical methods like the Fischer and Bischler-Möhlau syntheses are often compared to modern transition-metal-catalyzed approaches.
Fischer Indole Synthesis
A widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7] While versatile, it can lack regiocontrol with certain substituted hydrazines.
Bischler-Möhlau Indole Synthesis
This method forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[1] It has historically been limited by harsh conditions and poor yields, though milder, microwave-assisted protocols have been developed.[1]
Modern C-H Functionalization
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective modification of the indole core. These methods offer high efficiency and regioselectivity, often under milder conditions than classical approaches.
dot
Caption: Comparison of classical and modern indole synthesis strategies.
Workflow for Tryptamine Synthesis using 4-Benzyloxyindole-3-acetonitrile
The following diagram illustrates a typical workflow for the synthesis of a 4-hydroxytryptamine derivative, highlighting the key role of 4-benzyloxyindole-3-acetonitrile.
dot
Caption: Synthetic workflow from 4-benzyloxyindole to a 4-hydroxytryptamine.
Conclusion
4-Benzyloxyindole-3-acetonitrile stands out as a highly valuable synthon in the synthesis of 4-substituted indole derivatives. The strategic use of the benzyl protecting group offers significant advantages in terms of reaction compatibility and allows for the efficient construction of complex target molecules. While classical indole syntheses remain relevant, modern approaches, including the use of well-designed synthons like 4-benzyloxyindole-3-acetonitrile, provide a more streamlined and reliable path to valuable pharmaceutical intermediates. This guide has provided the experimental and logical basis for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the drug discovery and development process.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Halogenated vs. Benzyloxy-Substituted Indoleacetonitriles for Drug Discovery
This guide provides an in-depth comparative analysis of two key classes of indole derivatives: halogenated and benzyloxy-substituted indoleacetonitriles. Focusing on 5-bromoindole-3-acetonitrile and 5-benzyloxyindole-3-acetonitrile as representative examples, we delve into their synthesis, spectroscopic characterization, and biological performance, offering valuable insights for researchers and professionals in drug development.
Introduction: The Indole Scaffold in Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic functionalization of the indole ring, particularly at the C5 position, allows for the fine-tuning of a molecule's physicochemical properties and biological target interactions. This guide focuses on a comparative study of two such modifications: the introduction of a halogen (bromine) versus a benzyloxy group at the 5-position of the indoleacetonitrile framework. This comparison aims to elucidate how these seemingly simple substitutions can lead to significant differences in synthetic accessibility, molecular properties, and ultimately, therapeutic potential.
I. Synthesis Strategies: A Tale of Two Pathways
The synthetic routes to 5-bromoindole-3-acetonitrile and 5-benzyloxyindole-3-acetonitrile differ significantly, reflecting the distinct chemical nature of the substituents.
A. Synthesis of 5-Bromoindole-3-acetonitrile
The synthesis of 5-bromoindole-3-acetonitrile typically starts from the commercially available 5-bromoindole. The introduction of the acetonitrile moiety at the C3 position is a key step. A common and effective method is the Mannich reaction followed by cyanation.
Experimental Protocol: Synthesis of 5-Bromoindole-3-acetonitrile
-
Step 1: Gramine Synthesis (Mannich Reaction):
-
To a cooled (0-5 °C) solution of 5-bromoindole (1 equivalent) in a suitable solvent like dioxane, add formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product, 5-bromo-3-[(dimethylamino)methyl]-1H-indole (gramine derivative), is then isolated by extraction and purification.
-
Causality: The Mannich reaction is a classic method for C-H functionalization of electron-rich heterocycles like indoles. The C3 position is the most nucleophilic and readily undergoes electrophilic substitution.
-
-
Step 2: Cyanation:
-
The purified gramine derivative is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) is added, and the mixture is heated.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification by column chromatography yields 5-bromoindole-3-acetonitrile.
-
Causality: The dimethylaminomethyl group is a good leaving group, facilitating nucleophilic substitution by the cyanide ion to form the desired nitrile.
-
B. Synthesis of 5-Benzyloxyindole-3-acetonitrile
The synthesis of 5-benzyloxyindole-3-acetonitrile often commences with 5-hydroxyindole, requiring a protection step for the hydroxyl group before introducing the acetonitrile side chain.
Experimental Protocol: Synthesis of 5-Benzyloxyindole-3-acetonitrile
-
Step 1: O-Benzylation of 5-Hydroxyindole:
-
Dissolve 5-hydroxyindole (1 equivalent) in a suitable polar aprotic solvent like DMF or acetone.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents) to deprotonate the hydroxyl group.
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) and heat the reaction mixture.
-
Monitor the reaction by TLC. After completion, the product, 5-benzyloxyindole, is isolated by extraction and purification.
-
Causality: The Williamson ether synthesis is a reliable method for forming ether linkages. The base is crucial for generating the phenoxide, which then acts as a nucleophile.
-
-
Step 2: Introduction of the Acetonitrile Moiety:
-
The synthesis can proceed via the corresponding gramine derivative as described for the bromo-analog. Alternatively, a direct conversion of the corresponding 5-benzyloxyindole-3-carboxaldehyde can be employed.
-
To a solution of 5-benzyloxyindole-3-carboxaldehyde (1 equivalent) in a mixture of methanol and formamide, add sodium borohydride (NaBH₄) (1.3 equivalents).
-
After stirring, add sodium cyanide (NaCN) (10 equivalents) and reflux the mixture.
-
The product, 5-benzyloxyindole-3-acetonitrile, is isolated and purified by column chromatography.
-
Causality: This one-pot reaction proceeds through the in-situ reduction of the aldehyde to the alcohol, followed by conversion to a leaving group (likely a formate ester) and subsequent nucleophilic substitution by cyanide.
-
Comparative Synthesis Workflow
Caption: Comparative synthetic workflows for the two indoleacetonitrile derivatives.
II. Spectroscopic Characterization: Unveiling the Molecular Fingerprints
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure and purity of synthesized compounds.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 1: Comparative 1H and 13C NMR Data (Predicted/Reported in CDCl₃)
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| 5-Bromoindole-3-acetonitrile | ~8.1 (br s, NH), ~7.8 (d), ~7.3 (d), ~7.2 (dd), ~6.5 (s), ~3.8 (s, CH₂) | ~135, ~130, ~125, ~124, ~122, ~115, ~113, ~112, ~101, ~15 |
| 5-Benzyloxyindole-3-acetonitrile | ~8.1 (br s, NH), ~7.4-7.2 (m, Ar-H), ~7.1 (d), ~7.0 (d), ~6.9 (dd), ~6.5 (s), ~5.1 (s, OCH₂), ~3.8 (s, CH₂) | ~154, ~137, ~131, ~129, ~128, ~127, ~124, ~113, ~112, ~103, ~102, ~71, ~15 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data for 5-bromoindole-3-acetonitrile is based on reported values for 5-bromoindole and general substituent effects.[3] Data for 5-benzyloxyindole-3-acetonitrile is based on predictions and data from similar structures.[4]
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Key IR Absorption Bands (cm-1)
| Functional Group | 5-Bromoindole-3-acetonitrile | 5-Benzyloxyindole-3-acetonitrile |
| N-H Stretch (Indole) | ~3400 | ~3400 |
| C≡N Stretch (Nitrile) | ~2250[5] | ~2250 |
| C-O Stretch (Ether) | - | ~1240 |
| C-Br Stretch | ~600-500 | - |
Note: The nitrile (C≡N) stretch is a characteristic peak for these compounds.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M]+ Peak(s) | Key Fragmentation Patterns |
| 5-Bromoindole-3-acetonitrile | C₁₀H₇BrN₂ | 235.08 | m/z 234/236 (due to Br isotopes)[5] | Loss of HCN, Br, and cleavage of the acetonitrile side chain.[5] |
| 5-Benzyloxyindole-3-acetonitrile | C₁₇H₁₄N₂O | 262.31 | m/z 262 | Loss of the benzyl group (m/z 91), cleavage of the acetonitrile side chain. |
III. Biological Performance: A Head-to-Head Comparison
The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the reported anticancer and antimicrobial activities of these two classes of indoleacetonitriles.
A. Anticancer Activity
Indole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][6]
Table 4: Comparative Anticancer Activity (Literature Data for Related Compounds)
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Mechanism of Action Insights |
| 5-Bromoindole Derivatives | MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | IC₅₀ values in the low micromolar range have been reported for various 5-bromoindole derivatives.[7][8][9] | Inhibition of EGFR tyrosine kinase, induction of apoptosis, and cell cycle arrest.[7] |
| Benzyloxyindole Derivatives | MCF-7 (Breast) | While specific IC₅₀ data for 5-benzyloxyindole-3-acetonitrile is scarce, other benzyloxy-substituted heterocyclic compounds have shown potent anticancer activity. | The bulky benzyloxy group can enhance lipophilicity and promote interactions with hydrophobic pockets in target proteins. |
Note: Direct comparative studies on the same cell lines for the two specific target compounds are limited. The data presented is a synthesis of findings from related derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.
B. Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Indole derivatives have shown promise in this area.[10][11]
Table 5: Comparative Antimicrobial Activity (Literature Data for Related Compounds)
| Compound Class | Microorganism | Reported Activity (MIC) | Mechanism of Action Insights |
| Bromoindole Derivatives | E. coli, S. aureus | MIC values for 5-bromoindole against E. coli have been reported to be around 200 µg/mL.[12] Other bromoindoles show activity against S. aureus.[13] | Inhibition of biofilm formation, disruption of bacterial motility, and membrane permeabilization.[12][13] |
| Benzyloxyindole Derivatives | S. aureus | 7-Benzyloxyindole has been shown to attenuate the virulence of S. aureus without affecting its growth.[14][15] | Repression of virulence gene expression.[14][15] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
IV. Structure-Activity Relationship (SAR) and Mechanistic Insights
The differences in the biological activities of halogenated and benzyloxy-substituted indoleacetonitriles can be attributed to their distinct physicochemical properties.
-
Halogenation (Bromination): The introduction of a bromine atom at the C5 position increases the lipophilicity and can enhance membrane permeability.[17] The electronegativity of the halogen can also influence the electronic properties of the indole ring, potentially affecting interactions with biological targets. Halogen bonding, a non-covalent interaction, may also play a role in target binding.
-
Benzyloxy Substitution: The benzyloxy group is a larger, more sterically demanding substituent. It significantly increases lipophilicity and can facilitate hydrophobic interactions within the binding pockets of target proteins. The flexible nature of the benzyloxy group may allow for optimal positioning within the active site.
Signaling Pathway in Cancer
Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some anticancer indole derivatives.
V. Conclusion
This comparative guide highlights the significant impact of substituting a halogen versus a benzyloxy group at the C5 position of the indoleacetonitrile scaffold. While both classes of compounds demonstrate potential in drug discovery, they present distinct profiles in terms of synthesis, physicochemical properties, and biological activity.
-
5-Bromoindole-3-acetonitrile and its analogs often exhibit potent cytotoxic and antimicrobial activities, likely due to the electronic effects and membrane permeability conferred by the halogen.
-
5-Benzyloxyindole-3-acetonitrile and related compounds, with their increased lipophilicity and steric bulk, may offer advantages in targeting specific hydrophobic pockets in proteins and have shown promise as virulence attenuating agents.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate their respective potential and guide the rational design of next-generation indole-based therapeutics.
VI. References
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Hassan, A. A. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1338-1352. --INVALID-LINK--
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Lee, J. H., & Lee, J. (2016). Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms. Frontiers in Microbiology, 7, 126. --INVALID-LINK--
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BenchChem. (2025). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide. BenchChem Technical Guides. --INVALID-LINK--
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Lee, J. H., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 868913. --INVALID-LINK--
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Kim, S. H., et al. (2021). Substituted indoles reduce the biofilm formation of E. coli and S. aureus. Scientific Reports, 11(1), 1-12. --INVALID-LINK--
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Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3021-3029. --INVALID-LINK--
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Royal Society of Chemistry. (2017). Supplementary Information. --INVALID-LINK--
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Ammar, Y. A., et al. (2018). Cytotoxicity of active compounds on MCF-7, HepG2 and HCT-116 cancer cell lines. ResearchGate. --INVALID-LINK--
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Ranjbar, S., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical and Biomedical Research, 7(3), 226-235. --INVALID-LINK--
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Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1827-1851. --INVALID-LINK--
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Lee, J. H., et al. (2013). Indole and 7-benzyloxyindole attenuate the virulence of Staphylococcus aureus. Applied Microbiology and Biotechnology, 97(1), 329-337. --INVALID-LINK--
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Pontes, P., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drugs and Drug Candidates, 3(3), 708-741. --INVALID-LINK--
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Haider, M. R., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 236, 114332. --INVALID-LINK--
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Wu, Z., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(4), 548-556. --INVALID-LINK--
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Lee, J. H., et al. (2013). Indole and 7-benzyloxyindole attenuate the virulence of Staphylococcus aureus. Applied Microbiology and Biotechnology, 97(1), 329-337. --INVALID-LINK--
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El-Sayed, M. A. A., et al. (2021). IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. ResearchGate. --INVALID-LINK--
-
Lee, J. H., et al. (2013). Indole and 7-benzyloxyindole attenuate the virulence of Staphylococcus aureus. Applied Microbiology and Biotechnology, 97(1), 329-337. --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromoindole. PubChem. --INVALID-LINK--
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Haider, M. R., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. --INVALID-LINK--
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Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100790. --INVALID-LINK--
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Le-Deygen, I., et al. (2020). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Scientific Reports, 10(1), 1-13. --INVALID-LINK--
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El-Fakharany, E. M., et al. (2021). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. ResearchGate. --INVALID-LINK--
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ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra. ResearchGate. --INVALID-LINK--
-
SpectraBase. (n.d.). 5-Bromo-3-(1H-indol-4-yl)-1H-indole - Optional[MS (GC)] - Spectrum. SpectraBase. --INVALID-LINK--
-
Das, D., et al. (2018). Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid. Dalton Transactions, 47(39), 13813-13821. --INVALID-LINK--
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Sharma, A., et al. (2015). Synthesis and Antimicrobial Activity of Some Derivatives of 5-Substituted Indole Dihydropyrimidines. ResearchGate. --INVALID-LINK--
-
Wang, M., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674. --INVALID-LINK--
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Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. --INVALID-LINK--
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Wang, J., et al. (2021). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. --INVALID-LINK--
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Al-Ostath, A., et al. (2023). Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in S. aureus. Molecules, 28(20), 7109. --INVALID-LINK--
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ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) 13C NMR spectrum. ChemicalBook. --INVALID-LINK--
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Kim, S. H., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 868913. --INVALID-LINK--
-
ChemicalBook. (2023). 5-Bromoindole-3-acetonitrile. ChemicalBook. --INVALID-LINK--
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Al-Warhi, T., et al. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Molecules, 27(15), 4995. --INVALID-LINK--
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O'Malley, E., et al. (2021). Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. Frontiers in Microbiology, 12, 698941. --INVALID-LINK--
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BenchChem. (2025). A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 5-Acetoxyindole and Related Compounds. BenchChem Technical Guides. --INVALID-LINK--
-
Cmoch, P., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. --INVALID-LINK--
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Al-Ostath, A., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. ResearchGate. --INVALID-LINK--
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SpectraBase. (n.d.). 5-Benzyloxyindole - Optional[1H NMR] - Spectrum. SpectraBase. --INVALID-LINK--
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References
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile: Ensuring Laboratory Safety and Environmental Compliance
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This guide is structured to provide not just a protocol, but a framework of understanding, ensuring that safety is an integral part of the scientific process.
Hazard Assessment: A Structurally-Informed Approach
Specific toxicological and environmental data for this compound is not extensively available in public safety literature.[1] Therefore, a prudent and scientifically-grounded hazard assessment must be derived from its constituent chemical moieties: the indole ring system and the acetonitrile functional group.
-
Indole Moiety : The indole ring is a common structure in biologically active molecules. While essential in many biological processes, indole and its derivatives can also exhibit toxicity and require careful handling.[2] The indole nucleus is susceptible to oxidation, which can lead to degradation and the formation of unknown byproducts.[3] Aerobic and anaerobic degradation pathways for indoles can be complex, underscoring the need for controlled disposal rather than environmental release.[2]
-
Acetonitrile Moiety : The acetonitrile group is a primary driver of the compound's hazard profile. Acetonitrile is classified as a flammable liquid that is harmful by inhalation, in contact with skin, and if swallowed.[4][5] Improper disposal of nitrile-containing compounds poses significant health risks and can lead to environmental contamination.[6] Due to these hazards, acetonitrile waste is typically managed as regulated hazardous waste.[5]
Given this composite profile, This compound must be treated as a hazardous substance , requiring meticulous handling and disposal to mitigate risks to both personnel and the environment.
Key Hazard Summary Table
| Hazard Class | Associated Functional Group | Rationale & Key Precautions |
| Acute Toxicity | Acetonitrile | Harmful if swallowed, inhaled, or absorbed through the skin.[4][5] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[7] |
| Skin/Eye Irritation | Indole & Acetonitrile | Related indole compounds are known to cause skin and serious eye irritation.[8] Assume this compound is, at a minimum, an irritant. |
| Environmental Hazard | Indole | Many indole derivatives are toxic to aquatic life.[9] Environmental release must be strictly avoided.[10] |
| Flammability | Acetonitrile | While the compound is a solid, the acetonitrile component suggests that it should be kept away from ignition sources.[6][11] |
Pre-Disposal Operations: Safety and Spill Management
Safe disposal begins with safe handling. Adherence to proper laboratory practices during use, storage, and waste accumulation is paramount.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (pure compound, solutions, or waste):
-
Hand Protection : Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.[1]
-
Eye Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[1][10]
-
Skin and Body Protection : A laboratory coat and, if handling larger quantities, impervious clothing should be worn to prevent skin exposure.[10][12]
-
Respiratory Protection : All weighing and solution preparations should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the vicinity.[13]
-
Evacuate and Secure : If the spill is large or in a poorly ventilated area, evacuate the immediate area. Restrict access to the spill site.[14]
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE described in section 2.1.[13]
-
Contain the Spill :
-
For Solid Spills : Gently sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[8][12]
-
For Liquid Spills (Solutions) : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill absorbents.[5][15] Do not use combustible materials like paper towels to absorb large spills.
-
-
Cleanup : Once absorbed, use spark-proof tools to scoop the material into a designated hazardous waste container.[14]
-
Decontaminate : Wash the spill area thoroughly with soap and water. Collect the rinse water for disposal as hazardous waste if the spill was of a highly concentrated or toxic solution.[13][15]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.[13][16]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal service.[6][9][17] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste : Collect all solid waste contaminated with the compound in a dedicated hazardous waste container. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, absorbent pads).[18]
-
-
Liquid Waste : Collect all solutions containing the compound in a separate, compatible hazardous liquid waste container.
-
Do not mix this waste stream with other incompatible wastes (e.g., strong acids, bases, or oxidizers).[11]
-
Consult your institution's EHS guidelines for specific solvent compatibility rules.
-
Container Selection and Labeling
-
Container Choice : Use a chemically compatible container, typically made of High-Density Polyethylene (HDPE), that is in good condition and has a secure, leak-proof screw-on cap.[18][19]
-
Labeling : The waste container must be labeled clearly before the first addition of waste.[18] The label must include:
-
The words "Hazardous Waste ".[19]
-
The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.[18]
-
An accurate list of all contents, including any solvents and their approximate percentages.
-
The appropriate hazard pictograms (e.g., harmful/toxic, environmental hazard).
-
The accumulation start date (the date the first waste is added).[18]
-
Storage and Final Disposal
-
Interim Storage : Keep the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.[9][19]
-
Final Disposal : Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[10][19] Complete all required waste manifests or tracking forms accurately.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. broadpharm.com [broadpharm.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. targetmol.com [targetmol.com]
- 11. [4-(Benzyloxy)-1H-Indol-3-Yl]Acetonitrile: Properties, Uses, Safety & Supplier in China | High-Purity Chemical Compound for Research & Industrial Applications [nj-finechem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. ulethbridge.ca [ulethbridge.ca]
- 16. sunyopt.edu [sunyopt.edu]
- 17. solvent-recyclers.com [solvent-recyclers.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
